Ammonium dinitramide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
140456-78-6 |
|---|---|
Molecular Formula |
H4N4O4 |
Molecular Weight |
124.06 g/mol |
IUPAC Name |
azanium;dinitroazanide |
InChI |
InChI=1S/N3O4.H3N/c4-2(5)1-3(6)7;/h;1H3/q-1;/p+1 |
InChI Key |
BRUFJXUJQKYQHA-UHFFFAOYSA-O |
SMILES |
[NH4+].[N-]([N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
[NH4+].[N-]([N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
140456-78-6 |
Pictograms |
Explosive; Flammable; Irritant; Health Hazard |
Synonyms |
ammonium dinitramide NH4N(NO2)2 |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and history of Ammonium dinitramide
An In-depth Technical Guide to the Discovery and History of Ammonium Dinitramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ADN), a high-energy oxidizer, has garnered significant attention as a potential replacement for ammonium perchlorate (AP) in solid rocket propellants. Its primary advantages lie in a higher specific impulse and the generation of environmentally benign, chlorine-free combustion products. This technical guide provides a comprehensive overview of the discovery and history of ADN, its physicochemical properties, various synthesis methodologies with detailed experimental protocols, and its thermal decomposition pathways. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding for researchers and professionals in the field.
Discovery and History
The history of this compound (ADN) is marked by parallel, independent discoveries constrained by the geopolitical landscape of the Cold War.
Initial Synthesis in the Soviet Union: this compound was first synthesized in 1971 at the Zelinsky Institute of Organic Chemistry in the USSR.[1][2][3][4] Due to its potential as a powerful and clean oxidizer for rocket propellants, particularly for applications such as the Topol-M intercontinental ballistic missiles, all information regarding its synthesis and properties was classified.[1][3]
Independent Discovery in the United States: Nearly two decades later, in 1989, researchers at SRI International in the United States independently synthesized ADN.[1][3] Unaware of the earlier Soviet work, SRI International proceeded to secure US and international patents for ADN in the mid-1990s.[1][3] It was only after these patents were issued that scientists from the former Soviet Union revealed their prior discovery, dating back 18 years earlier.[1] Since this revelation, research into ADN has expanded globally, with a focus on optimizing its synthesis, improving its stability, and exploring its applications in both military and civilian propulsion systems.[3]
Physicochemical and Performance Properties
ADN is an inorganic salt with the chemical formula [NH₄]⁺[N(NO₂)₂]⁻, consisting of an ammonium cation and a dinitramide anion.[1] Its properties make it a compelling, though challenging, alternative to conventional oxidizers.
Key Advantages:
-
High Performance: ADN offers a slightly higher specific impulse (Isp) compared to the widely used ammonium perchlorate (AP).[1] An ADN-based monopropellant, FLP-106, has demonstrated an Isp of 259 seconds.[1][3]
-
Environmentally Friendly: Upon decomposition, ADN yields only nitrogen, oxygen, and water.[1][3] This "green" characteristic is a significant advantage over AP, which produces corrosive and environmentally harmful hydrogen chloride (HCl) gas.[1][5][6]
-
Reduced Signature: The absence of halogenated compounds in its exhaust results in smoke that is harder to detect, a property of significant military interest.[1]
Challenges:
-
Hygroscopicity: ADN has a tendency to absorb moisture from the air, which can degrade its performance and complicate handling and storage.[1][7] Its critical relative humidity is 55.2% at 25°C.[5]
-
Sensitivity: Compared to AP, ADN is more susceptible to detonation under conditions of high temperature and shock.[1]
-
Thermal Stability: While it decomposes exothermically, its stability can be a concern for certain applications and storage conditions.[4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | [NH₄][N(NO₂)₂] | [1] |
| Molecular Weight | 124.06 g/mol | N/A |
| Melting Point | 93 - 93.5 °C | [3][5] |
| Density (solid) | 1.81 - 1.82 g/cm³ | [3][5] |
| Oxygen Balance | +25.8% | [8] |
| Crystal System | Monoclinic | [1] |
| Lattice Constants | a=6.914 Å, b=11.787 Å, c=5.614 Å | [1] |
| | α=90.00°, β=100.40°, γ=90.00° |[1] |
Table 2: Thermochemical and Performance Data
| Property | Value | Source(s) |
|---|---|---|
| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -148 kJ/mol | [1][3] |
| Gibbs Free Energy (ΔfG⦵) | -150.6 kJ/mol | [1] |
| Decomposition Temperature Range | 130 - 230 °C | [9] |
| Heat Release on Decomposition | 240 ± 40 kJ/mol | [9] |
| Specific Impulse (Isp) of FLP-106 | 259 s |[1][3] |
Table 3: Sensitivity and Safety Data
| Property | Classification | Source(s) |
|---|---|---|
| Shock Sensitivity | Low | [1] |
| Friction Sensitivity | Low | [1] |
| GHS Pictograms | Explosive, Flammable, Health Hazard | [1] |
| GHS Signal Word | Danger |[1] |
Synthesis of this compound
Over 20 different synthesis routes for ADN have been reported.[1][2] The choice of method often involves a trade-off between yield, cost of starting materials, safety, and scalability. Below are detailed protocols for three common synthesis pathways.
Experimental Protocol: Nitration of Ammonium Sulfamate
This method is frequently used for laboratory-scale synthesis. It involves the nitration of an ammonium sulfamate (AS) precursor with a mixed acid solution at sub-zero temperatures.
Methodology:
-
Preparation of Nitrating Mixture: A mixed acid solution is prepared with a molar ratio of AS:HNO₃:H₂SO₄ of 1:16:2.7. The mixture of concentrated nitric acid and fuming sulfuric acid is cooled to the desired reaction temperature (e.g., -40 °C) in a three-necked, round-bottomed flask equipped with a mechanical stirrer and temperature sensors.[10]
-
Nitration: Finely ground and vacuum-dried ammonium sulfamate is added slowly to the stirring mixed acid over 10-15 minutes, ensuring the temperature is maintained at -40 ±1 °C.[10] The reaction is allowed to proceed with continuous stirring for an optimized duration, approximately 79 minutes.[10]
-
Quenching and Hydrolysis: After the reaction time, the mixture is quenched by adding crushed ice. This step also facilitates the hydrolysis of the intermediate product to form dinitramidic acid.[10]
-
Neutralization: The acidic solution is neutralized by bubbling ammonia gas through the mixture until the pH reaches a range of 7-11.[10] This step must be performed under cooling to manage the exothermic reaction.
-
Isolation and Purification: The neutralized mixture is allowed to settle, and any solid by-products are removed by filtration. The filtrate containing ADN is then subjected to rectification, typically involving solvent extraction (e.g., with acetone) and subsequent crystallization to yield pure ADN.[10][11]
Experimental Protocol: Synthesis via Guanylurea Dinitramide (GUDN)
This route offers an alternative pathway that can be amenable to scaling up and involves the formation of stable intermediates.[12]
Methodology:
-
Synthesis of GUDN: Guanylurea dinitramide (GUDN) is synthesized first. This typically involves the nitration of an ammonium salt of sulphamic acid with concentrated HNO₃/H₂SO₄ at temperatures between -20 °C and -50 °C, followed by treatment with an aqueous suspension of guanylurea sulfate.[12]
-
Conversion to Potassium Dinitramide (KDN): The synthesized GUDN is then reacted with alcoholic potassium hydroxide (KOH) to form potassium dinitramide (KDN).[12]
-
Metathesis Reaction: A salt metathesis reaction is performed by reacting KDN with ammonium sulfate in a suitable solvent like isopropanol.[1][12]
-
Isolation of ADN: In a typical procedure, 10g of GUDN and 7.84g of ammonium sulfate are dissolved in a mixture of water (e.g., 50 ml) and acetone (e.g., 100 ml) and stirred at room temperature for 60 minutes. The acetone is removed by distillation, and 2-propanol is added to the residue. The mixture is concentrated to dryness, and the residue is suspended in 2-propanol. Undissolved particles (guanylurea sulfate) are removed by filtration. The resulting filtrate is concentrated to dryness to yield pure ADN.[13][14]
Experimental Protocol: Synthesis from Urea
This patented method utilizes inexpensive and readily available urea as the starting material.[15]
Methodology:
-
Formation of Urea Nitrate: Urea is reacted with diluted nitric acid to form urea nitrate.[15]
-
Formation of Nitrourea: The urea nitrate is then reacted with sulfuric acid to produce nitrourea.[15]
-
Nitration of Nitrourea: Nitrourea is suspended in a solvent like acetonitrile and reacted with a nitrating agent, such as nitronium tetrafluoroborate or nitric anhydride, at a low temperature (e.g., -30 °C to -65 °C).[15]
-
Ammonolysis: After stirring for 20 to 60 minutes, an excess of ammonia gas is introduced into the reaction mixture.[15]
-
Purification and Isolation: The reaction mixture is concentrated under vacuum. Ethyl acetate is added, and any precipitate is filtered off. The filtrate is again concentrated under vacuum, and the addition of chloroform or dichloromethane induces the crystallization of ADN.[15]
Synthesis and Decomposition Pathways (Visualized)
To better illustrate the relationships between reactants, intermediates, and products, the following diagrams are provided.
Caption: Synthesis pathway of ADN via GUDN and KDN intermediates.
Caption: Simplified thermal decomposition pathways of this compound.
Thermal Decomposition Mechanism
The thermal decomposition of ADN is a complex process that is crucial for its application as a propellant. The decomposition occurs in the range of 130-230 °C and is highly exothermic.[9] The mechanism involves both condensed-phase and gas-phase reactions.
Initial Steps: A critical initial step is the sublimation of solid ADN into the gas phase.[16] Following this, two primary competing pathways are proposed:
-
Proton Transfer (Gas-Phase): Gas-phase ADN undergoes proton transfer to decompose into ammonia (NH₃) and dinitramidic acid (HN(NO₂)₂).[17][18] The highly unstable dinitramidic acid then rapidly decomposes into various gaseous products.
-
Direct Decomposition (Condensed-Phase): In the condensed phase, ADN can decompose directly to form ammonium nitrate (AN) and nitrous oxide (N₂O).[9][17] This is a key reaction that contributes significantly to the initial energy release.
Intermediate and Final Products: The product gases identified by mass spectrometry include NH₃, H₂O, NO, N₂O, NO₂, HONO, and HNO₃.[9] The formation of ammonium nitrate as an intermediate is a critical aspect of the decomposition.[9][17] AN itself is an oxidizer and undergoes further decomposition at higher temperatures (above 170 °C), contributing to the overall energy release and gas generation.[18] The reaction is also known to be autocatalytic, meaning the gaseous products can accelerate the decomposition process.[9]
Conclusion and Future Outlook
This compound stands as a testament to the ongoing search for higher-performing and more environmentally conscious energetic materials. Discovered in the USSR and independently in the US, its development has been driven by the need to move beyond traditional halogenated oxidizers. While challenges related to its hygroscopicity and sensitivity remain, ongoing research into co-crystallization, coating techniques, and optimized synthesis routes continues to improve its viability.[1] For researchers and professionals, ADN represents a fascinating case study in energetic materials, offering a unique combination of high performance and green credentials that will likely secure its role in the future of propulsion technology.
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- 18. Research progress on the catalytic and thermal decomposition of this compound (ADN) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of Ammonium Dinitramide (ADN)
Ammonium dinitramide (ADN), with the chemical formula [NH₄]⁺[N(NO₂)₂]⁻, is a high-performance energetic oxidizer notable for its high nitrogen and oxygen content.[1] It is a promising environmentally friendly alternative to ammonium perchlorate (AP) for solid rocket propellants, as its decomposition products are halogen-free.[1][2] A thorough understanding of its molecular structure, bonding, and crystal packing is essential for its synthesis, handling, and application in advanced energetic formulations. This guide provides a detailed overview of these characteristics for researchers and scientists.
Molecular Structure and Bonding
This compound is an ionic salt composed of an ammonium cation ([NH₄]⁺) and a dinitramide anion ([N(NO₂)₂]⁻).[3] The primary interaction is the electrostatic attraction between these two ions. However, the overall crystal structure and stability are significantly influenced by an extensive network of hydrogen bonds.[2][4]
1.1 The Dinitramide Anion ([N(NO₂)₂]⁻)
The dinitramide anion features a central nitrogen atom (N1) bonded to the nitrogen atoms of two nitro groups (N2, N3). The geometry of the anion is not planar; the two nitro groups are twisted relative to each other and are rotated out of the N1-N2-N3 plane.[5] This non-planar conformation is a key structural characteristic. The negative charge is delocalized across the anion, primarily residing on the oxygen atoms.
1.2 The Ammonium Cation ([NH₄]⁺) and Hydrogen Bonding Network
The tetrahedral ammonium cation acts as a crucial link within the crystal lattice. All four of its hydrogen atoms participate in strong hydrogen bonds with the oxygen atoms of neighboring dinitramide anions.[4] This extensive hydrogen bonding creates a complex, interpenetrating three-dimensional network that dictates the crystal packing and influences properties such as hygroscopicity and stability.[2][4] The strength of these hydrogen bonds in ADN is notable; the N-H stretching vibration is shifted to a lower frequency (around 3120 cm⁻¹) compared to other ammonium salts like AP, indicating a stronger interaction.[2]
Caption: Intermolecular hydrogen bonding network in ADN.
Crystallographic and Structural Data
ADN crystallizes in the monoclinic space group P2₁/c.[6] The unit cell contains four formula units of [NH₄]⁺[N(NO₂)₂]⁻. Detailed structural parameters have been determined through X-ray diffraction studies.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| a (Å) | 6.914 | [1][6] |
| b (Å) | 11.787 | [1][6] |
| c (Å) | 5.614 | [1][6] |
| β (°) | 100.40 | [1] |
| Volume (ų) | 450.0 | [1] |
| Formula Units (Z) | 4 | [7] |
| Calculated Density (g/cm³) | 1.832 | [1] |
| Table 1: Crystallographic parameters for this compound. |
The precise bond lengths and angles within the dinitramide anion have been investigated through both experimental and computational methods. The values below are derived from Density Functional Theory (DFT) calculations, which show good agreement with experimental findings.[5]
| Bond | Length (Å) | Angle | Value (°) |
| N-N | 1.416 | O-N-O | 118.8 |
| N-O | 1.239 | N-N-O | 117.8 |
| N-N-O | 123.4 | ||
| N-N-N | 113.8 | ||
| Table 2: Selected calculated interatomic distances and angles in the dinitramide anion.[5] |
Synthesis of this compound
Multiple synthetic routes to ADN have been developed, with the most common being the nitration of sulfamic acid or its salts.[1][8] Other pathways include the urethane synthesis method and processes starting from guanylurea dinitramide.[8]
Caption: Overview of major synthesis routes for ADN.
3.1 Experimental Protocol: Synthesis via Nitration of Sulfamate Salt
This protocol is a representative example of a common laboratory-scale synthesis of ADN.[8][9]
-
Preparation of Nitrating Mixture: A mixture of concentrated sulfuric acid (98%) and fuming nitric acid (98%) is prepared in a mole ratio of approximately 1:3.5 (H₂SO₄:HNO₃).[8] The mixture is cooled to a sub-zero temperature, typically between -30 °C and -40 °C, in a reaction vessel equipped with efficient stirring.[8][9]
-
Nitration Reaction: Finely ground and vacuum-dried potassium sulfamate or ammonium sulfamate is added slowly in small portions to the vigorously stirred, cold nitrating mixture.[8][9] The temperature must be carefully maintained at or below -30 °C throughout the addition.[8]
-
Reaction Quenching: After stirring for an optimized duration (e.g., 30 minutes), the reaction is quenched by pouring the mixture onto crushed ice.[8][9]
-
Neutralization: The cold, acidic solution is neutralized to a pH of 7-11 by bubbling ammonia gas through it or by adding a cold potassium hydroxide solution.[8][9] This step converts the unstable intermediate, dinitramidic acid, into its more stable ammonium or potassium salt.
-
Isolation and Purification: The precipitated inorganic byproducts (e.g., potassium sulfate) are removed by filtration.[8] The desired dinitramide salt is then isolated from the filtrate. This can be achieved by evaporating the aqueous solution to a semi-solid mass, followed by extraction with a suitable organic solvent like acetone or propan-2-ol.[8][9] If potassium dinitramide (KDN) is formed, a final salt metathesis step with ammonium sulfate is performed to yield the final ADN product.[8]
Experimental Characterization
A suite of analytical techniques is employed to confirm the structure, purity, and properties of synthesized ADN.
Caption: Experimental workflow for the characterization of ADN.
4.1 Protocol: Single-Crystal X-ray Diffraction
This technique provides definitive information about the three-dimensional atomic arrangement.
-
Crystal Mounting: A suitable single crystal of ADN (e.g., dimensions 0.38 mm × 0.23 mm × 0.12 mm) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed on a diffractometer, such as a Bruker Smart Apex-II CCD, equipped with a graphite-monochromatic Mo Kα radiation source (λ = 0.071073 nm).
-
Measurement Conditions: Data is collected at a controlled temperature (e.g., 293 K) using a φ/ω scan mode to measure the intensities of a large number of reflections over a defined range of diffraction angles (θ).
-
Structure Solution and Refinement: The crystal structure is solved from the collected reflection data using direct methods with software like SHELXS-97. The atomic positions and thermal parameters are then refined to achieve the best fit between the calculated and observed diffraction patterns.
4.2 Spectroscopic and Thermal Analysis
Spectroscopic and thermal methods are critical for confirming the molecular identity and assessing the stability of ADN.[10]
| Technique | Key Findings and Wavenumbers (cm⁻¹) | Reference |
| FTIR | ν(N-H) in NH₄⁺: 3335, 3237, 3120 (strong H-bonding) | [2] |
| ν_as(NO₂): 1524 | ||
| ν_s(NO₂): 1179 | ||
| ν(N-N): 1329, 1019, 915 | ||
| Raman | Provides complementary vibrational data, especially for symmetric modes and low-frequency lattice modes. Features below 400 cm⁻¹ are among the most intense. | [11] |
| UV-Vis | Characteristic absorption peaks at 214 nm and 284 nm , used for quantitative analysis of the dinitramide anion. | [3][10] |
| Table 3: Key vibrational mode assignments and spectroscopic data for ADN. |
| Property | Value | Technique | Reference |
| Molar Mass | 124.06 g/mol | - | [3] |
| Bulk Density | 1.82 g/cm³ | Powder X-ray Diffraction | [1][3] |
| Melting Point | ~93.5 °C | DSC | [1][3][10] |
| Heat of Formation (ΔfH⦵₂₉₈) | -148 kJ/mol | Bomb Calorimetry | [1][3] |
| Decomposition Onset | ~160 °C | DSC / TGA | [10] |
| Table 4: General physical and thermochemical properties of ADN. |
References
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Unraveling the Thermal Degradation of Ammonium Dinitramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonium dinitramide (ADN), a high-energy oxidizer, is a subject of intense research due to its potential as a less environmentally harmful replacement for ammonium perchlorate in solid rocket propellants. A thorough understanding of its thermal decomposition is paramount for predicting its performance, stability, and safety. This technical guide provides a comprehensive overview of the thermal decomposition products of ADN, detailing the experimental methodologies used for their identification and quantification.
Executive Summary
The thermal decomposition of this compound is a complex process that proceeds through multiple steps and is highly dependent on conditions such as temperature, pressure, and the presence of catalysts. The decomposition typically occurs in the temperature range of 130-230°C.[1][2] The primary gaseous products evolved during this process are nitrous oxide (N₂O), water (H₂O), ammonia (NH₃), nitrogen monoxide (NO), nitrogen dioxide (NO₂), and nitric acid (HNO₃).[1][2][3] A key intermediate in the condensed phase is ammonium nitrate (AN), which subsequently decomposes at higher temperatures.[3][4] The overall decomposition is a highly exothermic process.[1][5]
Decomposition Pathways
The thermal decomposition of ADN can proceed through two primary pathways: a gas-phase mechanism and a condensed-phase mechanism.
Gas-Phase Decomposition: This pathway involves the initial sublimation of ADN followed by the decomposition of the gaseous molecules. The proposed steps are as follows:
-
Dissociation: ADN dissociates into ammonia (NH₃) and dinitramidic acid (HN(NO₂)₂).[3]
-
Decomposition of Dinitramidic Acid: HN(NO₂)₂ is unstable and decomposes to form nitrous oxide (N₂O) and nitric acid (HNO₃).[3]
Condensed-Phase Decomposition: In the solid or molten state, ADN decomposes directly. This is considered the more dominant pathway under typical conditions. The proposed mechanism involves:
-
Initial Dissociation: Similar to the gas-phase, the initial step is the dissociation into NH₃ and HN(NO₂)₂.[3]
-
Formation of Ammonium Nitrate: The nitric acid produced reacts with ammonia to form ammonium nitrate (AN).[3]
-
Decomposition of Ammonium Nitrate: At higher temperatures, the formed AN decomposes, primarily into N₂O and H₂O.[3]
Nitric acid is known to act as an autocatalyst, accelerating the decomposition of ADN.[6][7][8]
Caption: Simplified reaction pathways for the thermal decomposition of ADN.
Quantitative Analysis of Decomposition Products
The relative abundance of the decomposition products can vary based on the experimental conditions. The following table summarizes the major and minor products identified in various studies.
| Product | Chemical Formula | Relative Abundance | Reference |
| Nitrous Oxide | N₂O | Major | [3][6][9][10] |
| Water | H₂O | Major | [1][2][3][10] |
| Ammonia | NH₃ | Major | [1][2][3][10] |
| Nitrogen Monoxide | NO | Major/Minor | [1][2][3] |
| Nitrogen Dioxide | NO₂ | Major/Minor | [1][2][3][9][10] |
| Nitric Acid | HNO₃ | Major/Minor | [1][2][3] |
| Nitrogen | N₂ | Minor/Trace | [3][11] |
| Oxygen | O₂ | Trace | [3] |
| Isocyanic Acid | HNCO | Minor (in EILPs) | [10] |
| Carbon Dioxide | CO₂ | Minor (in EILPs) | [10] |
Note: The classification as "Major," "Minor," or "Trace" is a qualitative summary from the cited literature. EILPs refer to Energetic Ionic Liquid Propellants containing ADN.
Experimental Protocols
A variety of analytical techniques are employed to study the thermal decomposition of ADN. The most common methods are detailed below.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
-
Objective: To determine the mass loss of a sample as a function of temperature and to identify the evolved gaseous products.
-
Methodology: A small sample of ADN (typically a few milligrams) is placed in a crucible within a thermogravimetric analyzer. The sample is heated at a controlled rate (e.g., 10°C/min) under a continuous flow of an inert purge gas, such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min).[12][13] The mass of the sample is continuously monitored. The outlet gas from the TGA is introduced into a mass spectrometer, which ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the decomposition products in real-time.[1][2]
Caption: Experimental workflow for TGA-MS analysis of ADN decomposition.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on phase transitions and reaction enthalpies.
-
Methodology: A small, weighed sample of ADN is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are placed in the DSC instrument and heated at a constant rate (e.g., 1, 2, 4, and 8°C/min) under a controlled atmosphere (typically nitrogen).[6] The differential heat flow between the sample and the reference is recorded, revealing exothermic or endothermic events corresponding to decomposition or phase changes. The overall heat release of the decomposition can be calculated from the area of the exothermic peaks.[1][2][5]
Pyrolysis
-
Objective: To rapidly heat a sample to a specific temperature and analyze the resulting decomposition products.
-
Methodology: A sample of ADN, often in liquid form or as a droplet, is introduced into a high-temperature environment. For instance, a liquid droplet can be injected onto a heated catalytic surface.[3] The decomposition occurs rapidly, and the gaseous products are swept by a carrier gas into an analytical instrument, such as a mass spectrometer, for real-time analysis. This technique is particularly useful for studying decomposition at constant high temperatures.[3]
Influence of Catalysts
The thermal decomposition of ADN can be significantly influenced by the presence of catalysts. For example, copper oxide (CuO) based catalysts have been shown to alter the decomposition behavior, often promoting a two-step decomposition process.[3] Catalysts can lower the decomposition temperature and potentially guide the reaction towards more desirable products, which is a key area of research for improving the performance of ADN-based propellants.[4]
Conclusion
The thermal decomposition of this compound is a multifaceted process involving both gas-phase and condensed-phase reactions. The primary products are a mixture of nitrogen oxides, water, and ammonia. The formation of ammonium nitrate as a key intermediate is a critical aspect of the condensed-phase mechanism. A comprehensive understanding of these decomposition pathways and the influence of various factors, such as temperature and catalysts, is essential for the safe handling, storage, and application of this promising energetic material. The use of advanced analytical techniques like TGA-MS and DSC is crucial for elucidating the kinetics and mechanisms of ADN decomposition, thereby enabling the development of more stable and efficient energetic formulations.
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- 9. researchgate.net [researchgate.net]
- 10. jes.or.jp [jes.or.jp]
- 11. Thermal Behaviors and Interaction Mechanism of this compound with Nitrocellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Ammonium Dinitramide (ADN)
Ammonium dinitramide (ADN), with the chemical formula [NH₄][N(NO₂)₂], is a high-energy inorganic salt that has garnered significant interest as a high-performance, chlorine-free oxidizer.[1] First synthesized in 1971 at the Zelinsky Institute of Organic Chemistry in the USSR, its potential applications, particularly in solid rocket propellants, have made it a subject of extensive research.[1][2] This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Identifiers and Physicochemical Properties
This compound is characterized by several unique identifiers and properties that are critical for researchers and scientists. These are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 140456-78-6[2][3][4][5][6] |
| IUPAC Name | Azanium dinitroazanide[2][3] |
| Molecular Formula | H₄N₄O₄[3][6] |
| Synonyms | Ammonium dinitroazanide, ADN, Nitramide, N-nitro-, ammonium salt (1:1)[2][4] |
| EC Number | 604-184-9[2][5] |
| PubChem CID | 10219428[2] |
| UNII | 8JCB80Q5K1[2][5] |
| InChI | InChI=1S/N3O4.H3N/c4-2(5)1-3(6)7;/h;1H3/q-1;/p+1[2][3] |
| InChIKey | BRUFJXUJQKYQHA-UHFFFAOYSA-O[2][3] |
| SMILES | [NH4+].--INVALID-LINK--[O-]">N---INVALID-LINK--[O-][2][3] |
Table 2: Physicochemical and Explosive Properties of this compound
| Property | Value |
| Molar Mass | 124.056 g·mol⁻¹[2][5] |
| Appearance | Colorless crystalline solid[7] |
| Density | 1.81 g/cm³[2][4] |
| Melting Point | 93 °C (199 °F; 366 K)[2][4] |
| Boiling Point | Decomposes at 127 °C (261 °F; 400 K)[2] |
| Solubility | Very soluble in water and other polar solvents[7][8] |
| Hygroscopicity | Hygroscopic, with a critical relative humidity of 55.2% at 25.0 °C[8][9] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | −148 kJ⋅mol⁻¹[2] |
| Oxygen Balance | +25.8%[10] |
| Detonation Velocity | ~7,000 m/s[7] |
| Heat of Explosion | 2668 kJ/kg[7] |
| Shock Sensitivity | Low[2] |
| Friction Sensitivity | Low (64 N)[2][7] |
Table 3: Crystallographic Data for this compound [3]
| Parameter | Value |
| Space Group | P 1 21/c 1 |
| a | 6.914 Å |
| b | 11.787 Å |
| c | 5.614 Å |
| α | 90.00° |
| β | 100.40° |
| γ | 90.00° |
| Formula Units (Z) | 4 |
Experimental Protocols: Synthesis of this compound
Multiple synthetic routes for this compound have been developed. One of the most common and well-documented laboratory-scale methods involves the nitration of a sulfamate salt, followed by neutralization and salt metathesis.
This protocol is adapted from established laboratory procedures and offers a reliable method for producing ADN.[7][11]
Materials:
-
Potassium sulfamate (H₂NSO₃K)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Potassium hydroxide (KOH), cold solution
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Isopropanol
-
Acetone
Equipment:
-
Reaction flask equipped with a stirrer
-
Low-temperature cooling bath (capable of reaching -40 °C)
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a reaction flask, combine 106 ml of fuming nitric acid and 26.4 ml of concentrated sulfuric acid.
-
Cool the mixture to -40 °C using a low-temperature cooling bath while stirring continuously.[7]
-
-
Nitration Reaction:
-
Slowly add 40 g of dry potassium sulfamate to the cold nitrating mixture in 4 g portions over a period of 10 minutes.[7] Maintain vigorous stirring.
-
The viscosity of the mixture will increase as potassium bisulfate precipitates, indicating the formation of the intermediate dinitramidic acid (HN(NO₂)₂).[7]
-
Continue stirring the mixture at -40 °C for an additional 30 minutes after the final addition of potassium sulfamate.[7][11]
-
-
Neutralization and Isolation of Potassium Dinitramide (KDN):
-
Pour the resulting reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a cold solution of potassium hydroxide, ensuring the temperature is kept low throughout the process.[7]
-
The product, potassium dinitramide (KDN), will precipitate. Filter the solid product.
-
Extract the filtered product with acetone to isolate the KDN.[7]
-
-
Metathesis to this compound (ADN):
Safety Note: This synthesis involves highly corrosive and reactive materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and safety goggles. The intermediate dinitramidic acid is unstable.
Process Visualization
The synthesis of this compound from potassium sulfamate can be visualized as a multi-step workflow. The following diagram illustrates the key stages of this chemical process.
Caption: Workflow diagram for the synthesis of this compound (ADN).
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | H4N4O4 | CID 10219428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. lookchem.com [lookchem.com]
- 6. This compound (140456-78-6) for sale [vulcanchem.com]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. scispace.com [scispace.com]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Research on optimizing the synthesis of this compound | Journal of Military Science and Technology [en.jmst.info]
An In-depth Technical Guide on the Enthalpy of Formation of Ammonium Dinitramide (ADN)
Ammonium dinitramide (ADN), with the chemical formula NH₄N(NO₂)₂, is a high-energy oxidizer that has garnered significant interest as a potential replacement for ammonium perchlorate (AP) in solid rocket propellants.[1][2][3] Its appeal lies in its high performance, positive oxygen balance, and the production of environmentally benign combustion products like nitrogen, oxygen, and water.[3][4] A critical thermodynamic parameter for evaluating the performance of energetic materials is the standard enthalpy of formation (ΔfH⦵₂₉₈), which quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. This guide provides a comprehensive overview of the enthalpy of formation of ADN, including reported values, experimental determination methods, and synthesis protocols.
Data on the Enthalpy of Formation of ADN
The reported values for the standard enthalpy of formation of solid ADN exhibit some variation in the scientific literature, which can be attributed to different experimental techniques, purity of the samples, and calculation methods. A summary of these values is presented below for comparative analysis.
| Enthalpy of Formation (kJ/mol) | Enthalpy of Formation (kJ/kg) | Method/Source Reference |
| -150.6 | -1213.9 | Standard reference value[5] |
| -148 ± 10 | -1193.0 ± 80.6 | Adiabatic bomb calorimetry in a hydrogen atmosphere[4] |
| -148 | -1192.9 | General reference[3] |
| -134.6 ± 0.46 | -1085.0 ± 3.7 | Determined by both combustion and solution calorimetry[6] |
| -125.3 to -162.8 | -1010.0 to -1312.3 | Range reported in literature reviews[6] |
Note: The conversion from kJ/mol to kJ/kg is based on the molar mass of ADN, which is approximately 124.06 g/mol .[4][5]
Experimental Protocols for Determination of Enthalpy of Formation
The standard enthalpy of formation of energetic materials like ADN is typically determined using calorimetric techniques. These methods rely on measuring the heat released or absorbed during a chemical reaction.[7] Due to the energetic nature of ADN, direct synthesis from its elements is not feasible for calorimetric measurement. Instead, its enthalpy of formation is determined indirectly by measuring the heat of a reaction involving ADN, such as combustion or dissolution, and then applying Hess's Law.
Bomb Calorimetry
Bomb calorimetry is a common technique for determining the heat of combustion of a substance. For energetic materials, this method requires careful execution due to the high energy release.[8][9]
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity ADN is placed in a sample holder (crucible) inside a high-pressure vessel known as a "bomb."
-
Calorimeter Setup: The bomb is filled with a high pressure of a gas that facilitates complete combustion (e.g., hydrogen or oxygen).[4] It is then submerged in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Measurement: The sample is ignited electrically. The heat released by the combustion of ADN is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Data Analysis: The total heat evolved (q_rxn) is calculated from the temperature change (ΔT), the heat capacity of the calorimeter system (C_cal), and the mass and specific heat of the water. The enthalpy of combustion (ΔH_c) is then determined per mole of ADN.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of ADN (ΔfH⦵(ADN)) is calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (e.g., N₂(g), H₂O(l)).
The following diagram illustrates the general workflow for determining the enthalpy of formation using bomb calorimetry.
Solution Calorimetry
Solution calorimetry measures the heat change when a substance dissolves in a solvent. This method can also be used to determine the enthalpy of formation.[6]
Methodology:
-
A known amount of ADN is dissolved in a suitable solvent within a calorimeter, and the heat of solution (ΔH_soln) is measured.
-
The enthalpies of formation of all other reactants and products in the dissolution process must be known.
-
By constructing a thermochemical cycle based on Hess's Law, the enthalpy of formation of ADN can be calculated from the measured heat of solution and the known enthalpies of formation of the other species.
Protocols for this compound Synthesis
The purity of the ADN sample is crucial for accurate calorimetric measurements. Several synthesis routes have been developed. The nitration of potassium sulfamate is a widely studied laboratory-scale method.[5][10][11]
Synthesis via Nitration of Potassium Sulfamate
This method involves the nitration of potassium sulfamate (KSO₃NH₂) using a mixed acid solution, followed by neutralization to yield the ammonium salt.[5][11] The process requires careful temperature control, typically at sub-zero temperatures (-20°C to -50°C), to manage the exothermic reaction and prevent decomposition of the product.[1][4]
Key Steps:
-
Preparation of Nitrating Mixture: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared and cooled to a low temperature (e.g., -40°C).[5][11]
-
Nitration: Finely ground and dried potassium sulfamate is slowly added to the cold nitrating mixture while maintaining rigorous temperature control.[10] This reaction forms dinitramidic acid (HN(NO₂)₂) and potassium bisulfate (KHSO₄).
-
Quenching and Neutralization: The reaction mixture is poured onto crushed ice to quench the reaction. The resulting acidic solution is then carefully neutralized with a base, such as potassium hydroxide, to form potassium dinitramide (KDN).[5]
-
Metathesis Reaction: The intermediate potassium dinitramide is converted to this compound via a salt metathesis reaction with an ammonium salt, such as ammonium sulfate, typically in a solvent like isopropanol.[1][5]
-
Purification: The final ADN product is isolated by filtration and can be further purified by recrystallization from a suitable solvent, such as n-butanol, to achieve high purity for analysis.[5]
The following diagram outlines the synthesis pathway starting from potassium sulfamate.
Thermal Decomposition Pathway
Understanding the thermal decomposition of ADN is intrinsically linked to its energetic properties. The decomposition process is complex and can proceed through multiple steps. A generally accepted mechanism involves the initial dissociation of ADN into ammonia (NH₃) and dinitramidic acid (HN(NO₂)₂).[12] The dinitramidic acid is unstable and subsequently decomposes, leading to the formation of intermediates like ammonium nitrate (AN) and nitrous oxide (N₂O), which then decompose further at higher temperatures.[12][13]
The diagram below represents a simplified logical flow of the major steps in ADN's thermal decomposition.
References
- 1. jes.or.jp [jes.or.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (140456-78-6) for sale [vulcanchem.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. eucass.eu [eucass.eu]
- 7. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Research progress on the catalytic and thermal decomposition of this compound (ADN) - PMC [pmc.ncbi.nlm.nih.gov]
Oxygen balance of Ammonium dinitramide formulations
An In-depth Technical Guide on the Oxygen Balance of Ammonium Dinitramide Formulations
Abstract
This compound (ADN), [NH₄]⁺[N(NO₂)₂]⁻, is a high-performance, halogen-free oxidizer emerging as a promising replacement for ammonium perchlorate (AP) in next-generation solid propellants and energetic materials.[1][2] Its high energy content, high density, and positive oxygen balance contribute to enhanced specific impulse and reduced environmental impact.[3] This technical guide provides a comprehensive overview of the oxygen balance of ADN and its formulations. It covers the fundamental principles of oxygen balance, details the calculation for pure ADN, and explores how various additives such as binders, plasticizers, and metallic fuels modify the oxygen balance of a final formulation. Detailed experimental protocols for material characterization and visualizations of key concepts are provided to support researchers and scientists in the field of energetic materials.
Introduction to this compound (ADN)
ADN was first synthesized in 1971 and has since garnered significant interest as a high-performance oxidizer.[1] It is a white crystalline solid with a density of approximately 1.81 g/cm³.[1][4] Unlike ammonium perchlorate, which produces corrosive hydrogen chloride upon combustion, ADN's decomposition products primarily consist of non-corrosive gases like nitrogen, oxygen, and water, making it an environmentally friendlier alternative.[2] A key characteristic of ADN is its positive oxygen balance of +25.8%, which is significantly higher than other "green" alternatives and contributes to its high energetic performance.[5][6] This property makes it an efficient oxidizer capable of supporting the combustion of various fuels and binders in a composite propellant.[6]
Understanding Oxygen Balance (OB)
Oxygen balance is a critical parameter used to express the degree to which an energetic material can be oxidized.[7] It quantifies whether a molecule contains enough oxygen to completely convert all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and metals to their respective oxides.[8]
-
A positive oxygen balance indicates an excess of oxygen.
-
A negative oxygen balance indicates a deficiency of oxygen, leading to incomplete combustion and the formation of products like carbon monoxide (CO).[7]
-
A zero oxygen balance implies a stoichiometric composition for complete combustion, which often corresponds to the maximum heat of explosion.[9]
The oxygen balance is typically calculated for 100 grams of the substance and expressed as a percentage. The general formula for a compound with the chemical formula CₓHᵧNₐOₑ is:
OB% = [-1600 / Molecular Weight] * (2x + y/2 - z) [7]
Optimizing the oxygen balance is crucial for tailoring the performance of propellant and explosive formulations.[9]
Oxygen Balance of Pure ADN
This compound has the chemical formula NH₄N(NO₂)₂, which can be written as H₄N₄O₄. Its molecular weight is 124.06 g/mol .[10]
Calculation for Pure ADN (H₄N₄O₄):
-
x (Carbon atoms) = 0
-
y (Hydrogen atoms) = 4
-
z (Oxygen atoms) = 4
-
Molecular Weight = 124.06 g/mol
Using the formula: OB% = [-1600 / 124.06] * (2*0 + 4/2 - 4) OB% = [-12.897] * (2 - 4) OB% = [-12.897] * (-2) OB% = +25.79%
This positive value confirms that ADN is an oxygen-rich compound.[10][11]
| Property | Value | Reference |
| Chemical Formula | NH₄N(NO₂)₂ | [3] |
| Molecular Weight | 124.06 g/mol | [10] |
| Density | 1.81 g/cm³ | [4] |
| Oxygen Balance (OB) | +25.79% | [10][11] |
| Heat of Formation | -149.89 kJ/mol | [10] |
| Melting Point | 91.5 - 93 °C | [10][11] |
Table 1: Physicochemical properties of pure this compound (ADN).
Oxygen Balance of ADN Formulations
In practical applications, ADN is rarely used in its pure form. It is typically combined with binders, plasticizers, and metallic fuels to create composite propellants with tailored mechanical and ballistic properties.[6] These additives are generally fuel-rich (oxygen deficient) and thus have a negative oxygen balance. The overall OB of the formulation is a weighted average of the OB of its individual components.
| Component | Common Examples | Role | Typical Oxygen Balance (%) |
| Oxidizer | This compound (ADN) | Provides oxygen for combustion | +25.8%[5][6] |
| Binder | Hydroxyl-terminated polybutadiene (HTPB), Glycidyl azide polymer (GAP) | Provides structural integrity, acts as fuel | Highly Negative |
| Metallic Fuel | Aluminum (Al) | Increases energy density and combustion temperature | -89%[7] |
| Plasticizer | Energetic plasticizers (e.g., Nitroglycerin) | Improves processability and mechanical properties | Varies (can be positive or negative) |
Table 2: Components of typical ADN-based formulations and their impact on oxygen balance.
Example Formulations
| Formulation | ADN (wt%) | HTPB (wt%) | Aluminum (wt%) | Calculated Oxygen Balance (%) |
| A | 80 | 20 | 0 | -34.8 |
| B | 75 | 25 | 0 | -51.0 |
| C | 80 | 5 | 15 | -29.0 |
| D | 70 | 10 | 20 | -42.8 |
| Calculations are based on OB values of +25.8% for ADN, -320% for HTPB (approx.), and -89% for Al. |
Table 3: Calculated oxygen balance for example ADN/HTPB/Al formulations.
Experimental Protocols
Protocol for Determination of Elemental Composition
To accurately calculate the oxygen balance of a novel formulation, its precise elemental composition (C, H, N, O) must be determined.
Objective: To determine the weight percentage of Carbon, Hydrogen, and Nitrogen in an ADN-based formulation. Oxygen is typically determined by difference.
Apparatus:
-
CHNS/O Elemental Analyzer
-
Microbalance (accurate to ±0.001 mg)
-
Tin or silver capsules for sample encapsulation
Methodology:
-
Calibration: Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide) with a known elemental composition. Run the standard multiple times to ensure instrument stability and accuracy.
-
Sample Preparation: Homogenize the propellant formulation sample. Using the microbalance, accurately weigh 1-2 mg of the sample into a tin capsule.
-
Analysis: The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) in the analyzer. The sample is combusted in a pure oxygen environment.
-
Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube and then separated via a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Calculation: The instrument's software calculates the weight percentage of C, H, and N based on the detector signals and the initial sample weight.
-
Oxygen Determination: The percentage of oxygen is calculated by subtracting the sum of the percentages of C, H, N, and any metallic components (determined by other means like ICP-AES) from 100%.
-
Replication: The analysis should be performed in triplicate to ensure the precision of the results.
Protocol for Thermal Analysis (DSC/TGA)
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition behavior of ADN formulations, which is influenced by their composition and oxygen balance.[12][13]
Objective: To determine the decomposition temperatures, mass loss, and heat release of an ADN formulation.
Apparatus:
-
Combined TGA/DSC instrument or separate units
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Sample pans (e.g., aluminum, copper)
Methodology:
-
Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the formulation into a sample pan.
-
Experimental Setup: Place the sample pan in the instrument furnace. Purge the system with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a controlled atmosphere.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).[11]
-
Data Acquisition: Continuously record the sample weight (TGA), differential heat flow (DSC), and temperature.
-
Data Analysis:
-
TGA Curve: Analyze the thermogram for onset temperature of decomposition and percentage mass loss at each stage.
-
DSC Curve: Analyze the thermogram to identify endothermic events (e.g., melting) and exothermic events (decomposition). Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each exothermic event. The decomposition of ADN typically occurs in the range of 130-230 °C.[12]
-
Visualizations
Caption: Logical relationship of components affecting formulation oxygen balance.
Caption: Workflow for determining and evaluating the oxygen balance.
Caption: Simplified thermal decomposition pathway of this compound (ADN).
Conclusion
The positive oxygen balance of this compound is a cornerstone of its high performance as an oxidizer in modern energetic materials. Understanding and precisely calculating the OB is fundamental to formulation design. While pure ADN provides an excess of oxygen, the incorporation of binders and metallic fuels, which are typically oxygen-deficient, is necessary to achieve desirable physical and ballistic properties. This invariably lowers the overall oxygen balance of the composite material. Through careful selection of components and precise control over their mass fractions, researchers can tailor the final oxygen balance to optimize energy output, combustion efficiency, and safety characteristics of ADN-based formulations, paving the way for advanced, environmentally benign propulsion systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. eucass.eu [eucass.eu]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Oxygen balance - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound (ADN) Decomposition as Green Propellant: Overview of Synthesized Catalysts: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Ammonium Dinitramide in Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of ammonium dinitramide (ADN), a high-energy oxidizer with significant potential in various applications. Understanding its solubility in polar solvents is critical for its purification, formulation, and application development. This document compiles quantitative solubility data, details experimental protocols for its determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
This compound (ADN), with the chemical formula NH₄N(NO₂)₂, is a colorless, hygroscopic crystalline solid.[1] Its solubility is a key physical property, particularly in the context of its use in propellant formulations where it is often dissolved in polar solvents.[2] ADN is known to be highly soluble in water and other polar solvents, while it is sparingly soluble in non-polar solvents.[2]
The following table summarizes the available quantitative solubility data for this compound in various polar solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Water | -15 | 139.8[3][4] |
| -10 | 168.1[1][3][4] | |
| 0 | 225.7[1][3][4] | |
| 20 | 356.6[1][3][4] | |
| Methanol | 20 | 86.9[2][5] |
| 1-Propanol | 40 | Good solubility with excellent temperature dependency |
| Tetrahydrofuran (THF) | 40 | Good solubility with poor temperature dependency |
| Acetone | - | Very soluble[1][3][4] |
| Acetonitrile | - | Very soluble[1][3][4] |
| Dimethylformamide (DMF) | - | Very soluble[1][3][4] |
| Dimethyl sulfoxide (DMSO) | - | Very soluble[1] |
| Ethanol | - | Very soluble[1][3][4] |
| Butanol | - | Soluble[1] |
| Propanol | - | Soluble[1] |
| Dioxane | - | Slightly soluble[1] |
| Ethyl acetate | - | Slightly soluble[1][3][4] |
| Isopropanol | - | Slightly soluble[1] |
| Nitromethane | - | Slightly soluble[1][3][4] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical research. A common and effective method for determining the solubility of a solid compound like this compound in a liquid solvent is the isothermal equilibrium method. This method involves saturating the solvent with the solute at a constant temperature and then measuring the concentration of the solute in the solution.
A specific example of a solvent screening study for ADN provides a practical illustration of this methodology. In this study, the solubility of ADN was determined in a variety of solvents at a constant temperature.
Solvent Screening Methodology
1. Materials and Equipment:
-
This compound (ADN)
-
A selection of polar solvents
-
Quest 210 (Argonaut Technologies) or similar parallel reaction station with integrated heating/cooling blocks and stirring mechanism.
-
Teflon-encapsulated magnetic stir bars
-
Reaction vessels with Teflon frits for filtration
-
Collection vessels
-
Vacuum drying chamber
2. Procedure:
-
Sample Preparation: In each reaction vessel, a known mass of ADN (e.g., 2 g) is added to a specific volume of the solvent (e.g., 10 mL).
-
Equilibration: The reaction vessels are placed in the reaction station and heated to a constant temperature (e.g., 40°C). The mixtures are stirred continuously for a set period (e.g., 20 minutes) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: After the holding time, the saturated solutions are drained through the Teflon frits to separate the undissolved solid ADN from the liquid phase. The clear, saturated solution is collected in pre-weighed vessels.
-
Quantification: The solvent is then evaporated from the collected solutions in a vacuum drying chamber. The mass of the remaining solid ADN is determined gravimetrically.
-
Calculation: The solubility is calculated as the mass of the dissolved ADN per unit mass or volume of the solvent at the specified temperature.
3. Quality Control:
-
The quality of the recrystallized ADN can be assessed by observing its color. A change in color, such as darkening, may indicate decomposition of the ADN.
-
Differential Scanning Calorimetry (DSC) can be performed on the recrystallized samples to check for any changes in the thermal behavior of the ADN compared to the starting material.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
References
Hygroscopicity of Crystalline Ammonium Dinitramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonium dinitramide (ADN), a high-performance, chlorine-free oxidizer, presents a significant advancement in energetic materials. However, its pronounced hygroscopicity poses challenges to its storage, handling, and performance stability. This technical guide provides an in-depth analysis of the hygroscopic behavior of crystalline ADN, detailing quantitative moisture uptake data, experimental protocols for its characterization, and strategies for mitigating its water absorption.
Introduction to the Hygroscopicity of ADN
This compound is notably more hygroscopic than conventional oxidizers like ammonium perchlorate (AP). This high affinity for atmospheric moisture is primarily attributed to the special hydrogen bonds within the ADN crystal structure and the strong hydrogen bonding interactions between ADN and water molecules.[1] The absorption of water can lead to changes in physical and chemical properties, including decreased thermal stability and compromised mechanical integrity, which are critical considerations in its application.[1]
Quantitative Hygroscopicity Data
The hygroscopic nature of a crystalline solid is often characterized by its Critical Relative Humidity (CRH), the relative humidity at which the material begins to absorb a significant amount of moisture from the atmosphere, eventually leading to the formation of a saturated solution. For ADN, this is a critical parameter for defining storage and handling conditions.
Below is a summary of key quantitative data on the hygroscopicity of pure and modified crystalline ADN.
| Parameter | Condition | Value | Reference |
| Critical Relative Humidity (CRH) | 25.0 °C | 55.2% | [2][3][4] |
| Moisture Absorption (Raw ADN) | 65% Relative Humidity | 68% | [1] |
| Moisture Absorption (Raw ADN) | 60% Relative Humidity, 30 °C, 12 hours | 18% | [5] |
| Moisture Absorption (Raw ADN) | Not specified | 32.12% | [1] |
Impact of Surface Modification and Co-Crystallization
Various strategies have been explored to mitigate the hygroscopicity of ADN. These primarily involve creating a hydrophobic barrier on the crystal surface or altering the crystal structure itself.
| Modification Strategy | Condition | Moisture Absorption | Reference |
| Ultrasound-treated, coated with polymer | 65% Relative Humidity | 16% | [1] |
| Coated with Nitrocellulose (NC) | Not specified | 3.75% | [1] |
| Cocrystal with 18-crown-6 (18C6) | 60% Relative Humidity, 30 °C, 12 hours | 0.9% | [5] |
| Cocrystal with CL-20 | CRH measurement | 65% (CRH) | [6] |
Experimental Protocols for Hygroscopicity Measurement
The determination of the hygroscopic properties of crystalline ADN is crucial for its development and quality control. Dynamic Vapor Sorption (DVS) is a commonly employed technique for this purpose.
Dynamic Vapor Sorption (DVS) Methodology
Objective: To determine the moisture sorption and desorption isotherms of crystalline ADN, identifying the Critical Relative Humidity (CRH).
Apparatus: A DVS instrument consisting of a microbalance within a temperature- and humidity-controlled chamber.
Protocol:
-
Sample Preparation: A precisely weighed sample of crystalline ADN (typically 5-15 mg) is placed in the sample pan of the DVS instrument.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% relative humidity) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This mass is recorded as the dry mass.
-
Sorption Phase: The relative humidity (RH) in the sample chamber is incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90%). At each step, the sample is allowed to equilibrate until the rate of mass change is below a defined threshold (e.g., 0.002% per minute). The mass of the sample is recorded at the end of each step.
-
Desorption Phase: Following the sorption phase, the relative humidity is incrementally decreased in a similar stepwise manner back to 0% RH. The mass of the sample is recorded at each equilibration point.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The sorption and desorption data are then plotted as a function of relative humidity to generate the moisture sorption-desorption isotherm. The CRH is identified as the RH at which a sharp increase in moisture absorption is observed.
Visualizing Key Concepts and Workflows
Mechanism of Hygroscopicity in Crystalline ADN
The inherent hygroscopicity of ADN is rooted in its molecular structure, which facilitates strong interactions with water molecules.
Caption: Mechanism of moisture absorption in crystalline ADN.
Experimental Workflow for Hygroscopicity Assessment
A systematic approach is necessary to accurately characterize the hygroscopic behavior of ADN.
Caption: General experimental workflow for DVS analysis of ADN.
Strategies for Mitigating ADN Hygroscopicity
Several methods can be employed to reduce the moisture sensitivity of ADN, enhancing its practical applicability.
Caption: Overview of strategies to reduce the hygroscopicity of ADN.
References
The Environmental Footprint of a Greener Propellant: An In-depth Technical Guide to Ammonium Dinitramide (ADN) Combustion
For Researchers, Scientists, and Propellant Development Professionals
Ammonium dinitramide (ADN), a high-energy, chlorine-free oxidizer, is a promising environmentally friendly alternative to the widely used ammonium perchlorate (AP) in solid rocket propellants. Its combustion products are considered less toxic and non-polluting compared to those of traditional propellants. This technical guide provides a comprehensive overview of the environmental impact of ADN combustion, focusing on its chemical byproducts, the methodologies used to study them, and the key chemical pathways involved.
Quantitative Analysis of Combustion Products
The combustion of ADN-based propellants primarily yields nitrogen (N₂), water (H₂O), and oxygen (O₂), which are environmentally benign. However, trace amounts of nitrogen oxides (NOx) and other intermediate species can also be formed, depending on the combustion conditions and propellant formulation.
Theoretical studies, such as those employing computational fluid dynamics and chemical kinetics modeling, provide valuable insights into the composition of ADN combustion products under various conditions. The following tables summarize the mass fractions of major combustion products of an ADN-based propellant (63% ADN, 11% methanol, 26% water) at different initial pressures and temperatures, as determined by theoretical calculations.
Table 1: Mass Fraction of Combustion Products at Low Initial Pressure and Temperature (P₀ = 2 atm, T₀ = 586 K)
| Combustion Product | Chemical Formula | Mass Fraction |
| Nitrogen | N₂ | ~0.25 |
| Nitrous Oxide | N₂O | ~0.20 |
| Water | H₂O | ~0.26 |
| Carbon Dioxide | CO₂ | Varies |
| Hydroxyl Radical | OH | Varies |
Table 2: Mass Fraction of Combustion Products at High Initial Pressure and Temperature (P₀ = 10 atm, T₀ = 2930 K)
| Combustion Product | Chemical Formula | Mass Fraction |
| Nitrogen | N₂ | Dominant |
| Water | H₂O | Significant |
| Carbon Dioxide | CO₂ | Significant |
| Nitrous Oxide | N₂O | Lower |
| Hydroxyl Radical | OH | Varies |
Note: The exact mass fractions of CO₂ and OH vary significantly during the combustion process and are dependent on the complex reaction kinetics.
Experimental studies have identified a broader range of potential combustion and decomposition products, including ammonia (NH₃), nitrogen dioxide (NO₂), nitric oxide (NO), nitrous acid (HONO), and nitric acid (HNO₃). The formation of these species is highly dependent on factors such as pressure, temperature, and the presence of catalysts or binders in the propellant formulation.
Experimental Protocols for Combustion Analysis
A variety of advanced analytical techniques are employed to investigate the thermal decomposition and combustion of ADN. These methods allow for the identification and quantification of combustion products and provide insights into the reaction kinetics and mechanisms.
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These are fundamental techniques used to study the thermal stability and decomposition of ADN.
-
Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing exothermic (heat-releasing) and endothermic (heat-absorbing) processes like decomposition and phase changes. TGA measures the change in mass of a sample as a function of temperature or time, indicating mass loss due to the evolution of gaseous products.
-
Typical Protocol:
-
A small, precisely weighed sample of ADN (typically 1-5 mg) is placed in a crucible (e.g., aluminum or ceramic).
-
The crucible is placed in the DSC/TGA instrument.
-
The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (e.g., inert nitrogen or argon gas) to prevent unwanted side reactions.
-
The heat flow and mass loss are recorded as a function of temperature.
-
The resulting curves are analyzed to determine decomposition temperatures, heat of decomposition, and activation energy of the decomposition reaction.
-
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): This powerful technique provides real-time analysis of the gaseous products evolved during thermal decomposition.
-
Principle: As the sample is heated in the TGA, the evolved gases are transferred to a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio. This allows for the identification of the chemical composition of the evolved gases at specific temperatures.
-
Typical Protocol:
-
The TGA is operated as described above.
-
The gas outlet of the TGA is connected to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the products.
-
Mass spectra are continuously recorded as the sample is heated.
-
The ion currents for specific mass-to-charge ratios are plotted against temperature to create evolved gas profiles, which show the temperature ranges over which different gaseous products are formed.
-
Combustion Diagnostics
Strand Burner Experiments: These experiments are used to measure the burning rate of solid propellant strands at different pressures.
-
Principle: A strand of the propellant is ignited in a pressurized vessel (a strand burner), and the time it takes for the flame to travel a known distance is measured.
-
Typical Protocol:
-
A cylindrical strand of the ADN-based propellant is prepared with a known length and diameter.
-
The strand is coated on its side with an inhibitor to ensure that burning only occurs on the end surfaces.
-
The strand is placed in a strand burner, which is then pressurized to the desired level with an inert gas like nitrogen.
-
The propellant is ignited, often using a hot wire or a laser.
-
The burning rate is determined by measuring the time it takes for the combustion wave to pass between two fixed points, often using thermocouples or optical sensors.
-
Laser-Based Diagnostics: Non-intrusive laser techniques are used to measure species concentrations and temperature profiles in the combustion flame.
-
Principle: Techniques like Planar Laser-Induced Fluorescence (PLIF) and Laser Absorption Spectroscopy (LAS) use lasers to excite specific molecules in the flame. The resulting fluorescence or absorption of light is then detected and analyzed to determine the concentration and temperature of the species of interest.
-
Typical Protocol:
-
A combustion chamber with optical access (windows) is used.
-
A laser beam is shaped into a sheet (for PLIF) or a narrow beam (for LAS) and directed through the flame.
-
The laser is tuned to a specific wavelength that is absorbed by the target molecule (e.g., OH, NO).
-
A sensitive camera or photodetector captures the resulting fluorescence or the amount of light absorbed.
-
The collected data is processed to generate maps of species concentration or temperature within the flame.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key chemical pathways in ADN decomposition and a typical experimental workflow for its analysis.
Caption: ADN Thermal Decomposition Pathway.
Caption: Experimental Workflow for ADN Combustion Analysis.
Conclusion
This compound stands out as a significantly more environmentally benign alternative to traditional ammonium perchlorate-based propellants. Its combustion products are predominantly non-toxic and non-acidic. However, a complete understanding of its environmental impact requires careful consideration of the formation of minor, potentially harmful species like nitrogen oxides under various operational conditions. The advanced experimental and computational techniques outlined in this guide are crucial for the continued development and optimization of ADN-based propellants, ensuring their high performance is matched by a minimal environmental footprint.
Ammonium Dinitramide: A Toxicological Profile for Researchers
An In-depth Technical Guide on the Toxicological Studies of Ammonium Dinitramide (ADN) Exposure
This compound (ADN), a high-energy oxidizer, is being actively considered as a more environmentally friendly replacement for ammonium perchlorate in solid rocket propellants.[1][2] This transition necessitates a thorough understanding of its toxicological profile to ensure the safety of personnel involved in its manufacture, handling, and use. This technical guide provides a comprehensive overview of the existing toxicological data on ADN, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.
Acute and Subchronic Toxicity
This compound is classified as moderately toxic based on its acute oral toxicity.[1][3] Studies in rodents have established the median lethal dose (LD50) and identified target organs.
Quantitative Toxicity Data
The following table summarizes the key quantitative data from acute and subchronic toxicity studies of ADN.
| Parameter | Species | Route of Administration | Value | Reference |
| Oral LD50 | Rat (Fischer 344, male) | Gavage | 823 mg/kg | [1][3][4][5] |
| Oral LD50 | Mouse | Oral | 568.9 mg/kg | [6] |
| Oral LD50 | Rat | Oral | 616.6 mg/kg | [6] |
| Dermal LD50 | Rabbit (New Zealand white) | Dermal | >2000 mg/kg | [2][4] |
| Developmental Toxicity (in vitro) | Hydra attenuata (adult) | Incubation | 750 mg/L (lethal) | [1] |
| Developmental Toxicity (in vitro) | Hydra attenuata (regenerating) | Incubation | 350 mg/L (lethal) | [1] |
Experimental Protocols
Acute Oral Toxicity (LD50) in Rats: The acute oral toxicity of ADN was determined in young adult male Fischer 344 rats.[1][4] The compound was administered via oral gavage. Following administration, the animals were observed for 14 days for signs of toxicity and mortality.[4][5] All deaths were preceded by convulsions, and systemic vasodilation was also noted.[1][4] A key finding was that death occurred rapidly, typically within one hour of administration for lethal doses.[1][4]
Acute Dermal Toxicity in Rabbits: The dermal toxicity of ADN was assessed in male New Zealand white rabbits.[1][4] A limit dose of 2 g/kg of body weight was applied to the skin. The animals were observed for 14 days, and no evidence of dermal irritation or systemic toxicity was found at this dose.[1][4]
Subchronic Oral Toxicity in Rats: In a 28-day and a 90-day study, Sprague-Dawley rats were administered ADN in their drinking water.[6] The primary target organ identified in these studies was the liver.[6] At doses of 61.6 and 123 mg/kg, there were significant increases in serum levels of total bilirubin (TBIL) and alanine aminotransferase (ALT), along with a decrease in the liver weight to body weight ratio and an increased incidence of hepatic pathological changes.[6] A no-observed-adverse-effect-level (NOAEL) was determined to be 30.8 mg/kg.[6]
Reproductive and Developmental Toxicity
Studies have indicated that ADN is a reproductive toxicant, particularly affecting female fertility.
Key Findings
-
Female Reproductive Toxicant: ADN has been identified as a female reproductive toxicant in rats, leading to implantation failure in early gestation.[1][3]
-
Embryotoxicity: Follow-up studies have suggested that ADN is also embryotoxic.[1][3]
-
No-Observable-Effect Level (NOEL): For reproductive toxicity in female rats, a NOEL of 29 mg/kg/day has been established.[7][8]
Experimental Protocols
Reproductive Toxicity Screen in Rats: In a 90-day reproductive screening study, male and female Sprague-Dawley rats were administered ADN in their drinking water at concentrations of 0.0, 0.2, 1.0, or 2.0 g/L.[7] Mating was initiated after 14 days of treatment. While no adverse effects on mating were observed, there were significant adverse effects on maternal and paternal fertility indices, gestational indices, and live birth indices in the mid- and high-dose groups.[7] Litter sizes in these groups were also significantly smaller.[7]
Genotoxicity and Mechanism of Action
The genotoxic potential of ADN and its underlying mechanism of toxicity have been investigated through various assays.
Genotoxicity Profile
-
Mutagenicity: ADN has been reported to be mutagenic in several traditional genotoxicity assays, including the Ames test and the in vivo mouse bone marrow micronuclei assay.[1] However, an in vitro mammalian cell gene mutation test was negative.[2]
-
DNA Damage: Studies on hepatocytes in vitro suggest that ADN has the potential to directly affect cellular DNA.[1][3]
Proposed Mechanism of Toxicity
Electron paramagnetic resonance (EPR) spectroscopy studies have indicated that ADN can decompose to form reactive nitrogen metabolites.[1][3] These reactive species are believed to be harmful in biological systems and may contribute to the observed genotoxicity and other adverse effects.
Caption: Proposed mechanism of this compound (ADN) toxicity.
Experimental Workflows
The following diagrams illustrate the general workflows for key toxicological assessments of ADN.
Caption: Workflow for acute oral toxicity testing of ADN.
Caption: Workflow for reproductive toxicity screening of ADN.
Conclusion
The available toxicological data for this compound indicate that it is a moderately toxic compound with specific target organ effects on the liver and the female reproductive system. Its genotoxic potential, likely mediated by the formation of reactive nitrogen metabolites, warrants careful risk assessment and management strategies for occupational exposure. Further research into the detailed molecular mechanisms of ADN toxicity would be beneficial for a more comprehensive understanding and the development of potential countermeasures.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. scispace.com [scispace.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ntrl.ntis.gov [ntrl.ntis.gov]
- 6. [Study on acute and subchronic toxicity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproductive toxicity screen of this compound administered in the drinking water of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of Ammonium Dinitramide: A Technical Guide
Ammonium dinitramide (ADN), a high-energy oxidizer with the chemical formula NH₄N(NO₂)₂, is a promising environmentally friendly alternative to ammonium perchlorate in solid rocket propellants. A thorough understanding of its spectroscopic properties is crucial for its characterization, purity assessment, and the study of its decomposition behavior. This technical guide provides an in-depth overview of the key spectroscopic techniques used to analyze ADN, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing workflows.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of ADN in solution. The dinitramide ion is the chromophore responsible for its characteristic absorption in the ultraviolet region.
Quantitative Data
| Wavelength (λmax) | Molar Absorption Coefficient (ε) | Reference |
| 212 nm | Not specified | [1] |
| 214 nm | Not specified | [2][3][4] |
| 283 nm | Not specified | [5] |
| 284 nm | Not specified | [1][2][3][4] |
| 285 nm | Not specified | [5] |
Note: The molar absorption coefficients were not consistently reported in the surveyed literature. However, UV-Vis spectroscopy is highlighted as a primary method for routine quantitative analysis of ADN.[2][3] Interference from nitrate ions, which have a broad absorption band between 220 nm and 320 nm, can affect the accuracy of UV spectroscopy for dinitramide ion estimation in nitrating mixtures.[5]
Experimental Protocol
A typical experimental procedure for the UV-Vis analysis of ADN involves the following steps:
-
Sample Preparation: A known concentration of ADN is dissolved in a suitable solvent, typically deionized water.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range, typically from 200 nm to 400 nm. The solvent is used as a reference blank.
-
Analysis: The wavelengths of maximum absorbance (λmax) are identified. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
UV-Vis Spectroscopy Workflow for ADN Analysis.
Vibrational Spectroscopy: Infrared (IR) and Raman
Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups present in ADN and providing a molecular fingerprint for the compound.
Quantitative Data
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3441, 3335, 3237 | NH₄⁺ stretching | [5] |
| 1524 | NO₂ asymmetric stretching | [5] |
| 1401 | -NO₂ antisymmetric stretching | [1] |
| 1336 | -NO₂ symmetric stretching | [1] |
| 1329 | NO₂ symmetric stretching | [5] |
| 1179 | N-N stretching | [5] |
| 1175 | -NO₂ symmetric stretching | [1] |
| 1019 | =N-N-N= stretching | [5] |
| 915 | =N-N-N= stretching | [5] |
| 814 | NO₂ bending | [5] |
| 745 | NO₂ rocking | [5] |
Raman Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1569 | -NO₂ antisymmetric stretching | [1] |
| 1401 | -NO₂ antisymmetric stretching | [1] |
| 1336 | -NO₂ symmetric stretching | [1] |
| 1175 | -NO₂ symmetric stretching | [1] |
| 956 | N₃ antisymmetric stretching | [1] |
| 830 | -NO₂ shear bending | [1] |
| 494 | In-plane rocking | [1] |
Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of solid ADN is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FTIR spectrometer is used for the analysis.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. An infrared spectrum is collected by passing an infrared beam through the sample and measuring the absorption at different wavenumbers. A background spectrum of a pure KBr pellet is also collected and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups in ADN.
Fourier Transform Raman (FT-Raman) Spectroscopy
-
Sample Preparation: A small amount of solid ADN is placed in a sample holder, such as a glass capillary tube or an aluminum well.
-
Instrumentation: An FT-Raman spectrometer equipped with a near-infrared laser source is used.
-
Data Acquisition: The laser beam is focused on the sample, and the scattered light is collected and analyzed. The Rayleigh scattering is filtered out, and the Raman scattering is detected and plotted as a function of the Raman shift (in cm⁻¹).
-
Analysis: The positions and relative intensities of the peaks in the Raman spectrum are used to identify the vibrational modes of the molecule.
Workflow for Vibrational Spectroscopy of ADN.
Mass Spectrometry (MS)
Mass spectrometry is employed to study the thermal decomposition products of ADN. By identifying the gaseous species evolved during heating, insights into the decomposition mechanism can be obtained.
Qualitative Data of Decomposition Products
The thermal decomposition of ADN is a complex process that yields a variety of gaseous products. The species identified by mass spectrometry include:
-
Nitrous acid (HONO)[6]
The decomposition can proceed through the formation of ammonium nitrate (NH₄NO₃) as an intermediate.[6][7]
Experimental Protocol
A common technique for analyzing the decomposition products of ADN is Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).
-
Sample Preparation: A small, accurately weighed amount of ADN is placed in the crucible of the thermogravimetric analyzer.
-
Instrumentation: A TGA instrument is interfaced with a mass spectrometer. The TGA heats the sample at a controlled rate in a specific atmosphere (e.g., inert gas).
-
Data Acquisition: As the sample is heated, the TGA records the mass loss as a function of temperature. The evolved gases are transferred to the mass spectrometer via a heated transfer line. The mass spectrometer continuously records the mass spectra of the evolved gases.
-
Analysis: The TGA curve provides information about the decomposition temperatures and mass loss steps. The mass spectra are analyzed to identify the mass-to-charge ratios (m/z) of the evolved species, allowing for their identification.
TGA-MS Workflow for ADN Decomposition Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less commonly detailed in the initial search results for routine characterization compared to other techniques, ¹H NMR spectroscopy can be used to confirm the presence of the ammonium cation (NH₄⁺) in ADN.[4]
Expected Data
In a suitable solvent, the protons of the ammonium ion would give rise to a characteristic signal in the ¹H NMR spectrum. The chemical shift would be dependent on the solvent used.
Experimental Protocol
-
Sample Preparation: A small amount of ADN is dissolved in a deuterated solvent (e.g., D₂O).
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
Data Acquisition: The ¹H NMR spectrum is acquired.
-
Analysis: The chemical shift, multiplicity, and integration of the signals are analyzed to confirm the presence of the ammonium cation.
This guide provides a foundational understanding of the spectroscopic techniques employed in the characterization of this compound. For more specific applications and advanced studies, researchers should consult the primary literature for detailed experimental conditions and data interpretation.
References
- 1. New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity this compound ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01922E [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. jes.or.jp [jes.or.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. This compound (ADN) Decomposition as Green Propellant: Overview of Synthesized Catalysts: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
Early synthesis methods of Ammonium dinitramide
An In-depth Technical Guide to the Early Synthesis Methods of Ammonium Dinitramide
This technical guide provides a comprehensive overview of the seminal, early-stage synthesis methods for this compound (ADN), a high-performance, chlorine-free oxidizer. The content is tailored for researchers, scientists, and professionals in the fields of energetic materials and chemical synthesis. This document details the foundational synthetic routes, including experimental protocols, quantitative data, and visual representations of the chemical pathways.
Introduction
This compound, first synthesized in 1971 at the Zelinsky Institute of Organic Chemistry in the USSR and independently in 1989 by SRI International, has garnered significant interest as a potential replacement for ammonium perchlorate in solid rocket propellants.[1] Its primary advantages include a higher specific impulse and the elimination of hydrochloric acid in the exhaust, leading to cleaner and less detectable plumes. The early synthesis methods laid the groundwork for more refined and scalable production processes. This guide focuses on the pioneering chemical routes to ADN.
Key Early Synthesis Methods
The initial development of ADN explored several synthetic pathways, primarily centered around the nitration of various nitrogen-containing substrates. The most notable early methods include the nitration of sulfamic acid and its salts, the urethane synthesis route, a urea-based synthesis, and a method involving a guanylurea dinitramide intermediate.
Nitration of Sulfamic Acid and its Salts
One of the earliest and most direct methods for producing ADN involves the nitration of sulfamic acid or its ammonium or alkali metal salts. This approach utilizes a potent nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, at significantly low temperatures to generate dinitramidic acid, which is subsequently neutralized with ammonia to yield the ammonium salt.
Experimental Protocol:
The following protocol is a representative example of the nitration of ammonium sulfamate:
-
A nitrating mixture is prepared by carefully adding concentrated sulfuric acid (98%) to fuming nitric acid (98%) while maintaining a low temperature.
-
The acid mixture is cooled to a temperature between -30°C and -50°C in a cryogenic bath.[2]
-
Finely ground and dried ammonium sulfamate is slowly added to the stirred nitrating mixture, ensuring the temperature does not exceed the desired range.[3]
-
The reaction is allowed to proceed with continuous stirring for a period ranging from 20 minutes to 1.5 hours.[2]
-
Upon completion, the reaction mixture is quenched by pouring it onto crushed ice.[2]
-
The resulting acidic solution is then neutralized by bubbling ammonia gas through it or by the slow addition of a concentrated ammonia solution, while keeping the temperature low, until the pH becomes alkaline.[2][3]
-
The neutralized solution, containing ADN and by-product salts, is then subjected to workup procedures, which may include filtration to remove precipitated salts and solvent extraction or evaporation to isolate the crude ADN.
-
Purification is typically achieved through recrystallization from a suitable solvent.
Urethane Synthesis Method
Developed and patented by SRI International, the urethane synthesis method is a multi-step process that utilizes ethyl carbamate as the starting material. This route involves a sequence of nitration and ammonolysis reactions.
Experimental Protocol:
The synthesis proceeds through the following key steps:
-
Nitration of Ethyl Carbamate: Ethyl carbamate is nitrated using a mixture of fuming nitric acid and acetic anhydride to form ethyl N-nitrocarbamate.[4]
-
Formation of Ammonium Salt: The ethyl N-nitrocarbamate is then reacted with anhydrous ammonia to produce the ammonium salt of ethyl N-nitrocarbamate.[5]
-
Second Nitration: This ammonium salt is subjected to a second nitration, typically using a powerful nitrating agent like dinitrogen pentoxide, to yield ethyl dinitrocarbamate.
-
Ammonolysis to ADN: The final step involves the treatment of ethyl dinitrocarbamate with ammonia. This reaction cleaves the carbamate group, producing this compound and regenerating ethyl carbamate, which can be recycled.[5]
Urea-Based Synthesis
Another early approach to ADN synthesis begins with the readily available and inexpensive starting material, urea. This method involves the formation of nitrourea as a key intermediate.
Experimental Protocol:
The general procedure for the urea-based synthesis is as follows:
-
Formation of Urea Nitrate: Urea is reacted with dilute nitric acid to form urea nitrate.[6]
-
Synthesis of Nitrourea: The urea nitrate is then treated with concentrated sulfuric acid to yield nitrourea.[6]
-
Nitration of Nitrourea: Nitrourea is suspended in a solvent such as acetonitrile and reacted with a strong nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) or dinitrogen pentoxide (N₂O₅) at low temperatures (e.g., -40°C).[6]
-
Ammonolysis and Isolation: Following the nitration, excess ammonia gas is introduced into the reaction mixture. The resulting by-products are filtered off, and the filtrate is concentrated. The crude ADN is then precipitated and isolated through a series of solvent treatments and crystallization.[6]
Guanylurea Dinitramide (FOX-12) Intermediate Method
An alternative and often safer route to ADN involves the synthesis of N-guanylurea dinitramide (FOX-12), a more stable dinitramide salt, as an intermediate. FOX-12 can then be converted to ADN.
Experimental Protocol:
The synthesis via the FOX-12 intermediate can be summarized as follows:
-
Synthesis of FOX-12: Dicyandiamide is hydrolyzed with sulfuric acid to produce guanylurea sulfate.[7] In a separate step, a dinitramide-containing solution is prepared by the nitration of a sulfamic acid salt. The guanylurea sulfate is then reacted with the dinitramide solution to precipitate FOX-12.[8]
-
Conversion of FOX-12 to Potassium Dinitramide (KDN): FOX-12 is treated with potassium hydroxide in an alcoholic solution to yield potassium dinitramide (KDN).[9]
-
Metathesis to ADN: Finally, KDN is reacted with an ammonium salt, such as ammonium sulfate, in a salt metathesis reaction to produce this compound.[9] Alternatively, FOX-12 can be directly converted to ADN through an ion-exchange reaction with an ammonium salt.[10]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the early synthesis methods of this compound. It is important to note that yields and optimal conditions can vary based on the specific laboratory setup and procedural nuances.
| Synthesis Method | Starting Material(s) | Key Reagents | Reaction Temperature (°C) | Reported Yield (%) | Reference(s) |
| Nitration of Sulfamic Acid Salts | Ammonium/Potassium Sulfamate | HNO₃, H₂SO₄, NH₃ | -30 to -50 | 45 - 60 | [3][11] |
| Urethane Synthesis | Ethyl Carbamate | HNO₃, Ac₂O, NH₃, N₂O₅ | -48 (for one step) | 50 - 60 | [3][4] |
| Urea-Based Synthesis | Urea | HNO₃, H₂SO₄, NO₂BF₄, NH₃ | -30 to -65 | 5 - 20 | [3][6] |
| FOX-12 Intermediate | Dicyandiamide, Sulfamic Acid Salt | H₂SO₄, HNO₃, KOH, (NH₄)₂SO₄ | -20 to -50 | Appreciable (not always specified) | [9] |
Conclusion
The early synthesis methods for this compound established the fundamental chemistry for producing this important energetic material. While these initial routes often involved harsh reaction conditions, the use of hazardous reagents, and moderate yields, they were crucial in enabling the initial characterization and evaluation of ADN. The knowledge gained from the nitration of sulfamic acid salts, the urethane process, urea-based synthesis, and the FOX-12 intermediate method has paved the way for the development of more efficient, safer, and environmentally benign production technologies for this compound. These foundational methods remain a cornerstone in the study and understanding of energetic materials synthesis.
References
- 1. US10112834B2 - Synthesis of this compound, ADN - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. US5714714A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. US5659080A - Synthetic method for forming ammonium dinitrammide (ADN) - Google Patents [patents.google.com]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. CN102731345A - Method for synthesizing N-guanylurea dinitramide - Google Patents [patents.google.com]
- 9. jes.or.jp [jes.or.jp]
- 10. US20170008768A1 - Synthesis of this compound, adn - Google Patents [patents.google.com]
- 11. This compound - Sciencemadness Wiki [sciencemadness.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Ammonium Dinitramide from Sulfamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Ammonium Dinitramide (ADN), a high-energy oxidizer with potential applications in propulsion and as a gas-generating agent. The synthesis route described herein starts from sulfamic acid, which is first converted to its potassium salt and subsequently nitrated using a mixed acid solution at low temperatures. The resulting dinitramidic acid is neutralized to potassium dinitramide (KDN), followed by a salt metathesis reaction to yield the final product, this compound. This method is presented as a safer alternative for laboratory-scale production compared to other routes.[1][2] All procedures must be conducted with strict adherence to safety protocols due to the energetic nature of the materials involved.
Safety Precautions
Warning: this compound is a powerful oxidizer and an explosive material that may detonate under strong shock or high temperatures.[3][4] All steps of this synthesis involve hazardous materials, including corrosive acids and energetic compounds. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE): Wear fire/flame-resistant and impervious clothing, tightly fitting safety goggles with side-shields, and appropriate chemical-resistant gloves.[4]
-
Engineering Controls: All procedures should be performed in a certified chemical fume hood with a blast shield. Use explosion-proof electrical equipment.[4] Ensure containers and receiving equipment are properly grounded and bonded.[4]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[4] Do not eat, drink, or smoke when handling these chemicals.[4] The synthesis should be performed under red light, as dinitramidic acid is sensitive to decomposition by higher-energy photons.[5]
-
Emergency Procedures: Have appropriate fire extinguishing media readily available. In case of skin or eye contact, rinse with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] If swallowed, get medical help immediately.[4]
Materials and Equipment
2.1 Materials
-
Sulfamic Acid (H₂NSO₃H)
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)[3]
-
Fuming Nitric Acid (96-99%)[6]
-
Concentrated Sulfuric Acid (95-98%)[6]
-
Ammonium Sulfate ((NH₄)₂SO₄)[3]
-
Ethanol
-
Isopropanol[3]
-
Acetone[3]
-
Deionized Water
2.2 Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Cryogenic bath or acetone/dry ice bath
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filter flask
-
Vacuum source
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
pH meter or pH paper
Experimental Protocols
This synthesis is a multi-step process involving the preparation of the potassium sulfamate precursor, its nitration to form potassium dinitramide, and a final salt metathesis step to produce this compound.
3.1 Protocol 1: Preparation of Potassium Sulfamate (H₂NSO₃K)
-
Suspend 70.35 g of sulfamic acid in 50 mL of deionized water in a beaker.[7]
-
In a separate beaker, dissolve 44 g of potassium hydroxide in a minimal amount of water (approx. 50 mL).[7]
-
Slowly add the potassium hydroxide solution to the sulfamic acid suspension while stirring. Monitor the pH to ensure the final solution is neutral (pH 7 ± 1).[7]
-
Pour the neutral solution into 100 mL of ethanol to precipitate the potassium salt of sulfamic acid.[7]
-
Filter the precipitate using a Büchner funnel, wash the solid with ethanol, and dry it in an oven at 70°C.[7]
3.2 Protocol 2: Nitration of Potassium Sulfamate to Potassium Dinitramide (KDN)
-
Prepare a nitrating mixture by combining 106 mL of fuming nitric acid and 26.4 mL of concentrated sulfuric acid in a three-neck round-bottom flask.[3] A sulfuric-to-nitric acid ratio of 1:3.5 is reported to maximize nitronium ion formation.[3]
-
Cool the nitrating mixture to -40°C using a cryogenic or dry ice/acetone bath.[3]
-
While stirring vigorously, slowly add 40 g of dry potassium sulfamate in small portions (e.g., 4 g portions over 10 minutes) to the cold nitrating mixture.[3] The viscosity of the mixture will increase as potassium bisulfate precipitates.[3]
-
Maintain the reaction temperature between -30°C and -40°C and continue stirring for an additional 30-60 minutes after the addition is complete.[3][8] An optimal reaction time of 79 minutes at -40°C has also been reported.[8]
-
Carefully pour the cold reaction mixture onto a large amount of crushed ice (e.g., 85 g of ice for a 5 g scale reaction) with stirring.[6]
-
Neutralize the resulting solution by slowly adding a cold solution of potassium hydroxide. Keep the temperature below 0°C during neutralization.[9]
-
The neutralized product can be filtered and extracted with acetone.[3]
3.3 Protocol 3: Synthesis of this compound (ADN) via Salt Metathesis
-
The potassium dinitramide obtained from the previous step is used to prepare ADN.[3]
-
Dissolve KDN in a minimal amount of a suitable solvent, such as isopropanol.[3]
-
Add a stoichiometric amount of ammonium sulfate, also dissolved in a minimal amount of solvent.
-
The metathesis reaction will precipitate potassium sulfate, which is less soluble.
-
2 K[N(NO₂)₂] + (NH₄)₂SO₄ → 2 NH₄[N(NO₂)₂] + K₂SO₄(s)
-
-
Filter off the potassium sulfate precipitate.
-
The filtrate containing this compound can be concentrated, and the product can be recrystallized from a suitable solvent like n-butanol to achieve higher purity.[3]
Data Presentation
The yield and purity of this compound are highly dependent on reaction conditions. The following table summarizes quantitative data from various reported syntheses starting from sulfamate salts.
| Starting Material | Reactant Molar Ratio (Substrate:HNO₃:H₂SO₄) | Temperature (°C) | Time (min) | Reported Yield | Purity | Reference |
| Potassium Sulfamate | Not specified (1:3.5 H₂SO₄:HNO₃ vol. ratio) | -40 | 25 | 45% | Not Specified | [3] |
| Potassium Sulfamate | 1:9:2.5 | -40 | 30 | Optimized | Not Specified | [10] |
| Ammonium Sulfamate | 1:16:2.7 | -40 | ~79 | ~52% | Not Specified | [8] |
| Ammonium Sulfamate | Not specified | -45 | 50 | 59% | 99.7% | [11] |
| Potassium Sulfamate | Not specified | -35 to -45 | Not specified | 60% (KDN) | Not Specified | [9] |
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the core chemical transformation in the synthesis of ADN from sulfamic acid.
Caption: Experimental workflow for ADN synthesis from sulfamic acid.
Caption: Simplified chemical transformation pathway for ADN synthesis.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. echemi.com [echemi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. US5976483A - Method of preparing dinitramidic acid and salts thereof - Google Patents [patents.google.com]
- 8. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 9. Sciencemadness Discussion Board - easiest ADN synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity this compound ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01922E [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Ammonium Dinitramide (ADN) from Guanylurea Dinitramide (FOX-12)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium dinitramide (ADN) is a high-performance solid oxidizer with potential applications in various fields, including as a more environmentally friendly replacement for ammonium perchlorate in propellants.[1][2][3] Guanylurea dinitramide (GUDN or FOX-12) serves as a key precursor for the synthesis of ADN.[1] FOX-12 is recognized for its low sensitivity to mechanical stimuli and good thermal stability, making it a safer starting material.[4][5][6] This document provides detailed protocols for the synthesis of ADN from FOX-12 via a single-step ion exchange reaction.
The synthesis route described herein involves the reaction of guanylurea dinitramide with ammonium sulfate in a mixed solvent system of water and acetone.[7][8][9] The addition of acetone is a critical process improvement that enhances the solubility of FOX-12 and facilitates the precipitation of the guanylurea sulfate (GUS) byproduct, leading to higher yields of ADN.[7][8][9] This method is advantageous as it is a one-step process that offers high yields and employs less hazardous materials compared to other synthetic routes.[7][9]
Properties of Guanylurea Dinitramide (FOX-12)
A summary of the key physical and energetic properties of FOX-12 is presented in the table below.
| Property | Value | Reference |
| Bulk Crystal Density | 1.7545 g/cm³ | [4] |
| Heat of Formation (ΔHf) | -355 kJ/mole | [4] |
| Activation Energy (Ea) | 277 kJ/mole | [4] |
| Detonation Velocity | 7970 m/s | [4] |
Experimental Protocol: Synthesis of ADN from FOX-12
This protocol is based on the method described in patent EP 3853174 B1.[8]
Materials:
-
Guanylurea dinitramide (GUDN/FOX-12)
-
Ammonium sulfate (AS)
-
Deionized water
-
Acetone
-
Standard laboratory glassware (reflux setup, filtration apparatus)
-
Heating mantle with stirring capability
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10 g of guanylurea dinitramide (GUDN), 7.84 g of ammonium sulfate (AS), 25 ml of deionized water, and 50 ml of acetone.[8]
-
-
Reaction:
-
Precipitation and Filtration of Byproduct:
-
After the reflux period, add 100 ml of cold acetone (~0°C) to the reaction mixture.[8]
-
Cool the resulting suspension to 10°C. This will cause the guanylurea sulfate (GUS) byproduct to precipitate out of the solution.[8] The GUS precipitate formed in the presence of acetone is less sticky and easier to filter.[7][9]
-
Filter the suspension to remove the solid GUS precipitate.[8] The filtrate contains the desired this compound (ADN) and any unreacted GUDN.[8]
-
-
Isolation and Purification of ADN:
-
Concentrate the filtrate to dryness using a rotary evaporator.[8]
-
Suspend the resulting residue in 30 ml of acetone.[8] ADN is soluble in acetone, while the unreacted GUDN is not.
-
Filter the suspension to remove the undissolved GUDN.[8]
-
Concentrate the final filtrate to dryness to obtain pure this compound.[8]
-
Yield:
-
This protocol has been reported to produce a yield of 4.69 g (79.5%) of pure ADN.[8] Yields approaching 90% are considered possible with this method.[8]
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Solvent/Volume | Yield (%) |
| Guanylurea Dinitramide (FOX-12) | 209.12 | 10 | 0.0478 | Water (25 ml), Acetone (50 ml) | - |
| Ammonium Sulfate | 132.14 | 7.84 | 0.0593 | - | - |
| This compound (ADN) | 124.06 | 4.69 | 0.0378 | - | 79.5 |
Visualizations
Logical Workflow for ADN Synthesis
Caption: Workflow for the synthesis of ADN from FOX-12.
Ion Exchange Reaction
Caption: Ion exchange mechanism for ADN synthesis.
References
- 1. jes.or.jp [jes.or.jp]
- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 3. Exploring the Mechanism of this compound Synthesis through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foi.se [foi.se]
- 5. Synthesis and Properties of N-guanylurea Dinitramide | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2020060451A1 - Synthesis of this compound (adn) - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note: Synthesis of Ammonium Dinitramide (ADN) via Nitration of Potassium Sulfamate
Introduction
Ammonium dinitramide (ADN), a powerful and environmentally friendly oxidizing agent, is a promising replacement for ammonium perchlorate in solid rocket propellants.[1][2] Its chlorine-free nature results in minimal signature exhaust gases, making it a key component in the development of "green" propellants.[1][3] One of the most viable and studied methods for synthesizing ADN is through the nitration of potassium sulfamate (KSO₃NH₂).[1][4] This process involves the reaction of potassium sulfamate with a potent nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid, at extremely low temperatures to form an intermediate, which is then converted to ADN.[3][5]
This application note provides detailed protocols for the synthesis of ADN starting from potassium sulfamate, summarizing key quantitative data and visualizing the reaction pathway and experimental workflow. The procedures outlined are intended for use by qualified researchers and scientists in a controlled laboratory setting.
Safety Precautions
Extreme Hazard: This synthesis involves highly corrosive, toxic, and potentially explosive materials. The reaction is highly exothermic and must be performed under strict temperature control.
-
Personal Protective Equipment (PPE): Always wear a blast shield, face shield, acid-resistant gloves, and a lab coat.
-
Ventilation: All procedures must be conducted in a certified chemical fume hood with excellent ventilation.
-
Temperature Control: Uncontrolled temperature increases can lead to a runaway reaction and detonation. A reliable low-temperature cooling bath is essential.
-
Reagent Handling: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care.
-
Scale: Do not scale up the reaction without a thorough safety review and appropriate engineering controls.
Experimental Protocols
Protocol 1: Synthesis of Potassium Dinitramide (KDN) from Potassium Sulfamate
This protocol details the nitration of potassium sulfamate to form the potassium salt of dinitramide (KDN).
Materials and Reagents:
-
Potassium Sulfamate (KSO₃NH₂), dry
-
Fuming Nitric Acid (≥98%)
-
Concentrated Sulfuric Acid (98%)
-
Potassium Hydroxide (KOH)
-
Acetone
-
Crushed Ice / Deionized Water
-
Dry Ice
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a low-temperature thermometer.
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler).
-
Dropping funnel.
-
Beakers and filtration apparatus (e.g., Büchner funnel).
Procedure:
-
Preparation of the Nitrating Mixture: In a three-neck flask, add 106 ml of fuming nitric acid.[5] Begin cooling the flask in a low-temperature bath to -40°C.[5][6]
-
Slowly add 26.4 ml of concentrated sulfuric acid to the fuming nitric acid while maintaining vigorous stirring and ensuring the temperature does not rise above -30°C.[5][7]
-
Nitration Reaction: Once the nitrating mixture is stable at -40°C, begin the slow, portion-wise addition of 40 g of dry potassium sulfamate.[5] Add the potassium sulfamate in small increments (e.g., 4 g portions over 10 minutes) to maintain strict temperature control.[5] The viscosity of the mixture will increase as potassium bisulfate precipitates.[5]
-
Reaction Time: After the final addition of potassium sulfamate, continue to stir the mixture for an additional 30 minutes, maintaining the temperature at -40°C.[5][6] This duration has been identified as optimal for achieving high yield.[6]
-
Quenching and Neutralization: Pour the cold reaction mixture slowly and carefully onto a large amount of crushed ice with stirring.[5]
-
Prepare a cold solution of potassium hydroxide and slowly add it to the quenched mixture to neutralize the acid. Maintain cooling throughout the neutralization process and adjust the pH to approximately 7.0.[7]
-
Isolation of KDN: The neutralized solution will contain precipitated potassium dinitramide. Filter the solid product.[5] The crude KDN can be further purified by extraction with acetone.[5][7]
Protocol 2: Conversion of Potassium Dinitramide (KDN) to this compound (ADN)
This protocol describes the salt metathesis reaction to convert KDN to the final ADN product.
Materials and Reagents:
-
Potassium Dinitramide (KDN) from Protocol 1
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Isopropanol
Procedure:
-
Dissolve the KDN obtained from the previous protocol in a minimal amount of a suitable solvent, such as isopropanol.[5]
-
In a separate flask, prepare a solution of ammonium sulfate in isopropanol. A molar ratio of KDN to ammonium sulfate of 1:1.1 is recommended.[6]
-
Add the ammonium sulfate solution to the KDN solution with stirring.[5] A precipitate of potassium sulfate (K₂SO₄) will form.
-
Stir the mixture for a sufficient time to ensure complete reaction.
-
Filter off the precipitated potassium sulfate.
-
The filtrate contains the dissolved this compound. ADN can be recovered by evaporating the solvent. Further purification can be achieved by recrystallization from a suitable solvent like n-butanol.[5]
Quantitative Data Summary
The yield and efficiency of the nitration of potassium sulfamate are highly dependent on the reaction conditions. The following table summarizes key parameters from various studies.
| Molar Ratio (KSO₃NH₂ : H₂SO₄ : HNO₃) | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| 1 : 2.5 : 9 | -40 | 30 | 50.4 | [1][6] |
| Not specified | -40 | 30 | ~50 | [5] |
| 1 : 3.5 (H₂SO₄:HNO₃ ratio) | Not specified | 25 | 45 | [5] |
| Not specified | -35 | Not specified | Not specified | [4] |
| Not specified | -30 to -40 | 20-30 | 50-70 | [7] |
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the key chemical transformations during the nitration of potassium sulfamate to form the dinitramide anion.
References
- 1. Research on optimizing the synthesis of this compound | Journal of Military Science and Technology [en.jmst.info]
- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. US5976483A - Method of preparing dinitramidic acid and salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Scale-up Synthesis of Ammonium Dinitramide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary synthesis routes for ammonium dinitramide (ADN), with a focus on considerations for scaling up production. Detailed experimental protocols for key synthesis methods are provided, along with a comparative analysis of their respective advantages and disadvantages in a large-scale manufacturing context.
Introduction to this compound (ADN)
This compound (ADN), NH₄N(NO₂)₂, is a high-energy oxidizer with potential applications as a replacement for ammonium perchlorate (AP) in solid rocket propellants. Its advantages include a higher specific impulse and the absence of halogen-containing combustion products, making it a more environmentally friendly alternative. However, the scale-up of ADN synthesis presents several challenges, including the handling of hazardous materials, the thermal stability of intermediates, and the cost-effectiveness of the production process. This document outlines the most viable synthesis routes and their associated scale-up considerations.
Major Synthesis Routes for this compound
Several synthetic pathways to ADN have been developed, with the most prominent methods starting from ammonia, urea, or potassium sulfamate. A newer, promising route involves the use of guanylurea dinitramide (GUDN) as a precursor.
Synthesis from Ammonia (Method I)
This method involves the direct nitration of ammonia using a potent nitrating agent like dinitrogen pentoxide in an inert solvent.
Advantages:
-
Single-stage process.
-
No unstable intermediate products are formed.[1]
Disadvantages:
-
Requires very low reaction temperatures (-70 to -80 °C) to achieve high yields.[2]
-
The required nitrating agents can be expensive.[3]
Synthesis from Urea (Method II)
This multi-step process begins with the nitration of urea to form nitrourea, which is then further nitrated to produce dinitramidic acid, followed by neutralization with ammonia.
Advantages:
-
Urea is an inexpensive and readily available starting material.[4]
-
The process is relatively uncomplicated.[4]
Disadvantages:
-
The intermediates, particularly N,N'-dinitrourea, are thermally unstable and pose an explosion hazard, making this method less suitable for large-scale production.[1][3]
-
Yields can be low, ranging from 5% to 20%.[5]
Synthesis from Potassium Sulfamate (Method III)
This route involves the nitration of potassium sulfamate with a mixed acid (fuming nitric and sulfuric acid) at low temperatures to form potassium dinitramide (KDN), followed by a salt metathesis reaction with an ammonium salt to yield ADN.
Advantages:
-
Considered the preferred method for commercial production due to a better safety profile compared to the urea-based method.[1][3]
-
The intermediate, potassium dinitramide, is more thermally stable than the intermediates in the urea-based process.[1]
-
Can achieve yields of around 45-50%.[6]
Disadvantages:
-
Requires low reaction temperatures (around -40 °C).[6]
-
The process involves multiple steps.
Synthesis from Guanylurea Dinitramide (GUDN)
A more recent and promising route involves the synthesis of the stable intermediate guanylurea dinitramide (GUDN), which is then converted to ADN.
Advantages:
-
GUDN is a stable salt of dinitramidic acid with good thermal stability.[7]
-
The conversion of GUDN to ADN can be achieved in a single step via ion exchange with ammonium sulfate.[7]
-
This method is amenable to scale-up and can achieve high yields (close to 90%).[7]
Disadvantages:
-
The initial synthesis of GUDN adds steps to the overall process.
Comparative Data of Synthesis Routes
The following table summarizes key quantitative data for the different ADN synthesis routes, facilitating a comparison for scale-up considerations.
| Parameter | Synthesis from Ammonia (Method I) | Synthesis from Urea (Method II) | Synthesis from Potassium Sulfamate (Method III) | Synthesis from GUDN |
| Starting Material | Ammonia | Urea | Potassium Sulfamate | Guanylurea Dinitramide |
| Typical Yield | Highly temperature-dependent | 5-20%[5] | ~50%[6] | Up to 90%[7] |
| Reaction Temperature | -80 to -70 °C[2] | -10 to +5 °C (nitration of urea)[3] | -40 °C[6] | Room temperature to boiling point of solution[3] |
| Key Intermediates | None | Nitrourea, N,N'-dinitrourea | Potassium Dinitramide (KDN) | Guanylurea Dinitramide (GUDN) |
| Safety Concerns | Use of potent nitrating agents | Thermally unstable intermediates[1][3] | Handling of fuming acids | Generally considered safer |
Experimental Protocols
Protocol for ADN Synthesis from Potassium Sulfamate (Method III)
Step 1: Preparation of Potassium Dinitramide (KDN)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 106.0 mL of fuming nitric acid and 26.4 mL of 95% sulfuric acid.
-
Cool the mixture to -40 °C in a cooling bath.
-
While maintaining the temperature at -40 °C, slowly add 40.0 g of finely ground and dried potassium sulfamate in portions over 10 minutes with vigorous stirring.
-
Continue stirring for an additional 30 minutes at -40 °C.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a cold solution of potassium hydroxide.
-
Filter the precipitate and extract the product with acetone.
Step 2: Conversion of KDN to ADN
-
Dissolve the synthesized KDN in isopropanol.
-
Add a stoichiometric amount of ammonium sulfate dissolved in isopropanol.
-
Stir the mixture at 60 °C. The less soluble potassium sulfate will precipitate.
-
Filter off the potassium sulfate precipitate.
-
Evaporate the solvent from the filtrate to obtain crude ADN.
-
Recrystallize the crude ADN from a suitable solvent such as n-butanol for purification.[6]
Protocol for ADN Synthesis from Guanylurea Dinitramide (GUDN)
-
In a reaction vessel, combine 10 g of GUDN, 7.84 g of ammonium sulfate, 50 ml of water, and 100 ml of acetone.
-
Stir the mixture at room temperature for 60 minutes. Guanylurea sulfate will precipitate.
-
Filter off the precipitated guanylurea sulfate.
-
Remove the acetone from the filtrate by distillation.
-
Add 550 ml of 2-propanol to the residue and concentrate the mixture to dryness.
-
Suspend the residue in 100 ml of 2-propanol to dissolve the ADN.
-
Filter off any undissolved particles.
-
Concentrate the resulting filtrate to dryness to obtain pure ADN. This process can yield approximately 4.71 g (79.8%) of pure ADN.[3]
Scale-up Considerations and Logical Workflow
The choice of synthesis route for industrial-scale production of ADN depends on a careful evaluation of safety, cost, yield, and environmental impact.
-
Safety: The urea-based method (Method II) is generally considered unsuitable for large-scale production due to the thermal instability of its intermediates.[1][3] The potassium sulfamate (Method III) and GUDN-based routes offer better safety profiles.[1][7]
-
Economics: The urea-based route uses the cheapest starting material, but low yields and safety concerns may offset this advantage. The GUDN route, while potentially having more steps initially, offers high yields, which can be economically favorable at scale.
-
Environmental Impact and Waste Management: All routes involve the use of strong acids and organic solvents, which require careful handling and disposal. The GUDN route with acetone offers the advantage of precipitating the guanylurea sulfate byproduct, which is reportedly less sticky and easier to filter, potentially simplifying waste handling.[3]
-
Purification: Regardless of the synthesis route, purification of the final ADN product is crucial. Techniques such as recrystallization are common.[6] For large-scale production, more advanced methods like nanofiltration have been shown to be effective in removing inorganic salt impurities, achieving purities of up to 99.8% with a high recovery rate.[8]
The following diagram illustrates the logical workflow for selecting a suitable ADN synthesis route for scale-up.
Caption: Logical workflow for ADN synthesis scale-up considerations.
Signaling Pathways and Experimental Workflow Diagrams
The following diagram illustrates the general experimental workflow for the synthesis and purification of ADN, applicable to most routes with minor variations.
Caption: General experimental workflow for ADN synthesis.
Disclaimer: The synthesis of this compound involves hazardous materials and should only be performed by trained professionals in a controlled laboratory or industrial setting with appropriate safety precautions in place. The information provided here is for educational and informational purposes only.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. US5659080A - Synthetic method for forming ammonium dinitrammide (ADN) - Google Patents [patents.google.com]
- 5. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. jes.or.jp [jes.or.jp]
- 8. New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity this compound ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01922E [pubs.rsc.org]
Application Notes and Protocols for the Formulation of ADN-based Liquid Monopropellants
1.0 Introduction
Ammonium dinitramide (ADN), NH₄N(NO₂)₂, is a high-energy oxidizer salt that has garnered significant attention as a key ingredient in the formulation of advanced liquid monopropellants. These monopropellants are considered "green" alternatives to the highly toxic and carcinogenic hydrazine, which has been the state-of-the-art monopropellant for decades.[1][2] ADN-based formulations, typically aqueous solutions containing a fuel and stabilizers, offer numerous advantages, including higher specific impulse, increased density, lower toxicity, and safer handling characteristics.[3][2]
The development of ADN-based monopropellants began in the late 1990s, leading to several promising formulations, most notably LMP-103S and FLP-106.[4][5] These propellants consist of ADN as the oxidizer, dissolved in a water and fuel blend.[4] LMP-103S, for instance, has been successfully demonstrated in space on the PRISMA satellite, proving its viability for satellite propulsion systems.[6]
These application notes provide a comprehensive overview of the components, formulation strategies, and characterization protocols for ADN-based liquid monopropellants, intended for researchers and scientists in the aerospace and propulsion fields.
2.0 Core Components and Their Functions
The formulation of a stable and high-performance ADN-based monopropellant involves a careful balance of several key components:
-
Oxidizer (this compound - ADN): The primary energetic component. ADN is a powerful oxidizer with a high heat of formation, contributing to the high performance of the propellant.[4] It is highly soluble in polar solvents like water, which is crucial for creating liquid formulations.[4][1]
-
Fuel: Provides the combustible material that reacts with the oxygen released from the ADN decomposition. The choice of fuel affects performance, stability, viscosity, and ignition characteristics. Common fuels include:
-
Glycerol: An early fuel choice due to good thermal ignition properties, but led to poor thermal stability in the LMP-101 formulation.[4][1]
-
Mono-methylformamide (MMF): Used in the FLP-106 formulation.[8]
-
Low volatile fuels like 1,4-butanediol and ethylene glycol have also been studied to minimize toxic fumes.[4][1]
-
Solvent (Water): Acts as a solvent for ADN and the fuel, creating a homogeneous liquid blend. The water content is a critical parameter for tuning the propellant's energy content, combustion temperature, freezing point, and viscosity.[5]
-
Stabilizer (Ammonia): ADN solutions can be acidic, which can lead to decomposition and instability. Ammonia is added to increase the pH of the mixture, thereby improving the chemical stability and shelf life of the monopropellant.[9]
3.0 Key Formulations and Performance Data
Several ADN-based monopropellant formulations have been developed and characterized. The most prominent among them are LMP-103S and FLP-106. Their compositions and performance characteristics are summarized in the table below for comparison.
| Property | LMP-103S | FLP-106 | Hydrazine (for comparison) |
| Composition | |||
| ADN | 63.0%[7][8] | 64.6%[4][8] | N/A |
| Water | 14.0%[7] | 23.9%[8] | N/A |
| Fuel | 18.4% (Methanol)[7][8] | 11.5% (MMF)[8] | N/A |
| Stabilizer | 4.6% (Ammonia)[7][8] | N/A | N/A |
| Performance | |||
| Density (g/cm³) | 1.24[7][9] | 1.362[10] | 1.00[5] |
| Theoretical Specific Impulse (Isp, s) | 252 - 268.5[7][9] | 259[10] | ~240[5] |
| Density-Impulse (g·s/cm³) | ~312[9] | ~353 | ~240 |
| Adiabatic Flame Temp. (°C) | ~1630[9] | >1600 | ~980 |
Note: Specific impulse values can vary based on calculation conditions such as chamber pressure and nozzle expansion ratio.[11]
4.0 Experimental Protocols
4.1 Protocol 1: Formulation of a Representative ADN-based Monopropellant (LMP-103S type)
This protocol describes the laboratory-scale preparation of an ADN-based monopropellant with a composition similar to LMP-103S.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
ADN is a high-energy material and should be handled with care, avoiding friction, impact, and electrostatic discharge.
-
Ground all equipment to prevent static buildup.
Materials:
-
This compound (ADN), high purity (>99.5%)[12]
-
Methanol (HPLC Grade, ≥99.9%)[7]
-
Ammonia solution (28-30 wt%)[7]
-
Deionized water[7]
-
Glass beakers and magnetic stirrer
-
Analytical balance
Procedure:
-
Preparation of the Fuel/Solvent Blend:
-
In a clean glass beaker, weigh the required amounts of deionized water, methanol, and ammonia solution according to the target composition (e.g., for 100g of LMP-103S: 14.0g water, 18.4g methanol, 4.6g ammonia solution).
-
Place the beaker on a magnetic stirrer and mix the components until a homogeneous solution is formed.
-
-
Dissolution of ADN:
-
Slowly and carefully add the pre-weighed high-purity ADN (e.g., 63.0g for 100g of LMP-103S) to the stirring fuel/solvent blend in small increments.
-
The addition of ADN will cause an endothermic reaction, cooling the solution. Continue stirring until all ADN is completely dissolved. The final solution should be clear.
-
-
Finalization and Storage:
-
Once the ADN is fully dissolved, stop stirring.
-
Transfer the final monopropellant solution to a clean, labeled storage container compatible with the formulation.
-
Store in a cool, dark, and well-ventilated area away from incompatible materials.
-
4.2 Protocol 2: Basic Characterization of the Formulated Monopropellant
4.2.1 Density Measurement
-
Calibrate a pycnometer or a digital density meter using deionized water at a known temperature.
-
Measure the mass of the empty, dry pycnometer.
-
Fill the pycnometer with the formulated monopropellant, ensuring no air bubbles are present.
-
Measure the mass of the filled pycnometer.
-
Calculate the density using the mass of the propellant and the calibrated volume of the pycnometer. Measurements should be performed at a controlled temperature (e.g., 25°C).
4.2.2 Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
-
Calibrate the DSC instrument with standard materials (e.g., indium).
-
Place a small, precisely weighed sample of the monopropellant (typically 1-5 mg) into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., 30°C to 300°C).[2]
-
Record the heat flow as a function of temperature. The onset of a large exothermic peak indicates the decomposition temperature of the monopropellant.[2][12] For a stable formulation, this temperature should be high (e.g., an exothermic temperature of 148°C was reported for a synthesized liquid monopropellant, which increased to 188°C with the addition of urea).[12]
4.2.3 Theoretical Performance Calculation
-
Use a chemical equilibrium software package, such as NASA CEA (Chemical Equilibrium with Applications).[6]
-
Input the precise chemical formulation (wt%) of the monopropellant.
-
Define the necessary parameters for the calculation, such as chamber pressure (e.g., 2.0 MPa) and nozzle expansion ratio (e.g., 50 or 100).[6][11]
-
The software will calculate key performance indicators like theoretical specific impulse (Isp), characteristic velocity (c*), and adiabatic combustion temperature.[13]
5.0 Visualized Workflows and Pathways
The following diagrams illustrate the key processes in the formulation and function of ADN-based monopropellants.
Caption: Experimental workflow for formulation and characterization.
Caption: Simplified decomposition pathway of an ADN-based monopropellant.
References
- 1. foi.se [foi.se]
- 2. foi.se [foi.se]
- 3. eucass.eu [eucass.eu]
- 4. eucass.eu [eucass.eu]
- 5. elib.dlr.de [elib.dlr.de]
- 6. mdpi.com [mdpi.com]
- 7. Reactor Structure for the Decomposition of ADN-Based Monopropellant [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unitn.it [iris.unitn.it]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Co-crystallization of Ammonium Dinitramide (ADN) with Other Energetic Materials
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed information on the co-crystallization of ammonium dinitramide (ADN), a promising energetic oxidizer, with other energetic materials. The aim is to present a comprehensive overview of synthesis methods, material properties, and characterization techniques to guide research and development in the field of energetic materials.
Introduction to ADN and the Significance of Co-crystallization
This compound (ADN), with the chemical formula NH₄N(NO₂)₂, is a high-performance, environmentally friendly oxidizer considered as a potential replacement for ammonium perchlorate in solid rocket propellants. Its advantages include a high specific impulse and the absence of halogenated combustion products. However, the widespread application of ADN is hindered by its high hygroscopicity, which can degrade its performance and stability.
Co-crystallization has emerged as a promising strategy to address the limitations of ADN. This technique involves combining two or more different molecular compounds in a single crystal lattice in a specific stoichiometric ratio. For energetic materials, co-crystallization can lead to:
-
Reduced Hygroscopicity: By forming new crystalline structures with altered surface properties.
-
Enhanced Thermal Stability: Leading to safer handling and storage.
-
Modified Sensitivity: Reducing sensitivity to impact and friction, thereby improving safety.
-
Improved Detonation Performance: By creating a more intimate mixture of fuel and oxidizer at the molecular level.
This document details the co-crystallization of ADN with several other energetic materials, providing protocols for their synthesis and characterization.
Co-crystallization of ADN with Various Energetic Co-formers
This section outlines the synthesis and properties of co-crystals formed between ADN and other energetic materials, including CL-20, Pyrazine-1,4-dioxide (PDO), Urea, 18-Crown-6 (18C6), and 3,4-Diaminofurazan (DAF).
ADN/CL-20 Co-crystal
Hexanitrohexaazaisowurtzitane (CL-20) is one of the most powerful energetic materials known. Co-crystallization with ADN aims to balance the high performance of CL-20 with improved sensitivity and hygroscopicity.
Synthesis Method: Spray Drying Self-Assembly[1]
-
Rationale: This method allows for rapid and continuous production of co-crystal particles with a controlled size and morphology.
-
Experimental Protocol:
-
Prepare a co-saturated solution of ADN and CL-20 in a suitable solvent such as ethyl acetate. The exact molar ratio for co-crystal formation should be determined experimentally, often starting with stoichiometric ratios (e.g., 1:1 or 2:1).
-
The solution is then fed into a spray dryer.
-
The solution is atomized into fine droplets inside the drying chamber.
-
The hot drying gas (e.g., nitrogen) rapidly evaporates the solvent, leading to the self-assembly and crystallization of the ADN/CL-20 co-crystal.
-
The solid co-crystal particles are then collected from the cyclone separator. Note: Specific parameters such as inlet temperature, feed rate, and atomizing gas flow rate need to be optimized for the specific spray dryer and solvent system being used.
-
ADN/Pyrazine-1,4-dioxide (PDO) Co-crystal
Pyrazine-1,4-dioxide (PDO) is a fuel-rich compound that can be co-crystallized with ADN to achieve a more balanced oxygen-to-fuel ratio, potentially enhancing detonation performance.
Synthesis Method: Reaction Crystallization
-
Rationale: This method is environmentally friendly as it can often be performed in water. It relies on the principle that the co-crystal is less soluble than the individual components in the chosen solvent.
-
Experimental Protocol:
-
Prepare a saturated solution of PDO in deionized water.
-
Add solid ADN to the saturated PDO solution in a 2:1 molar ratio (ADN:PDO).
-
Stir the suspension at a constant temperature (e.g., room temperature) for a sufficient period to allow for the conversion of the individual components into the co-crystal. The progress of the conversion can be monitored by taking samples periodically and analyzing them using techniques like Powder X-ray Diffraction (PXRD).
-
Once the conversion is complete, the co-crystal product is collected by filtration.
-
The collected crystals are then dried under vacuum.
-
ADN/Urea Co-crystal
Urea is a simple, inexpensive, and readily available compound that can act as a co-former with ADN to improve its physical properties.
Synthesis Method: Slow Evaporation
-
Rationale: This is a common and straightforward method for growing high-quality single crystals suitable for structural analysis.
-
Experimental Protocol:
-
Prepare a solution by dissolving stoichiometric amounts of ADN and urea in a suitable solvent, such as ethyl acetate or methanol.
-
Gently heat the solution to ensure complete dissolution of both components.
-
Filter the solution to remove any insoluble impurities.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered container. The slow evaporation promotes the formation of well-defined co-crystals.
-
Once the crystals have formed, they can be harvested from the remaining solution.
-
ADN/18-Crown-6 (18C6) Co-crystal
18-Crown-6 is a cyclic ether that can form strong hydrogen bonds with the ammonium ion of ADN, leading to a significant reduction in hygroscopicity.
Synthesis Method: Solvent Evaporation[2]
-
Rationale: Similar to slow evaporation, this method is effective for obtaining co-crystals when the components have suitable solubility in a common solvent.
-
Experimental Protocol:
-
Dissolve ADN and 18-Crown-6 in a 1:1 molar ratio in a suitable solvent like acetonitrile.[2]
-
Stir the solution to ensure complete mixing.
-
Allow the solvent to evaporate at a controlled rate. This can be done at room temperature or by using a gentle stream of inert gas.
-
The resulting co-crystals are then collected and dried.
-
ADN/3,4-Diaminofurazan (DAF) Co-crystal
3,4-Diaminofurazan is an energetic material that can form co-crystals with ADN, leading to reduced hygroscopicity through the formation of intermolecular hydrogen bonds.
Synthesis Method: Antisolvent Crystallization[3]
-
Rationale: This method is useful when the co-crystal has low solubility in a particular solvent (the antisolvent) in which the individual components are soluble.
-
Experimental Protocol:
-
Prepare a solution of ADN and DAF in a suitable solvent where both are soluble (e.g., ethyl acetate).
-
Slowly add an antisolvent (e.g., water) to the solution while stirring.
-
The addition of the antisolvent will cause the co-crystal to precipitate out of the solution due to its lower solubility.
-
The rate of addition of the antisolvent and the stirring speed should be controlled to influence the crystal size and morphology.
-
The precipitated co-crystals are then collected by filtration and dried.
-
Data Presentation: Properties of ADN and its Co-crystals
The following table summarizes the key quantitative data for ADN and its co-crystals.
| Property | ADN (raw) | ADN/CL-20 | ADN/PDO | ADN/Urea | ADN/18-Crown-6 | ADN/DAF |
| Molar Ratio (ADN:Co-former) | - | - | 2:1 | - | 1:1 | - |
| Density (g/cm³) | ~1.81 | - | 1.779 | - | - | - |
| Melting Point (°C) | 92-94 | - | 113.3 | - | 151.5 | - |
| Hygroscopicity (% weight gain) | 18-45% | - | 2.6% | - | 0.9% | 7.90% |
| Impact Sensitivity (H₅₀, cm) | ~25-40 | - | - | - | >100 | - |
| Friction Sensitivity (N) | >360 | - | - | - | - | - |
| Detonation Velocity (km/s) | 8.7-9.0 | - | - | - | - | - |
| Detonation Pressure (GPa) | ~34 | - | - | - | - | - |
Note: "-" indicates that the data was not available in the reviewed literature.
Experimental Protocols for Characterization
Thermal Analysis (DSC and TGA)
-
Objective: To determine the melting point, decomposition temperature, and thermal stability of the co-crystals.
-
Instrumentation: A simultaneous Thermal Analyzer (STA) capable of performing both Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Protocol:
-
Accurately weigh 1-5 mg of the sample into an aluminum crucible.
-
Place the crucible in the instrument's sample holder. An empty crucible is used as a reference.
-
Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from room temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the heat flow (DSC) and mass change (TGA) as a function of temperature.
-
Analyze the resulting thermograms to identify melting endotherms and decomposition exotherms.
-
Sensitivity Testing (Impact and Friction)
-
Objective: To assess the safety of the energetic materials by determining their sensitivity to mechanical stimuli.
-
Instrumentation: BAM (Bundesanstalt für Materialforschung und -prüfung) Drop Hammer for impact sensitivity and BAM Friction Apparatus.
-
Impact Sensitivity (BAM Fallhammer Method):
-
A small amount of the sample (approx. 40 mm³) is placed in the test apparatus between two steel cylinders.
-
A drop weight of a specified mass is released from a certain height onto the sample.
-
The test is repeated multiple times at different drop heights to determine the height at which there is a 50% probability of initiation (H₅₀).
-
-
Friction Sensitivity (BAM Friction Test): [4]
-
A small amount of the sample is placed on a porcelain plate.[4]
-
A porcelain pin is pressed onto the sample with a specific load.[4]
-
The porcelain plate is moved back and forth once under the pin.[4]
-
The test is performed with different loads to determine the load at which an audible report, spark, or flame is observed.[4]
-
Hygroscopicity Measurement (Weight Increment Method)[5]
-
Objective: To quantify the tendency of the material to absorb moisture from the air.
-
Protocol:
-
Dry the sample in a desiccator over a suitable drying agent (e.g., P₂O₅) until a constant weight is achieved.
-
Accurately weigh the dry sample (W_dry).
-
Place the sample in a humidity chamber with a controlled relative humidity (RH) and temperature (e.g., 80% RH at 30 °C).
-
Periodically remove the sample and weigh it (W_t) until a constant weight is reached (W_final).
-
The hygroscopicity is calculated as the percentage weight gain: Hygroscopicity (%) = [(W_final - W_dry) / W_dry] * 100
-
Structural Characterization (Single Crystal and Powder X-ray Diffraction)
-
Objective: To confirm the formation of a new crystalline phase and to determine the crystal structure of the co-crystal.
-
Instrumentation: A single-crystal or powder X-ray diffractometer.
-
Protocol (Powder XRD):
-
Grind the crystalline sample to a fine powder.
-
Mount the powder on a sample holder.
-
Place the sample holder in the diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 5-50°) using a specific X-ray source (e.g., Cu Kα radiation).
-
The resulting diffraction pattern is compared to the patterns of the starting materials to confirm the formation of a new phase.
-
-
Protocol (Single Crystal XRD):
-
A suitable single crystal of the co-crystal is selected and mounted on a goniometer head.
-
The crystal is placed in the X-ray beam of the diffractometer.
-
Diffraction data is collected by rotating the crystal and recording the diffraction pattern at various orientations.
-
The collected data is then used to solve and refine the crystal structure, providing information on bond lengths, bond angles, and intermolecular interactions.
-
Visualizations
Experimental Workflow for Co-crystal Synthesis
Caption: General workflow for the synthesis of ADN co-crystals.
Logical Relationship for Property Improvement through Co-crystallization
Caption: Logical relationship of property enhancement via ADN co-crystallization.
Conclusion
Co-crystallization presents a powerful and versatile platform for tuning the physicochemical properties of this compound. By selecting appropriate co-formers and crystallization methods, it is possible to mitigate the inherent drawbacks of ADN, such as high hygroscopicity, while potentially enhancing its performance and safety characteristics. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of energetic materials, facilitating the development of next-generation propellants and explosives with tailored properties. Further research is warranted to explore a wider range of co-formers and to fully characterize the detonation properties of these novel energetic co-crystals.
References
Application Notes and Protocols for ADN Particle Modification: Prilling and Sonication Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the modification of Ammonium Dinitramide (ADN) particles using prilling and sonication techniques. These methods are crucial for optimizing the morphology, particle size, and physicochemical properties of ADN for various applications, including as a green solid propellant.
Application Notes
This compound (ADN) in its raw form typically presents as long, needle-shaped crystals, a morphology that can impede high solid loading in formulations.[1] To overcome this limitation and to address its hygroscopic nature, particle modification techniques such as prilling and sonication are employed. These processes aim to transform the needle-like crystals into more spherical or semi-spherical particles, which offer better packing density and flowability.[2]
Prilling is a process that involves melting the material and allowing it to solidify into spherical particles, known as prills.[3] Conventional melt prilling of ADN requires heating it to its melting point (around 91-93°C), which can pose safety risks due to the energetic nature of the material.[4][5] An alternative is the emulsion crystallization process, which can also produce spherical ADN particles.[6][7]
Sonication , the application of ultrasound energy, offers a method to modify ADN particle size and morphology at lower temperatures, thereby enhancing safety.[5][8] This technique can be used to break down larger crystals and promote the formation of semi-spherical particles.[5] Furthermore, sonication can be combined with a coating process to encapsulate the ADN particles with a hydrophobic polymer, significantly reducing moisture absorption.[5][8][9]
The combination of prilling and sonication, particularly ultrasound-assisted coating, has been shown to be effective in producing semi-spherical, coated ADN particles with improved properties. This integrated approach not only modifies the particle shape but also enhances its stability and handling characteristics by reducing its sensitivity to humidity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from experiments on ADN particle modification.
| Parameter | Pristine ADN | Ultrasound-Treated ADN (Coated) | Reference |
| Moisture Absorption at 65% Relative Humidity | 68% | 16% | [5][8][9] |
| Particle Morphology | Long, needle-shaped | Semi-spherical | [5][8][9] |
| Thermal Decomposition (DSC) | Two peaks (approx. 130°C and a minor second peak) | Similar two-peak trend, with the second peak shifted to 180-230°C for coated particles | [5] |
Table 1: Comparison of Pristine and Ultrasound-Treated ADN Properties
| Sonication Parameter | Value | Reference |
| Frequency | 37 kHz | [5] |
| Temperature | 60 °C | [5] |
| Duration | 60 min | [5] |
Table 2: Key Parameters for Ultrasound-Assisted ADN Modification
Experimental Protocols
Protocol 1: Conventional Melt Prilling of ADN
This protocol describes the conventional method for producing prilled ADN.
Materials:
-
Dried pristine ADN (0.5 g)
-
Paraffin oil (50 mL)
-
Cab-o-sil (0.01 g, 2 wt% with respect to ADN)
-
n-hexane
Equipment:
-
Heating and stirring apparatus
-
Filtration setup
Procedure:
-
Add 0.5 g of dried pristine ADN to 50 mL of paraffin oil in a suitable vessel.
-
Add 0.01 g of Cab-o-sil to the mixture.
-
Heat the mixture to 100°C under strong agitation to melt the ADN.
-
Cool the mixture to room temperature while maintaining agitation to allow the molten ADN to solidify into prills.
-
Filter the mixture to separate the prilled ADN.
-
Wash the filtered prills with n-hexane to remove any residual paraffin oil.[5]
-
Dry the prilled ADN particles.
Protocol 2: Ultrasound-Assisted Prilling and Coating of ADN with Polystyrene (PS)
This protocol details a safer, lower-temperature method for modifying ADN particles and simultaneously coating them.
Materials:
-
Pristine ADN particles (0.5 g)
-
Toluene (50 mL)
-
Cab-o-sil (0.01 g, 2 wt% with respect to ADN)
-
Cetyltrimethylammonium bromide (CTAB) (0.01 g, 2 wt% with respect to ADN)
-
Graphene powder (0.01 g, 2 wt% with respect to ADN)
-
Polystyrene (PS) (0.025 g, 5 wt% with respect to ADN)
-
n-hexane (100 mL)
Equipment:
-
Ultrasonic bath (e.g., Elmasonic P)
-
Glass test tube
-
Beaker
-
Vacuum evaporator
Procedure:
-
Prepare a toluene mixture by adding 0.01 g Cab-o-sil, 0.01 g CTAB, 0.01 g graphene powder, and 0.025 g PS to 50 mL of toluene.
-
Add 0.5 g of pristine ADN particles to the toluene mixture in a glass test tube.
-
Sonicate the mixture in an ultrasonic bath for 60 minutes at 60°C and a frequency of 37 kHz.[5]
-
After sonication, pour the mixture into a beaker containing 100 mL of n-hexane at room temperature.
-
To prevent particle agglomeration, sonicate the mixture in the beaker for an additional 5 minutes.[5]
-
Evaporate the solvent under vacuum at 45°C to obtain the PS-coated ADN particles.[5]
Protocol 3: Ultrasound-Assisted Prilling and Coating of ADN with Hydroxyl-Terminated Polybutadiene (HTPB)
This protocol is similar to Protocol 2 but uses HTPB as the coating polymer.
Materials:
-
Pristine ADN particles (0.5 g)
-
Toluene mixture (as in Protocol 2, excluding PS)
-
HTPB mixture (see Table 1 in the cited reference for composition)[5]
-
n-hexane (100 mL)
Equipment:
-
Same as Protocol 2
Procedure:
-
Prepare the toluene mixture as described in Protocol 2 (steps 1), omitting the Polystyrene.
-
Add the HTPB mixture to the toluene mixture along with 0.5 g of ADN particles in a glass test tube.[5]
-
Sonicate the mixture for 60 minutes at 60°C and 37 kHz.[5]
-
Pour the sonicated mixture into a beaker containing 100 mL of n-hexane at room temperature.
-
Evaporate the mixture at 70°C under vacuum to obtain HTPB-coated ADN particles. The higher temperature is used to cure the HTPB.[5]
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Conventional Melt Prilling Workflow
Caption: Ultrasound-Assisted Coating Workflow
Logical Relationship Diagram
Caption: ADN Particle Modification Logic
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 3. EP0994829A1 - Thermally-stabilized prilled this compound particles, and process for making the same - Google Patents [patents.google.com]
- 4. Combustion Behaviour of ADN-Based Green Solid Propellant with Metal Additives: A Comprehensive Review and Discussion [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Decomposition of ADN-Based Propellants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium dinitramide (ADN), with the chemical formula [NH₄]⁺[N(NO₂)₂]⁻, is a high-performance, environmentally friendly oxidizer that is a promising replacement for traditional toxic and carcinogenic propellants like hydrazine.[1][2] ADN-based propellants offer numerous advantages, including a high enthalpy of formation, clean decomposition products (primarily nitrogen, water, and trace amounts of carbon dioxide), and improved safety during handling and storage.[2][3] The catalytic decomposition of these propellants is a critical area of research, as the efficiency and stability of the catalyst directly impact the performance and reliability of propulsion systems.[2][4]
These application notes provide an overview of the catalysts used for ADN decomposition, summarize their performance, and offer detailed protocols for their preparation and evaluation.
Catalytic Decomposition of ADN: An Overview
The decomposition of ADN-based propellants can be initiated thermally or catalytically.[3] While thermal decomposition is possible, it often requires high preheating temperatures and can be inefficient.[3] Catalytic decomposition significantly lowers the activation energy and the onset temperature of the reaction, leading to more reliable and efficient ignition and combustion.[4][5]
The overall decomposition process is complex, involving multiple steps and the formation of various intermediates. The initial step in the gas-phase decomposition is the dissociation of ADN into ammonia (NH₃) and dinitraminic acid (HN(NO₂)₂).[6] Dinitraminic acid is unstable and further decomposes into nitrous oxide (N₂O) and nitric acid (HNO₃).[7] The ammonia and nitric acid can then recombine to form ammonium nitrate (AN), which decomposes at higher temperatures.[5][7]
A variety of materials have been investigated as catalysts for ADN decomposition, including metal oxides, noble metals, and nano-catalysts.[2][8] The choice of catalyst and support material is crucial for withstanding the high temperatures (exceeding 1800 K) and harsh conditions within a thruster.[7][9]
Catalyst Performance Data
The following tables summarize the performance of various catalysts in the decomposition of ADN-based propellants. The data has been compiled from multiple research sources to provide a comparative overview.
Table 1: Performance of Metal Oxide and Noble Metal Catalysts
| Catalyst | Support | Propellant Formulation | Decomposition Onset Temperature (°C) (without catalyst) | Decomposition Onset Temperature (°C) (with catalyst) | Reference |
| 10% CuO | La₂O₃-doped Al₂O₃ | 75% ADN in water | 116 | 51 | [1] |
| CuO | - | Solid ADN | 157 | 117 | [5] |
| 5% PbCO₃ | - | Solid ADN | - | Lowered by 10°C | [5] |
| Pt | - | FLP-106 | 148 | 116 | [1] |
| Cu | - | FLP-106 | 148 | 135 | [1] |
| Pt | - | LMP-103S | 134 | 110 | [1] |
| Cu | - | LMP-103S | 134 | 102 | [1] |
| 5Ir | La-Al₂O₃ CCR | 63% ADN, 18.4% Methanol, 14% Water, 4.6% Ammonia | 190 | 182 | [1] |
| 5Ir | La-Al₂O₃ RR | 63% ADN, 18.4% Methanol, 14% Water, 4.6% Ammonia | 190 | 179 | [1] |
| Pt-Cu | Si-Al₂O₃ | ADN precursor | 176 | 112 | [1] |
| Pt-LHA | - | ADN-based monopropellant | - | 150 | [3][10] |
Table 2: Performance of Nanocatalysts
| Catalyst | Support | Propellant Formulation | Decomposition Onset Temperature (°C) (without catalyst) | Decomposition Onset Temperature (°C) (with catalyst) | Reference |
| CuO/Ir (1/5 wt%) | Carbon Nanotubes (CNTs) | ADN | 160 | ~70 | [1] |
| Fe₂O₃ | Carbon Nanotubes (CNTs) | ADN | - | Lowered decomposition temperature | [5] |
| Pd | Al₂O₃ | Solid ADN | 181 (peak) | 147 (peak) | [4] |
Experimental Protocols
This section provides detailed methodologies for the preparation, characterization, and performance evaluation of catalysts for ADN propellant decomposition.
Protocol 1: Catalyst Preparation via Impregnation
This protocol describes a general method for preparing supported catalysts using the wet impregnation technique.
Materials:
-
Catalyst support (e.g., γ-Al₂O₃, La₂O₃-doped Al₂O₃, Si-Al₂O₃)
-
Metal precursor salt (e.g., Cu(NO₃)₂, H₂PtCl₆, IrCl₃)
-
Deionized water or other suitable solvent
-
Stirring hotplate
-
Drying oven
-
Calcination furnace
-
Reduction furnace (if required)
Procedure:
-
Support Pre-treatment (if necessary): The catalyst support may require pre-treatment, such as washing with acid or deionized water, followed by drying at a specific temperature (e.g., 300°C for 1 hour).[9]
-
Precursor Solution Preparation: Dissolve the calculated amount of metal precursor salt in deionized water to achieve the desired metal loading on the support.
-
Impregnation: Add the catalyst support to the precursor solution. Stir the mixture continuously overnight at a controlled temperature (e.g., 60°C) to ensure even distribution of the precursor.[9]
-
Drying: After impregnation, dry the catalyst in an oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.[9]
-
Calcination: Calcine the dried catalyst in a furnace under a controlled atmosphere (e.g., air) at a high temperature (e.g., 400-500°C) for a set duration.[9][11] This step decomposes the precursor salt to its metal oxide form.
-
Reduction (for noble metals): For catalysts containing noble metals like Pt or Ir, a reduction step is often necessary. This is typically performed in a tube furnace under a flow of a reducing gas mixture (e.g., 5% H₂/Ar) at an elevated temperature (e.g., 400-800°C).[9]
Protocol 2: Catalyst Characterization
Characterizing the physicochemical properties of the catalyst is essential to understand its performance.
1. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.
-
Apparatus: Micromeritics Tristar 3000 or similar.
-
Procedure:
-
Degas the catalyst sample (e.g., at 250°C for 8 hours) to remove adsorbed moisture and impurities.[9]
-
Perform N₂ adsorption-desorption measurements at 77 K.
-
Calculate the specific surface area using the BET equation.
-
2. X-ray Diffraction (XRD):
-
Purpose: To identify the crystalline phases of the catalyst and support, and to estimate the crystallite size of the active metal particles.
-
Procedure: Analyze the powdered catalyst sample using an X-ray diffractometer over a specific 2θ range.
3. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology, particle size, and dispersion of the active catalyst particles on the support.
-
Procedure: Disperse the catalyst powder in a solvent (e.g., ethanol) and deposit a drop onto a TEM grid. Image the sample using a transmission electron microscope.
4. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES):
-
Purpose: To accurately determine the elemental composition and metal loading of the catalyst.
-
Procedure: Digest a known weight of the catalyst in an appropriate acid mixture and analyze the resulting solution using an ICP-OES instrument.
Protocol 3: Catalytic Decomposition Performance Evaluation
1. Thermogravimetric Analysis and Differential Thermal Analysis (TGA-DTA):
-
Purpose: To determine the onset decomposition temperature and to study the thermal behavior of the ADN propellant in the presence of a catalyst.
-
Apparatus: TA Instruments Q600 or similar.
-
Procedure:
-
Place a small amount of the ADN propellant (e.g., 10 µL) and the catalyst (e.g., 16 mg) in an aluminum crucible.[1]
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., argon flow of 50 mL/min).[7]
-
Record the weight loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.
-
The onset decomposition temperature is determined from the inflection point of the DTA curve.[7]
-
2. Batch Reactor Test:
-
Purpose: To assess the catalytic activity by monitoring temperature and pressure changes during decomposition in a closed system.
-
Apparatus: A constant volume homemade batch reactor.[9]
-
Procedure:
-
Place a known amount of catalyst (e.g., 80 mg) and propellant (e.g., 50 µL) in a crucible inside the reactor.[9]
-
Purge the reactor with an inert gas (e.g., argon) for 1 hour.[9]
-
Heat the reactor at a controlled rate (e.g., 10 °C/min).[9]
-
Monitor and record the temperature and pressure inside the reactor over time using thermocouples and a pressure gauge.[9]
-
Visualizations
ADN Decomposition Pathway
Caption: Simplified reaction pathway for the decomposition of ADN.
Experimental Workflow for Catalyst Evaluation
Caption: General workflow for catalyst preparation and evaluation.
References
- 1. This compound (ADN) Decomposition as Green Propellant: Overview of Synthesized Catalysts: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 2. Research progress on the catalytic and thermal decomposition of this compound (ADN) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08053F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on the catalytic and thermal decomposition of this compound (ADN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combustion Behaviour of ADN-Based Green Solid Propellant with Metal Additives: A Comprehensive Review and Discussion [mdpi.com]
- 7. Thermal Decomposition of this compound (ADN) as Green Energy Source for Space Propulsion [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. elib.dlr.de [elib.dlr.de]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fhi.mpg.de [fhi.mpg.de]
Application Notes and Protocols for Ammonium Dinitramide (ADN)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling and safety protocols for Ammonium dinitramide (ADN), a high-energy oxidizer. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental results.
Introduction
This compound (NH₄N(NO₂)₂) is a powerful and promising energetic material, notable as a chlorine-free alternative to ammonium perchlorate in solid rocket propellants.[1] Its decomposition products are primarily nitrogen, oxygen, and water, making it an environmentally friendlier option.[2] However, ADN presents significant handling challenges due to its hygroscopicity, thermal instability, and sensitivity to shock.[1] This document outlines the essential safety protocols, material properties, and experimental procedures for the safe handling and use of ADN in a research environment.
Hazard Identification and Safety Precautions
ADN is a powerful oxidizer that can explode under strong heating or shock.[3][4] It is crucial to handle it with extreme care in a controlled laboratory setting.
2.1 Personal Protective Equipment (PPE)
When handling ADN, the following PPE is mandatory:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
-
Skin Protection: Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5]
2.2 General Handling Precautions
-
Work in a well-ventilated area, preferably within a fume hood.
-
Avoid the formation of dust.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[5]
-
Use non-sparking tools.
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in areas where ADN is handled.[5]
-
Store in a locked, well-ventilated, and approved area.[5]
Material Properties
Understanding the physical and chemical properties of ADN is fundamental to its safe handling.
3.1 Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | NH₄N(NO₂)₂ | [1][3][4] |
| Molar Mass | 124.056 g·mol⁻¹ | [4] |
| Appearance | Colorless crystalline solid | [3] |
| Density | 1.81 g/cm³ | [3][4] |
| Melting Point | 93 °C (199 °F; 366 K) | [3][4] |
| Boiling Point | 160 °C (320 °F; 433 K) (decomposes) | [3] |
| Solubility in Water (at 20 °C) | 356.6 g/100 ml | [3] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -150.6 kJ/mol | [3] |
| Oxygen Balance | 25.8% | [6] |
3.2 Explosive and Decomposition Properties
| Property | Value | Reference |
| Detonation Velocity | ~7,000 m/s | [3] |
| Friction Sensitivity | 64 N | [3] |
| Heat of Explosion | 2668 kJ/kg | [3] |
| Decomposition Temperature | Exothermic decomposition above 140 °C | [7] |
| Major Decomposition Products | N₂, H₂O, O₂, N₂O, NO, NO₂, HNO₃ | [3][8][9] |
3.3 Material Compatibility
The compatibility of ADN with other materials is a critical safety consideration.
| Compatible Materials | Incompatible Materials | Reference |
| Stainless steel, aluminum, magnesium, gold | Rust, iron, copper, nickel, silver and their alloys | [10] |
| Polyethylene (without dyestuff), PTFE | Isocyanates, cyanoacrylate glue, polyacetal | [10] |
| RDX, HMX, zinc oxide, magnesium oxide | Polyethylene glycol (PEG1500) | [11][12] |
| Dow Slygard 170 two-component silicon resin, Plexiglas | [10] | |
| Glycidyl azide polymer (GAP), HTPB | [11][12] |
Experimental Protocols
4.1 Protocol for Synthesis of this compound (via Nitration of Potassium Sulfamate)
This protocol is a common laboratory-scale synthesis method.
Materials:
-
Potassium sulfamate (H₂NSO₃K)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium hydroxide (KOH) solution (cold)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Isopropanol
-
Acetone
-
Crushed ice
Equipment:
-
Reaction flask with stirring mechanism
-
Cooling bath (capable of reaching -40 °C)
-
Filtration apparatus
-
Extraction apparatus
Procedure:
-
Prepare a nitrating mixture by carefully adding 26.4 ml of concentrated sulfuric acid to 106 ml of fuming nitric acid in a reaction flask, while cooling the flask to -40 °C.[3]
-
With vigorous stirring, slowly add 40 g of dry potassium sulfamate in 4 g portions over 10 minutes.[3] The viscosity of the mixture will increase as the reaction progresses.[3]
-
Continue stirring for an additional 30 minutes at -40 °C.[3]
-
Pour the resulting mixture onto crushed ice.[3]
-
Neutralize the mixture with a cold solution of potassium hydroxide, ensuring the temperature remains low.[3]
-
Filter the precipitate and extract the product with acetone.[3]
-
To obtain this compound, perform a metathesis reaction with the potassium salt and ammonium sulfate in isopropanol.[3]
4.2 Protocol for Purification of this compound (Adsorption Method)
High purity ADN is often required for practical applications to avoid issues like nozzle clogging or catalyst poisoning.[13]
Materials:
-
Crude this compound
-
Activated carbon
Equipment:
-
Beakers
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the crude ADN in a suitable solvent (e.g., water or a solvent in which ADN is highly soluble).
-
Add a small amount of activated carbon to the solution.
-
Stir the mixture for a specified period to allow for the adsorption of impurities.
-
Filter the solution to remove the activated carbon.
-
Recrystallize the ADN from the purified solution. This method has been shown to achieve a purity of 99.8%.[13][14]
Visualized Protocols and Pathways
5.1 ADN Handling and Safety Workflow
Caption: Workflow for safe handling of this compound.
5.2 Thermal Decomposition Pathway of ADN
Caption: Thermal decomposition pathway of this compound.
Emergency Procedures
6.1 Spills
-
Evacuate the immediate area.
-
Remove all sources of ignition.[5]
-
Avoid breathing vapors, mist, or gas.[5]
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the spilled material using non-sparking tools and place it in a designated, labeled waste container.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
6.2 Fire
-
In case of fire, use appropriate extinguishing media. Do not fight fires involving explosive materials unless properly trained.
-
Evacuate the area immediately and activate the fire alarm.
6.3 Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5]
Disposal
Dispose of ADN and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5] Do not dispose of down the drain or in regular trash. Contact your institution's environmental health and safety office for specific disposal procedures.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | 140456-78-6 | Benchchem [benchchem.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on the catalytic and thermal decomposition of this compound (ADN) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. dl.begellhouse.com [dl.begellhouse.com]
- 12. researchgate.net [researchgate.net]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity this compound (ADN) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Ammonium Dinitramide (ADN) Hygroscopicity Reduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ammonium dinitramide (ADN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the hygroscopicity of ADN.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions regarding the modification of ADN to reduce its moisture uptake.
Q1: My pristine ADN sample is rapidly absorbing atmospheric moisture. What is the underlying cause of its high hygroscopicity?
A1: The high hygroscopicity of ADN is primarily due to the presence of strong hydrogen bonds within its crystal structure.[1] These bonds readily interact with water molecules in the atmosphere, leading to significant moisture absorption.[1] The critical relative humidity (CRH) of pure ADN is approximately 55.2% at 25°C, meaning it will begin to absorb moisture and deliquesce above this humidity level.[1][2]
Q2: I am considering co-crystallization to reduce ADN's hygroscopicity. Which co-formers have proven effective?
A2: Co-crystallization is a highly effective method for reducing the hygroscopicity of ADN.[3][4] This technique works by forming new crystalline structures where hydrogen bonds are established between ADN and the co-former, which can prevent water molecules from interacting with the ADN.[5] Several co-formers have been successfully tested:
-
18-Crown-6 (18C6): Forms a cocrystal with ADN in a 1:1 molar ratio, significantly reducing the hygroscopicity rate from 18% to just 0.9% under the same conditions.[3]
-
2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20): An ADN/CL-20 cocrystal has been shown to raise the critical relative humidity to 65%, providing a notable anti-hygroscopic effect.[5]
-
3,4-diaminofurazan (DAF): Co-crystallization with DAF has been reported to decrease the hygroscopicity of ADN from 15.35% to 7.90%.[4]
Computational molecular simulation studies are also used to screen and predict other potential energetic co-formers, such as HMX, RDX, and TNT, to design novel cocrystals with low water sorption capacity.[6][7]
Q3: My attempts at surface coating are not yielding a significant reduction in moisture absorption. What are some common pitfalls and effective coating agents?
A3: Surface coating is another primary strategy, but its success depends on the choice of coating material and the application method.[8][9]
-
Ineffective Coatings: Not all coatings are effective. For example, coating ADN with alumina films has been observed to not decrease water absorption.[9]
-
Effective Coating Agents & Methods:
-
Nitrocellulose (NC): Using an electrostatic spraying technique to coat ADN with NC has been shown to dramatically reduce moisture absorption from 32.12% to 3.75%.[9]
-
Hydrophobic Polymers: Polymers such as hydroxyl-terminated polybutadiene (HTPB), polystyrene (PS), and polyacrylate (PA) are known to be effective.[1]
-
Graphene and HTPB: A combination of graphene physical adsorption and HTPB chemical cross-linking has reduced hygroscopicity to 10% over a 240-minute test period.[9]
-
-
Troubleshooting Tip: Ensure the coating method provides a uniform, non-porous layer that completely encapsulates the ADN particle. The electrostatic spray technique has proven effective in creating such a layer, which acts as a barrier to moisture.[9]
Q4: Can changing the crystal morphology of ADN help reduce its hygroscopicity?
A4: Yes, modifying the crystal morphology can significantly impact hygroscopicity. Raw ADN often has a long, needle-shaped structure, which is not ideal for processing and has a high surface area for moisture absorption.[1]
-
Spherification: Techniques like ultrasound-assisted solvent-antisolvent recrystallization can transform the needle-like crystals into semi-spherical or spherical particles.[1][10] This change in shape reduces the surface-area-to-volume ratio, decreasing the exposure to atmospheric moisture.
-
Prilling: This technique produces spherical granules, which can increase the tap density by up to 30%.[2] However, without an anti-caking agent, prilled ADN can still cake during storage.[2]
Q5: My modified ADN sample shows reduced hygroscopicity, but its impact sensitivity has increased. How can I mitigate this trade-off?
A5: This is a critical safety consideration. Some modification methods can inadvertently increase sensitivity. However, certain co-crystallization approaches have been shown to improve safety.
-
ADN/18C6 Cocrystal: This formulation not only reduces hygroscopicity but also significantly decreases impact sensitivity. The impact sensitivity of the raw ADN was measured at 2.5 J, while the ADN/18C6 cocrystal was substantially less sensitive at 18 J.[3]
-
ADN/NC Composite: In contrast, while coating with nitrocellulose effectively reduces hygroscopicity, it has been noted to enhance friction sensitivity, though impact sensitivity remained comparable to the raw material.[9]
-
Recommendation: When selecting a modification method, it is crucial to evaluate the trade-offs between hygroscopicity, sensitivity, and thermal stability. Co-crystallization with materials like 18C6 appears to offer a balanced improvement in both hygroscopicity and safety.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various experimental approaches to reduce ADN hygroscopicity.
Table 1: Comparison of Hygroscopicity Reduction Methods
| Method | Co-former / Coating | Hygroscopicity of Raw ADN (%) | Hygroscopicity of Modified ADN (%) | Test Conditions | Reference(s) |
| Co-crystallization | 18-Crown-6 (18C6) | 18 | 0.9 | 30°C, 60% RH, 12 h | [3] |
| Co-crystallization | 3,4-diaminofurazan (DAF) | 15.35 | 7.90 | Not specified | [4] |
| Surface Coating | Nitrocellulose (NC) | 32.12 | 3.75 | Not specified | [9] |
| Surface Coating | Ultrasound-assisted Polymer | 68 | 16 | 65% RH | [1] |
| Surface Coating | Graphene & HTPB | Not specified | 10 | Within 240 min | [9] |
| Co-crystallization | CL-20 | CRH: 55.2% | CRH: 65% | Not specified | [5] |
CRH: Critical Relative Humidity
Table 2: Impact on Physical and Safety Properties
| Material | Method | Melting Point (°C) | Impact Sensitivity (J) | Benefit(s) | Reference(s) |
| Raw ADN | - | 93.6 | 2.5 | - | [3] |
| ADN/18C6 Cocrystal | Co-crystallization | 151.5 | 18 | Reduced hygroscopicity, higher melting point, significantly lower sensitivity | [3] |
| ADN/NC Composite | Surface Coating | Not specified | Comparable to raw ADN | Reduced hygroscopicity, but increased friction sensitivity | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: ADN/18-Crown-6 (18C6) Co-crystallization via Solvent Evaporation
-
Objective: To prepare an ADN/18C6 cocrystal with reduced hygroscopicity.
-
Materials: this compound (ADN), 18-Crown-6 (18C6), suitable solvent (e.g., acetone or ethyl acetate).
-
Procedure:
-
Dissolve ADN and 18C6 in the chosen solvent at a 1:1 molar ratio.
-
Stir the solution at room temperature until all components are fully dissolved.
-
Slowly evaporate the solvent under controlled conditions (e.g., in a fume hood at ambient temperature or under gentle heating).
-
As the solvent evaporates, the cocrystals will precipitate out of the solution.
-
Collect the resulting solid crystals by filtration.
-
Wash the crystals with a small amount of a non-solvent to remove any residual impurities.
-
Dry the cocrystals under vacuum at a controlled temperature.
-
Confirm the formation of the cocrystal structure using analytical techniques such as Single X-ray Diffraction (SXRD).[3]
-
Protocol 2: ADN/Nitrocellulose (NC) Coating via Electrostatic Spraying
-
Objective: To encapsulate ADN particles with a protective layer of nitrocellulose to block moisture absorption.
-
Materials: this compound (ADN), Nitrocellulose (NC), Acetone.
-
Procedure:
-
Prepare four separate acetone solutions containing ADN and NC. The concentration of the solutions should be varied (e.g., 2.5, 5, 7.5, and 10 mg/ml) to find the optimal morphology.[9]
-
Set up an electrostatic spraying apparatus.
-
Load one of the prepared solutions into the sprayer's syringe.
-
Apply a high voltage to the needle of the syringe and establish a stable flow rate.
-
Direct the spray onto a grounded collector plate. The acetone will evaporate during the transit, allowing the ADN/NC composite particles to form and deposit on the collector.
-
Collect the prepared composite microspheres.
-
Analyze the morphology of the particles using Scanning Electron Microscopy (SEM) to identify the concentration that produces spherical, regular, and uniformly sized particles (typically found at 5 mg/ml).[9]
-
Visual Diagrams
The following diagrams illustrate the workflows and logical relationships of the primary methods for reducing ADN hygroscopicity.
Caption: Overview of methods to reduce ADN hygroscopicity.
Caption: Experimental workflow for ADN/18C6 co-crystallization.
Caption: Workflow for ADN/NC coating via electrostatic spray.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular simulation studies on the design of energetic this compound co-crystals for tuning hygroscopicity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of Ammonium Dinitramide (ADN)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the thermal stability of Ammonium dinitramide (ADN).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADN) and why is its thermal stability a concern?
This compound (ADN), with the chemical formula NH₄N(NO₂)₂, is a high-energy oxidizer considered a more environmentally friendly alternative to ammonium perchlorate (AP) in solid propellants due to its chlorine-free nature.[1][2] However, ADN's practical application is often limited by its inherent thermal instability, as it can slowly decompose at ambient temperatures.[2] This decomposition can be accelerated by factors such as moisture and the presence of acidic byproducts, posing safety risks during storage and handling.[1][2]
Q2: What is the primary mechanism of ADN thermal decomposition?
The thermal decomposition of ADN is a complex process that can proceed through different pathways depending on the conditions. A commonly accepted mechanism involves a two-step process.[1][2] The initial step involves the decomposition of ADN into ammonium nitrate (AN) and nitrous oxide (N₂O).[1][2] This is often followed by the subsequent decomposition of the newly formed AN.[1][2] A critical aspect of ADN's instability is the autocatalytic nature of its decomposition, where acidic byproducts like nitric acid (HNO₃) can accelerate the degradation process.[1][2][3]
Q3: What are the common strategies to improve the thermal stability of ADN?
Several methods are employed to enhance the thermal stability of ADN:
-
Use of Stabilizers: Incorporating stabilizing agents is a primary method. These are typically Lewis bases or compounds that can neutralize acidic decomposition products and scavenge free radicals.[1]
-
Co-crystallization: Forming co-crystals of ADN with other energetic materials can improve its stability and other properties like hygroscopicity.[4][5]
-
Encapsulation: Coating ADN particles with polymers can protect them from environmental factors like moisture and prevent decomposition.
-
Morphology Control: Modifying the crystal shape from its natural needle-like structure to a more spherical form can improve its handling and stability.[6]
Q4: What are some common issues encountered during experiments to stabilize ADN?
-
Hygroscopicity: ADN is highly hygroscopic, meaning it readily absorbs moisture from the air.[4][7] This can significantly impact its stability and experimental results. Proper handling in a dry atmosphere is crucial.
-
Incompatibility: ADN can be incompatible with certain materials, such as isocyanate curing agents, which are commonly used in propellant formulations.[6][7]
-
Autocatalysis: The decomposition of ADN can be self-accelerating due to the production of acidic byproducts.[1][2] This can lead to rapid and sometimes unpredictable decomposition.
Troubleshooting Guides
Issue 1: Premature or accelerated decomposition of ADN sample during storage or experiment.
| Possible Cause | Troubleshooting Step |
| Moisture Absorption | Store ADN in a desiccator or a controlled low-humidity environment. Handle samples in a glovebox with a dry atmosphere if possible. The moisture content should be kept below 0.2% to minimize its impact on stability.[2] |
| Autocatalysis by Acidic Impurities | Ensure high purity of the ADN sample. Recrystallization can be performed to remove impurities. Incorporate a suitable stabilizer to neutralize any acidic byproducts formed during decomposition.[1] |
| Incompatible Materials | Verify the compatibility of all materials in contact with ADN, including solvents, binders, and container materials. Avoid contact with isocyanates, rust, and certain metals like iron, copper, and nickel.[6] |
| Elevated Storage Temperature | Store ADN at low temperatures as recommended. Even ambient temperatures can lead to slow decomposition over time.[2] |
Issue 2: Inconsistent results in thermal analysis (e.g., DSC, TGA).
| Possible Cause | Troubleshooting Step |
| Variable Sample Mass | Use a consistent sample mass for all analyses to ensure comparability of results. |
| Different Heating Rates | The heating rate significantly affects the observed decomposition temperature. Use the same heating rate for all experiments you wish to compare directly. |
| Sample Packing | Ensure consistent and uniform packing of the sample in the analysis pan. Poor packing can lead to uneven heat distribution. |
| Atmosphere Effects | The atmosphere (e.g., inert vs. air) can influence the decomposition pathway. Maintain a consistent and controlled atmosphere for all runs. The presence of air can lead to more intensive interactions. |
Quantitative Data on ADN Stabilization
The following tables summarize the impact of different stabilization methods on the thermal decomposition of ADN.
Table 1: Effect of Stabilizers on the Onset Decomposition Temperature of ADN
| Stabilizer | Concentration (wt%) | Onset Decomposition Temperature (°C) | Analytical Method |
| Pure ADN | - | ~130 - 140 | DSC |
| Hexamethylenetetramine (HEX) | 1.5 | Increased | DSC[1] |
| N-methyl-4-nitroaniline (MNA) | 1.5 | Increased | DSC[1] |
| Ammonium Metavanadate (AMV) | Not specified | Not specified | Isothermal Mass Loss[8] |
| Verkade's Superbase (VC) | 1-2 | Effective at suppressing low-temperature decomposition (60-90 °C) | IR Heated Gas Cell[7] |
Table 2: Activation Energy of ADN Decomposition with Stabilizers
| Sample | Activation Energy (Ea) (kJ/mol) | Method |
| Pure ADN | 88 - 180 | DSC[1] |
| ADN + 1% OME | Decreased by ~30% | DSC/TG[9] |
Experimental Protocols
Protocol 1: Preparation of Stabilized ADN by Blending
This protocol describes a general method for incorporating a solid stabilizer into ADN.
-
Drying: Dry the pure ADN and the selected stabilizer (e.g., HEX or MNA) in a vacuum oven at a temperature below their decomposition points for several hours to remove any residual moisture.
-
Weighing: In a controlled low-humidity environment (e.g., a glovebox), accurately weigh the desired amounts of ADN and the stabilizer to achieve the target weight percentage (e.g., 1.5 wt% stabilizer).
-
Blending: Gently mix the two components using a mortar and pestle or a low-energy ball mill until a homogeneous mixture is obtained. Avoid excessive grinding, which can generate heat and initiate decomposition.
-
Characterization: Analyze the thermal stability of the resulting mixture using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
Protocol 2: Encapsulation of ADN using Ultrasound Sonication
This method, adapted from a study on prilling and coating, can be used to encapsulate ADN particles.[10]
-
Mixture Preparation: Prepare a solution of a coating polymer (e.g., Polystyrene or HTPB) in a suitable solvent like toluene. Add other components like surfactants as required.
-
Dispersion: Disperse the ADN particles in the polymer solution.
-
Sonication: Sonicate the mixture using an ultrasound bath at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 60 minutes).[10]
-
Precipitation and Curing: Pour the sonicated mixture into a non-solvent (e.g., n-hexane) to precipitate the coated ADN particles.[10] Evaporate the solvent and cure the coating at a slightly elevated temperature (e.g., 70 °C).[10]
-
Analysis: Characterize the morphology and thermal properties of the coated ADN particles using Scanning Electron Microscopy (SEM) and DSC.
Visualizations
Caption: Simplified reaction pathway for the autocatalytic decomposition of ADN and the role of stabilizers.
Caption: General experimental workflow for the preparation and analysis of stabilized ADN.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular simulation studies on the design of energetic this compound co-crystals for tuning hygroscopicity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stabilizers for ADN Decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of stabilizers to prevent the decomposition of Ammonium Dinitramide (ADN) during storage.
FAQs: Understanding ADN Decomposition and Stabilization
Q1: What is this compound (ADN) and why is its stability a concern?
This compound (ADN), with the chemical formula NH₄N(NO₂)₂, is a high-energy oxidizer. Its application in various fields, including as a "green" alternative to ammonium perchlorate (AP) in solid propellants, is significant due to its chlorine-free nature. However, ADN is thermally sensitive and can undergo decomposition at elevated temperatures, which poses challenges for its long-term storage and safe handling.[1]
Q2: What are the primary decomposition pathways of ADN?
The thermal decomposition of ADN is a complex, multi-step process. The initial step involves the dissociation of ADN into ammonia (NH₃) and dinitraminic acid (HN(NO₂)₂).[2] Dinitraminic acid is unstable and subsequently decomposes into various products, including nitric acid (HNO₃) and nitrous oxide (N₂O). The produced nitric acid acts as a catalyst, accelerating further decomposition of ADN in an autocatalytic process.[3]
Q3: How do stabilizers prevent ADN decomposition?
Stabilizers for ADN are typically Lewis bases that can neutralize the acidic byproducts of decomposition, primarily nitric acid. By scavenging these acidic species, stabilizers interrupt the autocatalytic cycle, thereby slowing down the overall decomposition rate and enhancing the thermal stability of ADN. Some stabilizers may also function by trapping free radicals generated during decomposition.
Q4: What are some common stabilizers used for ADN?
Commonly used and effective stabilizers for ADN include:
-
Hexamethylenetetramine (HEX or Hexamine): A heterocyclic organic compound that acts as a strong base to neutralize acidic decomposition products.[1][4][5]
-
N-methyl-4-nitroaniline (MNA): An aromatic amine that also functions as a stabilizer, likely by reacting with and neutralizing nitric acid.[6][7][8][9]
-
2-Nitrodiphenylamine (2-NDPA): Traditionally used as a stabilizer in propellants.
-
Aminoguanidine salts: These have also been investigated for their stabilizing effects.
Troubleshooting Guide: Common Issues in ADN Storage and Experiments
This guide addresses specific problems that may be encountered during the storage and experimental analysis of ADN and its stabilized formulations.
| Problem | Possible Causes | Recommended Solutions |
| Discoloration of ADN (Yellowing) | Exposure to light, impurities, or onset of slow decomposition. | Store ADN in a cool, dark, and dry place. Ensure high purity of the ADN sample. If discoloration persists, it may indicate significant decomposition, and the sample should be handled with extreme caution and disposed of according to safety protocols. |
| Caking or Clumping of ADN Powder | Hygroscopicity of ADN leading to moisture absorption. | Store ADN in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed. The use of anti-caking agents can be considered if compatible with the intended application. |
| Unexpectedly low decomposition temperature in DSC/TGA analysis. | Presence of impurities that catalyze decomposition. Incompatibility with the sample pan material (e.g., copper). Inadequate mixing of the stabilizer. | Use high-purity ADN. Utilize inert sample pans such as aluminum or gold-plated stainless steel. Ensure homogeneous mixing of the stabilizer with ADN using appropriate blending techniques. |
| Inconsistent stabilizer performance. | Non-homogeneous distribution of the stabilizer within the ADN matrix. Degradation of the stabilizer itself over time or due to environmental factors. | Employ mixing methods that ensure a uniform dispersion of the stabilizer. Store stabilized ADN formulations under recommended conditions to preserve the integrity of the stabilizer. Verify the purity and stability of the stabilizer before use. |
| Gas evolution from stored ADN samples. | Slow decomposition of ADN, even at ambient temperatures, leading to the release of gaseous byproducts like N₂O. | Monitor storage containers for any pressure buildup. Ensure adequate ventilation in storage areas. If significant gas evolution is observed, it indicates advanced decomposition, and the material should be treated as unstable. |
Quantitative Data on Stabilizer Effectiveness
The following table summarizes the performance of various stabilizers in enhancing the thermal stability of ADN, based on data from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Stabilizer | Concentration (wt%) | Onset Decomposition Temperature (°C) of Stabilized ADN | Change in Onset Temperature (ΔT, °C) | Activation Energy (Ea, kJ/mol) | Reference |
| None (Pure ADN) | 0 | ~140-150 | N/A | Varies | [10] |
| Hexamethylenetetramine (HEX) | 1.5 | Increased | Significant Increase | Increased | |
| N-methyl-4-nitroaniline (MNA) | 1.5 | Increased | Significant Increase | Increased | |
| 2,4,6-Triaminopyrimidine | 1.0 | ~162 | ~12 | Not specified |
Note: The exact values for onset temperature and activation energy can vary depending on the experimental conditions (e.g., heating rate) and the specific characteristics of the ADN sample.
Experimental Protocols
Protocol 1: Thermal Stability Analysis of ADN using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset decomposition temperature and enthalpy of decomposition of pure and stabilized ADN.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or gold-plated sample pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
ADN sample (pure or stabilized)
-
Inert purge gas (e.g., Nitrogen)
-
Crimper for sealing pans
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).
-
Sample Preparation:
-
Accurately weigh 0.5 - 2.0 mg of the ADN sample into a sample pan.
-
Hermetically seal the pan using the crimper. This is crucial to contain any evolved gases during decomposition.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.[11]
-
Set the experimental parameters:
-
Temperature range: Typically from ambient temperature to ~300°C.
-
Heating rate: A standard rate is 10 °C/min. Different heating rates can be used to study the kinetics of decomposition.[12]
-
-
Initiate the heating program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the onset temperature of the exothermic decomposition peak. This is typically determined by the intersection of the baseline with the tangent of the steepest slope of the peak.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH).
-
Protocol 2: Mass Loss Analysis of ADN using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs and to quantify the extent of decomposition.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or alumina)
-
Microbalance (accurate to ±0.01 mg)
-
ADN sample (pure or stabilized)
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh 1 - 5 mg of the ADN sample into a TGA sample pan.
-
-
TGA Analysis:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Set the experimental parameters:
-
Temperature range: Typically from ambient temperature to ~400°C.
-
Heating rate: A standard rate is 10 °C/min.[13]
-
-
Initiate the heating program and record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.
-
Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Quantify the total mass loss associated with the decomposition process.
-
Visualizations
ADN Decomposition Pathway
Caption: ADN Decomposition Pathway
Experimental Workflow for ADN Stability Analysis
Caption: Experimental Workflow for ADN Stability Analysis
Stabilization Mechanism of Hexamethylenetetramine (HEX)
Caption: HEX Stabilization Mechanism
References
- 1. Thermal decomposition of hexamethylenetetramine: mechanistic study and identification of reaction intermediates via a computational and NMR approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. researchgate.net [researchgate.net]
- 6. What is N-Methyl-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. qualitest.ae [qualitest.ae]
- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
Technical Support Center: Optimization of Adiponitrile (ADN) Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the two primary industrial methods of adiponitrile (ADN) synthesis: the hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile.
Section 1: Hydrocyanation of 1,3-Butadiene
The hydrocyanation of butadiene is a dominant industrial process for ADN synthesis. It is a multi-step process typically involving a nickel-based catalyst.[1][2] The overall reaction converts butadiene and hydrogen cyanide into adiponitrile.[3]
Frequently Asked Questions (FAQs)
Q1: What is the overall principle of the butadiene hydrocyanation process for ADN synthesis? A1: The process involves the nickel-catalyzed addition of two molecules of hydrogen cyanide (HCN) to one molecule of 1,3-butadiene.[3][4] It occurs in several stages:
-
Primary Hydrocyanation: Butadiene reacts with HCN to form a mixture of pentenenitrile isomers, primarily 3-pentenenitrile (3PN) and 2-methyl-3-butenenitrile (2M3BN).[1][3]
-
Isomerization: The branched isomer, 2M3BN, is converted into the linear 3PN, which is the desired intermediate for the next step.[5]
-
Secondary Hydrocyanation: 3PN reacts with another molecule of HCN to produce adiponitrile.[1][4]
Q2: What type of catalyst is typically used in this process? A2: The process predominantly uses zero-valent nickel complexes with phosphite or phosphine ligands as the catalyst.[1][2] Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), are often used as co-catalysts or promoters, particularly in the secondary hydrocyanation and isomerization steps.[1][2]
Q3: What are the major by-products I should be aware of? A3: The primary by-product from the initial hydrocyanation step is 2-methyl-3-butenenitrile (2M3BN).[4] During the second hydrocyanation, the reaction of 2M3BN with HCN can form 2-methylglutaronitrile (MGN), which is a common impurity if the isomerization step is not efficient.[4]
Troubleshooting Guide
Problem 1: Low overall yield of Adiponitrile (<90%).
-
Possible Cause 1: Inefficient Isomerization. A significant portion of the 2-methyl-3-butenenitrile (2M3BN) may not be converting to 3-pentenenitrile (3PN), leading to lower ADN formation and higher levels of by-products like methylglutaronitrile (MGN).[4]
-
Solution: Verify the activity of the isomerization catalyst and ensure the concentration of the Lewis acid co-catalyst (e.g., ZnCl₂) is optimal. Adjust reaction temperature and residence time in the isomerization reactor according to established protocols.[1]
-
-
Possible Cause 2: Catalyst Deactivation. The nickel catalyst may have lost activity due to poisoning from impurities in the feedstock or thermal degradation.[6][7][8]
-
Possible Cause 3: Suboptimal Reaction Conditions. Incorrect temperature or pressure can negatively impact reaction rates and equilibrium, leading to reduced yield.
-
Solution: Review and optimize the temperature and pressure for each step (primary hydrocyanation, isomerization, and secondary hydrocyanation) based on the specific catalyst system being used. Refer to the data table below for typical ranges.[1]
-
Problem 2: Low selectivity towards Adiponitrile (High formation of MGN).
-
Possible Cause 1: Carryover of 2M3BN into the second hydrocyanation step. If the separation of 3PN from 2M3BN after the isomerization step is inefficient, the remaining 2M3BN will react with HCN to form the undesired MGN by-product.[4]
-
Solution: Improve the efficiency of the distillation or separation unit that isolates 3PN. Ensure the stream fed to the secondary hydrocyanation reactor has minimal 2M3BN content.
-
-
Possible Cause 2: Lewis Acid concentration is too high in the secondary hydrocyanation. While Lewis acids promote the desired reaction, excessively high concentrations can sometimes favor side reactions.
-
Solution: Titrate the concentration of the Lewis acid promoter (e.g., AlCl₃) to find the optimal balance between reaction rate and selectivity for your specific conditions.
-
Data Presentation: Reaction Conditions
| Parameter | Primary Hydrocyanation | Isomerization | Secondary Hydrocyanation | Source(s) |
| Temperature | 80–130 °C | 60–120 °C | 30–130 °C | [1] |
| Pressure | 5–20 bar | 1–10 bar | 1–20 bar | [1] |
| Catalyst | Ni-phosphite complex | Ni-phosphite complex | Ni-phosphite complex | [1][2] |
| Co-catalyst/Promoter | - | Lewis Acid (e.g., ZnCl₂) | Lewis Acid (e.g., AlCl₃) | [1] |
| Overall Process Yield | - | - | 97-99% | [1] |
| Product Purity | - | - | >99.5% (after distillation) | [1] |
Experimental Protocols & Visualizations
Representative Protocol for Butadiene Hydrocyanation
-
Primary Hydrocyanation: Continuously feed purified 1,3-butadiene, hydrogen cyanide (HCN), and a recycled catalyst solution (zero-valent nickel-phosphite complex) into a first-stage reactor. Maintain the temperature between 80-130°C and pressure between 5-20 bar to facilitate the reaction.[1] The product stream will contain 3-pentenenitrile (3PN), 2-methyl-3-butenenitrile (2M3BN), unreacted butadiene, and the catalyst.
-
Separation & Isomerization: Route the effluent to a separation unit (e.g., distillation column) to remove unreacted butadiene and HCN for recycling.[5] The pentenenitrile mixture is then sent to an isomerization reactor containing the nickel catalyst and a Lewis acid promoter like ZnCl₂. Maintain conditions at 60-120°C and 1-10 bar to convert 2M3BN to 3PN.[1]
-
Secondary Hydrocyanation: The isomerized product, now rich in 3PN, is fed into a second-stage hydrocyanation reactor. Fresh HCN, the catalyst, and a strong Lewis acid promoter (e.g., AlCl₃) are added.[1] Maintain the reaction at 30-130°C and 1-20 bar to form adiponitrile.
-
Purification: The final reactor effluent, containing ADN, catalyst, and by-products, is sent to a multi-stage distillation train to separate the high-purity ADN (>99.5%) from the catalyst (which is recycled) and other compounds.[1]
Caption: Workflow for the industrial synthesis of ADN via butadiene hydrocyanation.
Section 2: Electrochemical Hydrodimerization of Acrylonitrile
This "green" method uses electricity to dimerize two molecules of acrylonitrile (AN) to form adiponitrile.[10][11] It avoids acutely toxic reactants like hydrogen cyanide and can be powered by renewable energy sources.[10]
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the electrochemical synthesis of ADN? A1: The process involves the electrochemical reduction of acrylonitrile at a cathode in an aqueous electrolyte.[12] Two reduced acrylonitrile molecules then couple to form the adiponitrile dimer. The overall reaction is 2 CH₂=CHCN + 2 H₂O + 2 e⁻ → NC(CH₂)₄CN + 2 OH⁻.
Q2: What are the main challenges with this method? A2: The primary challenges are achieving high selectivity and energy efficiency.[11] Common side reactions include the further reduction of acrylonitrile to form propionitrile (PN) and the formation of trimers or polymers.[13][14] Hydrogen evolution at the cathode is also a competing reaction that lowers efficiency.[15]
Q3: What is the role of quaternary ammonium salts (QAS) in the electrolyte? A3: Quaternary ammonium salts are crucial supporting electrolytes. They increase the conductivity of the solution and adsorb onto the cathode surface. This surface layer helps to suppress the competing hydrogen evolution reaction and favors the desired dimerization of acrylonitrile to form ADN.[14]
Troubleshooting Guide
Problem 1: Low selectivity for Adiponitrile (High Propionitrile formation).
-
Possible Cause 1: High Current Density. Operating at excessively high current densities can deplete the concentration of acrylonitrile near the electrode surface. This condition favors the formation of propionitrile (PN).[10]
-
Possible Cause 2: Low Acrylonitrile Concentration. A low bulk concentration of acrylonitrile in the electrolyte will also lead to mass transport limitations at the electrode, favoring PN formation.[15]
-
Solution: Increase the concentration of acrylonitrile in the electrolyte. Some protocols suggest adding a small amount of ADN to the initial electrolyte to improve solubility and selectivity.[15]
-
-
Possible Cause 3: Inefficient Cathode Material. The choice of cathode material significantly impacts selectivity. Traditional materials like lead and cadmium are effective but toxic.[16]
-
Solution: Consider using alternative, lower-toxicity cathode materials that have shown high selectivity, such as bismuth-modified electrodes.[16]
-
Problem 2: Low Current Efficiency (Significant Hydrogen Evolution).
-
Possible Cause 1: Incorrect Electrolyte Composition or pH. The concentration and type of quaternary ammonium salt (QAS) and the pH of the electrolyte are critical for suppressing hydrogen evolution.
-
Solution: Optimize the concentration of the QAS in the electrolyte. Ensure the pH is maintained within the optimal range for the specific electrochemical system.
-
-
Possible Cause 2: Inefficient Mass Transport. Poor mixing or flow can lead to depletion of acrylonitrile at the cathode, making water reduction (hydrogen evolution) the more favorable reaction.[15]
-
Solution: Increase the electrolyte flow rate or implement better mixing, for example, by using a rotating rod electrode, to enhance the transport of acrylonitrile to the cathode surface.[15]
-
Problem 3: Unstable performance or gradual drop in yield.
-
Possible Cause 1: Electrode Fouling. Polymerization of acrylonitrile on the cathode surface can block active sites, leading to a decrease in performance over time.
-
Solution: Implement a periodic electrode cleaning or regeneration procedure. In some cases, pulsing the current rather than applying a constant current can mitigate fouling and improve selectivity.[13]
-
-
Possible Cause 2: Unpredictable Reaction Behavior. Small changes in reaction parameters can lead to large, unpredictable changes in reaction activity.[13]
-
Solution: For complex optimizations, consider using a data-driven approach like machine learning. By training an algorithm with experimental data, it's possible to predict optimal reaction conditions more effectively.[13] A neural network approach has been shown to increase selectivity by 325% and production by 30%.[13]
-
Data Presentation: Reaction Conditions
| Parameter | Typical Value / Condition | Impact on Synthesis | Source(s) |
| Cathode Material | Lead, Cadmium, Bismuth | Affects selectivity and efficiency; Bismuth is a less toxic alternative. | [16] |
| Current Density | Variable (e.g., 1500 A·m⁻²) | High density can decrease ADN selectivity, favoring propionitrile. | [10][17] |
| Temperature | e.g., 40°C | Affects reaction kinetics and electrolyte conductivity. | [17] |
| Electrolyte | Aqueous solution with Quaternary Ammonium Salts (QAS) | QAS suppresses hydrogen evolution and increases conductivity. | [14] |
| Acrylonitrile Conc. | e.g., 5% | Low concentration limits the reaction rate and can favor side reactions. | [15][17] |
| Selectivity | Up to 83% | Achievable with careful control of all parameters. | [10][11] |
Experimental Protocols & Visualizations
Representative Protocol for Electrochemical Hydrodimerization
-
Electrolyte Preparation: Prepare an aqueous electrolyte solution containing a supporting salt (e.g., 7% dipotassium hydrogen phosphate) and a quaternary ammonium salt (e.g., 2.5% tetraethylammonium hydroxide).[17] Dissolve the desired concentration of acrylonitrile (e.g., 5%) in the electrolyte. An emulsion-type catholyte is often used.
-
Electrochemical Cell Setup: Assemble a divided or undivided electrochemical cell. Use a suitable cathode material (e.g., lead, bismuth) and anode (e.g., carbon steel).[17] Ensure the anode and cathode are separated by a specific distance (e.g., 5mm).
-
Electrolysis: Circulate the electrolyte through the cell at a controlled flow rate (e.g., 1.5 m/s) and temperature (e.g., 40°C).[17] Apply a constant current density (e.g., 1500 A·m⁻²) or a controlled potential to drive the reaction. For advanced optimization, a pulsed current may be applied.[13]
-
Product Separation: After electrolysis, the organic phase containing adiponitrile and unreacted acrylonitrile is separated from the aqueous electrolyte.
-
Purification: The organic phase is subjected to distillation to separate the high-purity adiponitrile from unreacted starting material, which can be recycled.
Caption: Troubleshooting flowchart for low selectivity in electrochemical ADN synthesis.
References
- 1. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 2. globallcadataaccess.org [globallcadataaccess.org]
- 3. Adiponitrile - Wikipedia [en.wikipedia.org]
- 4. US20130211125A1 - Process for making nitriles - Google Patents [patents.google.com]
- 5. CN113444018A - Method for producing adiponitrile - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical Synthesis of Adiponitrile with a Rotating Rod Electrode | AIChE [aiche.org]
- 16. Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Addressing incompatibility of ADN with isocyanate curing agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adiponitrile (ADN) and isocyanate curing agents. The information provided is intended to help address the known incompatibility issues that can arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary incompatibility issue between ADN and isocyanate curing agents?
A1: The primary issue is a chemical reaction between ADN and the isocyanate (NCO) groups, which leads to the evolution of gases, primarily nitrous oxide (N₂O) from the decomposition of ADN and carbon dioxide (CO₂) from the NCO groups.[1] This gas formation during the curing process can create pores and voids within the polymer matrix, significantly compromising the mechanical properties and structural integrity of the final material.[1][2] This incompatibility is a well-documented problem, particularly in the formulation of energetic materials like ADN/GAP (glycidyl azide polymer) propellants.[3][4][5]
Q2: What are the typical observable signs of this incompatibility during my experiment?
A2: The most common signs of incompatibility include:
-
Bubble formation or foaming: The release of N₂O and CO₂ during curing manifests as bubbles within the reacting mixture.[1]
-
Porous or "cheesy" appearance of the cured material: After curing, the material may have a sponge-like texture due to trapped gas bubbles.[2]
-
Poor mechanical properties: The cured material may exhibit low tensile strength, poor elongation, and a brittle fracture due to the voids created by gas evolution.
-
Inconsistent curing: The reaction between ADN and the isocyanate can interfere with the primary curing reaction between the isocyanate and the polyol, leading to incomplete or non-uniform curing.
Q3: Can temperature control help in mitigating this incompatibility?
A3: Yes, temperature control is a critical factor. The reaction leading to gas formation is temperature-dependent.[1] Lowering the mixing and curing temperatures can help to reduce the rate of gas evolution.[1][2] However, this may also slow down the desired curing reaction, so a careful balance must be achieved. It is recommended to keep the processing temperature below 50°C where possible.[2]
Q4: Are some isocyanates more compatible with ADN than others?
A4: Yes, the reactivity of the isocyanate with ADN varies depending on its chemical structure. Studies have shown that isophorone diisocyanate (IPDI) is more compatible with ADN compared to other common isocyanates like N-100 (a trimer of hexamethylene diisocyanate) and toluene-2,4-diisocyanate (TDI).[6][7] Molecular dynamics simulations and experimental data suggest that isocyanates with lower interaction energy with ADN are preferable.[3][8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common problems encountered when using ADN with isocyanate curing agents.
Problem 1: Excessive bubble formation and porosity in the cured product.
| Possible Cause | Suggested Solution |
| High Reactivity of Isocyanate with ADN | Select an isocyanate with lower reactivity towards ADN. Isophorone diisocyanate (IPDI) has been shown to be more compatible than N-100 and TDI.[6][7] Consider a blend of isocyanates, as some studies have explored mixtures like IPDI/N100 to optimize properties.[3][4] |
| High Curing Temperature | Lower the curing temperature. The reaction causing gas evolution is accelerated at higher temperatures.[1] Maintain the processing and curing temperatures below 50°C if feasible for your system.[2] |
| Inadequate Mixing | Ensure thorough but gentle mixing to avoid introducing air bubbles. Use of a vacuum mixer can help to degas the mixture before curing. |
| Moisture Contamination | Ensure all components (ADN, polyol, isocyanate, and any additives) and equipment are thoroughly dry. Moisture can react with isocyanates to produce CO₂, exacerbating the foaming issue. |
Problem 2: Poor mechanical properties (brittleness, low strength) of the cured material.
| Possible Cause | Suggested Solution |
| Internal Voids from Gas Evolution | Address the root cause of gas formation as detailed in "Problem 1". The presence of voids acts as stress concentration points, leading to premature failure. |
| Incomplete Curing | The side reaction between ADN and the isocyanate can consume NCO groups, leading to an off-stoichiometry condition for the primary curing reaction. Consider adjusting the isocyanate-to-polyol ratio to compensate for the NCO consumed by the ADN. |
| Incompatible Binder System | For propellant formulations, consider alternative binder systems that do not rely on isocyanate curing. For example, 1,3-dipolar cycloaddition reactions between azido groups (in GAP) and acetylene compounds can be used to form stable triazole linkages.[5] |
Data Presentation
Table 1: Interaction Energies of Different Isocyanates with ADN and GAP
This table summarizes the calculated interaction energies from a molecular dynamics study. A lower interaction energy with ADN and a higher interaction energy with the GAP binder is generally desirable for better compatibility.[8]
| Curing Agent | Interaction Energy with ADN (kcal/mol) | Interaction Energy with GAP (kcal/mol) |
| N100 | -48.32 | -44.75 |
| IPDI | -47.11 | -45.89 |
| TDI | -45.67 | -43.21 |
| DDI | -43.98 | -59.76 |
| IPDI/N100 | -46.54 | -67.05 |
| DDI/N100 | -45.23 | -62.88 |
Data sourced from a study by Dehghani et al. (2022).[8]
Experimental Protocols
Protocol 1: FTIR Spectroscopy for Monitoring ADN-Isocyanate Incompatibility
This protocol outlines a method to monitor the reaction between ADN and various isocyanates using Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the isocyanate peak and the appearance of new peaks can indicate the extent of the incompatibility reaction.
Objective: To qualitatively and semi-quantitatively assess the reactivity of different isocyanates with ADN over time and at different temperatures.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Temperature-controlled stage for the ATR.
-
ADN sample.
-
Isocyanate samples (e.g., N-100, TDI, IPDI).
-
An inert solvent if required for sample preparation.
-
Small vials for mixing.
-
Micropipettes.
Methodology:
-
Sample Preparation:
-
Prepare mixtures of ADN and each isocyanate in separate vials at a defined molar ratio.
-
Ensure all materials are dry before mixing.
-
-
FTIR Analysis:
-
Obtain a background spectrum on the clean ATR crystal.
-
Apply a small amount of the prepared mixture onto the ATR crystal.
-
Record the FTIR spectrum at time zero. Key peaks to monitor are the strong N=C=O stretching vibration of the isocyanate group, typically around 2270 cm⁻¹.[9][10]
-
Monitor the change in the intensity of the isocyanate peak over time at a constant temperature (e.g., room temperature or 45°C).[6][7]
-
Look for the appearance of new peaks that may indicate the formation of reaction byproducts.
-
-
Data Analysis:
-
Plot the normalized absorbance of the isocyanate peak as a function of time for each ADN-isocyanate mixture.
-
A faster decrease in the isocyanate peak intensity indicates a higher reactivity and thus, greater incompatibility.
-
Compare the reaction rates of different isocyanates with ADN.
-
Visualizations
Caption: Logical relationship between the root causes and effects of ADN-isocyanate incompatibility.
Caption: Experimental workflow for compatibility assessment using FTIR spectroscopy.
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. researchgate.net [researchgate.net]
- 3. Simulation and experimental study on the incompatibility issue between ADN and isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on FTIR spectra of ammonium dinitramide with compounds of isocyanate - 北京理工大学 [pure.bit.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. paint.org [paint.org]
- 10. mt.com [mt.com]
Technical Support Center: Ammonium Dinitramide (ADN) Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ammonium Dinitramide (ADN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to ADN's low melting point and thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is the melting point of pure ADN and why is it a significant concern?
This compound (ADN) is a powerful energetic oxidizer with a melting point of approximately 92-93°C.[1][2][3] This relatively low melting point poses several challenges in practical applications:
-
Safety Hazard: The low melting point increases the risk of accidental melting during storage, handling, and processing, which can lead to uncontrolled decomposition.[1]
-
Processing Limitations: It restricts the processing temperatures that can be used when formulating ADN with binders and other components, especially in melt-cast applications.[4][5]
-
Thermal Stability: The proximity of its melting point to its decomposition temperature (exothermic decomposition begins above 140°C) makes it sensitive to thermal excursions.[6][7]
-
Compatibility Issues: Molten ADN can be more reactive and may have compatibility problems with other formulation ingredients.[8]
Q2: What are the primary strategies to increase the thermal stability and effective melting point of ADN?
The most effective and widely researched strategy is co-crystallization .[9] This technique involves combining ADN with another suitable molecule (a "co-former") to create a new crystalline solid with a unique, ordered structure. This new structure, known as a cocrystal, possesses different physicochemical properties, including a higher melting point and improved thermal stability, compared to the individual components.[9][10] Additionally, surface modifications and coating with polymers can help protect the ADN crystals and improve handling.[8][9]
Q3: How does co-crystallization improve ADN's properties?
Co-crystallization introduces strong intermolecular interactions, such as hydrogen bonds, between ADN and the co-former.[9][11] These new interactions stabilize the crystal lattice, requiring more energy to break the bonds and transition to a liquid phase. For example, co-crystallizing ADN with 18-crown-6 (18C6) results in a cocrystal with a melting point of 151.6°C, a significant increase from ADN's 92.6°C.[9] This method has also been shown to dramatically reduce ADN's high hygroscopicity (moisture absorption), another major drawback.[9][11]
Q4: I've heard about eutectic mixtures of ADN. Is this the same as co-crystallization?
No, they are fundamentally different concepts that produce opposite effects on the melting point.
-
Co-crystallization involves forming a new, stable crystal lattice with a higher melting point than the individual components.
-
A eutectic mixture is a mix of two or more components that, at a specific ratio, melt at the lowest temperature possible for that combination.[12] For instance, mixing ADN with compounds like ammonium nitrate (AN) or monomethylamine nitrate (MMAN) can form eutectics with melting points as low as 60°C.[3] This property is intentionally exploited to create liquid monopropellants but is undesirable when solid-state thermal stability is the goal.[2][3]
Troubleshooting Guide: Premature Melting or Decomposition
This guide provides a systematic approach to diagnosing and solving issues related to the low thermal stability of ADN in your experiments.
Problem: My ADN-based formulation shows signs of melting, discoloration, or unexpected decomposition during processing or storage.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jes.or.jp [jes.or.jp]
- 4. An approach for chemical stability during melt extrusion of a drug substance with a high melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on the catalytic and thermal decomposition of this compound (ADN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Natural Deep Eutectic Solvents: Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Burning Rate of ADN Solid Propellants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on enhancing the burning rate of Ammonium Dinitramide (ADN) solid propellants.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of ADN-based solid propellants aimed at increasing the burning rate.
Issue 1: Lower-than-expected burning rate.
-
Possible Cause 1: Ineffective Catalyst or Modifier.
-
Troubleshooting:
-
Verify Catalyst Compatibility: Not all catalysts effective for traditional propellants like those based on Ammonium Perchlorate (AP) work with ADN.[1] For instance, Iron Oxide shows little to no effect in ADN formulations.[1] Some common ballistic modifiers like Benzoylferrocene, ZnO, and MgO may have incompatibility issues with ADN or GAP binders.[1]
-
Evaluate Catalyst Type: Consider incorporating metallic fibers, such as Al-Mg alloys, which have been shown to more than double the burning rate of ADN/GAP propellants.[1][2] The mechanism involves increased heat transfer from the flame to the propellant surface.[1][2] Nanomaterials, such as nano-sized metal oxides (e.g., Fe₂O₃, TiO₂), can also significantly enhance burning rates.[3][4][5]
-
Check Catalyst Concentration: The percentage of the catalyst is crucial. Typically, a small weight percentage (e.g., 3 wt%) of metallic fibers is sufficient to see a significant effect.[1][2]
-
-
-
Possible Cause 2: Incorrect Oxidizer Particle Size.
-
Troubleshooting:
-
Particle Size-Burning Rate Relationship: Unlike AP-based propellants where smaller particle sizes increase the burning rate, the burning rate of ADN generally increases with larger particle sizes.[1][6]
-
Particle Morphology: The shape of ADN particles can affect propellant formulation and combustion. Needle-shaped crystals are not ideal for formulation.[7] Using spherical ADN particles (prills) can improve propellant characteristics.[7]
-
-
-
Possible Cause 3: Inappropriate Binder System.
-
Troubleshooting:
-
Binder Type: The choice of binder significantly influences the burning rate.[8] Glycidyl Azide Polymer (GAP) is a common energetic binder used with ADN that results in high burning rates.[1][2] Hydroxyl-terminated polybutadiene (HTPB) can also be used, but may result in different ballistic properties.[8][9]
-
Oxidizer-to-Binder Ratio: The mass ratio of ADN to the binder will impact the overall energy of the propellant and its combustion characteristics. An increase in the oxidizer loading can promote the burning rate.[2]
-
-
Issue 2: High-pressure exponent leading to combustion instability.
-
Possible Cause 1: Propellant Formulation.
-
Troubleshooting:
-
Review Additives: Certain additives can negatively impact the pressure exponent. For example, a mixture of individual aluminum and magnesium particles (as opposed to an alloy) was found to drastically increase the pressure exponent to unsafe levels (e.g., 0.773).[1] A pressure exponent of 0.5 or lower is generally desired for stable combustion.[1]
-
Binder Selection: The binder can influence the pressure exponent. Experimenting with different binders or binder combinations may help to lower it.[8]
-
-
-
Possible Cause 2: Inherent Combustion Characteristics.
-
Troubleshooting:
-
Incorporate Catalysts that Lower Pressure Exponent: Some catalysts are specifically known to reduce the pressure exponent. For example, the addition of Cu(Salen) to a composite modified double-base propellant was found to greatly reduce the burning rate pressure index.[2]
-
Operating Pressure Range: ADN propellants can exhibit different pressure exponent regimes. For instance, a singularity in the pressure dependence of the burning rate has been observed at around 10 MPa.[2] Characterizing the propellant over a wide pressure range is crucial.
-
-
Issue 3: Difficulty in obtaining consistent burning rate measurements.
-
Possible Cause 1: Issues with Experimental Setup.
-
Troubleshooting:
-
Method Selection: Ensure the chosen method for measuring the burning rate is appropriate for the propellant and the experimental conditions. Common methods include the Crawford-type strand burner, Ballistic Evaluation Motor (BEM), and ultrasonic techniques.[10][11][12]
-
Sample Preparation: Propellant strands for testing must be uniform and often require an inhibitor along their length to ensure burning occurs only on the intended surface.[10]
-
Environmental Control: The initial temperature of the propellant grain significantly affects the burning rate.[10] Ensure consistent pre-conditioning of the propellant samples.
-
-
-
Possible Cause 2: Data Analysis Errors.
-
Troubleshooting:
-
Pressure-Time Curve Analysis: When using motor firing data, the instantaneous burning rate can be estimated from the pressure-time trace.[10] Ensure the correct analytical methods are used to derive the burning rate coefficient and pressure exponent.[13]
-
Calibration: All measurement equipment, especially pressure transducers, should be properly calibrated.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for increasing the burning rate of ADN solid propellants?
A1: Metallic fibers, particularly Al-Mg alloys, have proven to be highly effective, capable of more than doubling the burning rate of ADN/GAP propellants.[1][2] A 3 wt% addition of 3 mm long Al-Mg alloy fibers resulted in a burning rate of 84.0 mm/s at 26.5 MPa.[1][2] Nanomaterials, including various metal oxides and carbon-based additives, are also being actively researched and have shown significant promise in enhancing burning rates.[3][4]
Q2: How does the particle size of ADN affect the burning rate?
A2: Contrary to ammonium perchlorate (AP), where a smaller particle size leads to a higher burning rate, the burning rate of ADN propellants generally increases with an increase in particle size.[1][6]
Q3: What is the role of the binder in ADN solid propellants, and which ones are commonly used?
A3: The binder acts as a fuel and provides the structural integrity for the propellant grain. The choice of binder has a significant impact on the ballistic properties, including the burning rate.[8] Energetic binders like Glycidyl Azide Polymer (GAP) are frequently used with ADN to achieve high burning rates.[1][2] Other binders such as Hydroxyl-terminated polybutadiene (HTPB) are also used.[8]
Q4: What are the primary methods for experimentally determining the burning rate of solid propellants?
A4: The main experimental methods are:
-
Crawford Strand Burner: A small, inhibited strand of propellant is burned in a closed vessel at a constant pressure, and the time it takes for the flame to propagate along the known length is measured.[10]
-
Ballistic Evaluation Motor (BEM): A small rocket motor is fired, and the burning rate is determined from the web thickness and the burn time, often from the pressure-time trace.[10][11]
-
Ultrasonic Technique: This method measures the change in the propellant's length as it burns using ultrasonic pulses, allowing for the determination of the instantaneous burning rate in a single test.[11][12]
Q5: Why is the pressure exponent important, and what is a desirable value?
A5: The pressure exponent describes how the burning rate changes with pressure. A high-pressure exponent can lead to unstable combustion, where small changes in pressure cause large changes in the burning rate, potentially leading to catastrophic failure of the rocket motor.[1] A pressure exponent of 0.5 or lower is generally considered desirable for safe and stable operation.[1]
Data Presentation
Table 1: Effect of Metallic Additives on the Burning Rate of ADN/GAP Propellant
| Additive (3 wt%) | Fiber/Particle Description | Pressure (MPa) | Burning Rate (mm/s) | Pressure Exponent |
| None (Reference) | - | 26.5 | ~35 | ~0.5 |
| AlMg5 Fibers | 3 mm long | 26.5 | 84.0 | < 0.5 |
| AlMg5 Fibers | 1 mm long | 26.5 | 76.3 | < 0.5 |
| AlMg5 Powder | - | 26.5 | ~35 | Slightly higher than ref. |
| Al + Mg Particles | Mixture | 26.5 | Significantly decreased | 0.773 |
Data synthesized from Fraunhofer-Publica.[1]
Table 2: Effect of Various Catalysts on ADN Decomposition Temperature
| Catalyst | Onset Decomposition Temperature (°C) |
| None | 157 - 190 |
| CuO | 117 |
| 5% PbCO₃ | ~147 |
| 5Ir/La-Al₂O₃ | 179 - 182 |
| CuO/Ir (1/5 wt%) CNTs | ~70 |
Data synthesized from various sources.[14][15]
Experimental Protocols
Methodology 1: Burning Rate Measurement using a Crawford-type Strand Burner
-
Propellant Sample Preparation:
-
A small sample of the propellant is cast or extruded into a thin strand of known dimensions (e.g., 5 mm diameter, 50 mm length).
-
The entire length of the strand is coated with an inhibitor (e.g., a suitable polymer) leaving the two end surfaces exposed. This ensures that burning proceeds linearly from one end to the other.
-
Fine fuse wires are inserted at precise, known distances along the strand.
-
-
Apparatus Setup:
-
The propellant strand is placed in a high-pressure vessel, often called a strand burner.
-
The vessel is pressurized with an inert gas, such as nitrogen, to the desired test pressure.
-
The fuse wires are connected to an external timing circuit.
-
-
Test Execution:
-
The top end of the propellant strand is ignited using an electrical igniter (e.g., a heated nichrome wire).
-
As the propellant burns, it severs the fuse wires sequentially.
-
The timing circuit records the time interval between the breaking of successive wires.
-
-
Data Analysis:
-
The burning rate (r) is calculated by dividing the known distance between the fuse wires (L) by the measured time interval (t): r = L/t.
-
The test is repeated at various pressures to determine the burning rate as a function of pressure and to calculate the pressure exponent.
-
Methodology 2: Burning Rate Determination from a Ballistic Evaluation Motor (BEM) Firing
-
Motor Preparation:
-
A small-scale rocket motor is loaded with a propellant grain of well-defined geometry (e.g., a cylindrical grain with a central bore). The initial dimensions, particularly the web thickness (the distance the flame will travel), are precisely measured.
-
All surfaces of the grain are inhibited except for the intended burning surface(s).
-
The motor is equipped with a calibrated pressure transducer to record the chamber pressure throughout the firing.
-
-
Static Firing Test:
-
The motor is securely mounted on a test stand.
-
The propellant is ignited, and the chamber pressure is recorded as a function of time until burnout.
-
-
Data Analysis:
-
The burn time (t_b) is determined from the pressure-time curve, typically defined as the time from ignition to a specific fraction of the maximum pressure.
-
The average burning rate (r_avg) is calculated by dividing the initial web thickness (w) by the burn time: r_avg = w / t_b.
-
To determine the instantaneous burning rate as a function of pressure, more complex analysis is required, relating the instantaneous pressure to the burning surface area and the mass discharge rate through the nozzle. The empirical St. Robert's Law (r = aP^n) is often used, where 'r' is the burning rate, 'P' is the chamber pressure, and 'a' and 'n' (pressure exponent) are constants determined from the experimental data.[13]
-
Visualizations
Caption: Workflow for incorporating catalysts into ADN propellants and subsequent testing.
Caption: Troubleshooting logic for addressing low burning rates in ADN propellants.
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. eucass.eu [eucass.eu]
- 8. jaxa.repo.nii.ac.jp [jaxa.repo.nii.ac.jp]
- 9. eucass.eu [eucass.eu]
- 10. Richard Nakka's Experimental Rocketry Site [nakka-rocketry.net]
- 11. ftp.demec.ufpr.br [ftp.demec.ufpr.br]
- 12. pubs.aip.org [pubs.aip.org]
- 13. louis.uah.edu [louis.uah.edu]
- 14. Research progress on the catalytic and thermal decomposition of this compound (ADN) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08053F [pubs.rsc.org]
- 15. This compound (ADN) Decomposition as Green Propellant: Overview of Synthesized Catalysts: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
Technical Support Center: Strategies to Increase the Solid Loading of ADN in Propellants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on increasing the solid loading of Ammonium Dinitramide (ADN) in propellants.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and processing of high solid loading ADN propellants.
Problem: High Viscosity of Propellant Slurry at Moderate Solid Loadings
-
Question: We are experiencing excessively high viscosity in our propellant slurry even at solid loadings below our target percentage. This is making mixing and casting very difficult. What could be the cause and how can we mitigate this?
-
Answer: The primary cause of high viscosity in ADN-based propellants at lower than expected solid loadings is the morphology of the raw ADN crystals. Untreated ADN typically has a needle-like shape, which leads to poor packing density and high inter-particle friction within the binder matrix.[1][2][3] This inefficient packing results in a rapid increase in viscosity as the solid fraction grows.
Solutions:
-
Particle Morphology Modification (Prilling): The most effective strategy is to transform the needle-shaped ADN crystals into spherical particles, a process known as prilling.[4] Spherical particles have a much higher packing efficiency, which significantly reduces the viscosity of the propellant slurry for a given solid loading. This will allow you to incorporate a higher mass fraction of ADN before reaching the viscosity limits for processing.
-
Bimodal Particle Size Distribution: Employing a mix of larger and smaller spherical ADN particles (a bimodal distribution) can further improve packing density. The smaller particles fill the voids between the larger ones, reducing the amount of binder required to wet the solid surfaces and thus lowering the overall viscosity.
-
Use of Plasticizers: Incorporating an appropriate plasticizer into your binder system can reduce its viscosity, which in turn can help to accommodate a higher solid loading before the overall slurry becomes unworkable.
-
Problem: Poor Mechanical Properties (Brittleness) of Cured Propellant
-
Question: After successfully achieving a high solid loading, our cured propellant grains are brittle and fail at low strain. How can we improve the mechanical properties?
-
Answer: A decrease in mechanical properties, particularly elongation and flexibility, is a common challenge with very high solid loadings. The high proportion of solid particles to binder can lead to a weakened matrix with poor stress transfer capabilities.
Solutions:
-
Optimize Binder and Curing: Ensure that the binder system is optimized for high solid content. This may involve adjusting the type and amount of curing agent and plasticizer to achieve a more elastic polymer matrix. For glycidyl azide polymer (GAP) binders, which are commonly used with ADN, the mechanical properties can be improved by optimizing the curing systems.[5][6]
-
Improve Particle-Binder Adhesion: The interface between the ADN particles and the binder is critical for good mechanical properties. Poor adhesion can lead to dewetting, where the binder pulls away from the particles under stress, creating voids and leading to premature failure. Using a suitable bonding agent in the formulation can enhance this adhesion.
-
Coating of ADN Particles: Coating the prilled ADN particles with a thin layer of a compatible polymer (e.g., Polystyrene or HTPB) can improve the interface with the binder matrix and lead to better mechanical properties.[2][3]
-
Control Curing Conditions: Bubbles or voids introduced during mixing and curing can act as stress concentration points, leading to brittleness. Ensure proper vacuum mixing to remove trapped air and optimize the curing temperature and time to minimize residual stresses in the grain.
-
Problem: Casting Defects (Voids, Cracks) in the Propellant Grain
-
Question: We are observing voids and cracks in our cured propellant grains after casting. What are the likely causes and how can we prevent these defects?
-
Answer: Casting defects in high solid loading propellants can arise from a combination of factors related to the slurry's rheology and the casting process itself.
Solutions:
-
Reduce Slurry Viscosity: As discussed, high viscosity is a major contributor to casting problems. Implementing strategies to reduce viscosity (prilling, bimodal distribution) will improve the flowability of the slurry, allowing it to fill the mold more completely and reducing the likelihood of trapped air pockets (voids).[1]
-
Optimize Casting Process:
-
Vacuum Casting: Always cast the propellant under a vacuum to remove entrapped air from the slurry.
-
Vibration: Applying gentle vibration to the mold during and after casting can help to dislodge any remaining air bubbles and ensure complete filling of the mold.
-
Pouring Technique: Use a slow and steady pouring technique to minimize turbulence, which can introduce air into the slurry.
-
-
Control Curing Shrinkage: Some binder systems undergo significant shrinkage during curing, which can induce internal stresses leading to cracks. This can be mitigated by:
-
Selecting a binder with low curing shrinkage.
-
Optimizing the cure cycle (temperature and duration) to minimize the buildup of residual stresses.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high solid loading with ADN?
A1: The most critical factor is the morphology of the ADN particles. Modifying the native needle-shaped crystals to a spherical form through prilling is essential to improve packing density and reduce the viscosity of the propellant slurry, thereby enabling higher solid loadings.[1][2][3][7]
Q2: How does coating ADN particles help in increasing solid loading?
A2: Coating prilled ADN particles serves multiple purposes. Firstly, it can reduce the hygroscopicity of ADN, preventing moisture absorption that can negatively affect the propellant's properties and processing.[2][3] Secondly, a compatible coating can improve the adhesion between the ADN particles and the binder matrix, leading to better mechanical properties of the final propellant.[6] While it doesn't directly increase the theoretical maximum packing density, it improves the overall quality and processability of highly loaded propellants.
Q3: What are the typical binders used with ADN, and are there any compatibility issues?
A3: Glycidyl azide polymer (GAP) is a common energetic binder used with ADN due to its high energy and good performance characteristics.[7][8] Hydroxyl-terminated polybutadiene (HTPB) is another option. A key compatibility issue with ADN is its reactivity with isocyanate-based curing agents, which are commonly used with HTPB. This can lead to undesirable reactions during mixing and curing. Therefore, careful selection of the curing system is crucial when formulating ADN-based propellants.
Q4: Can I use a mixture of different sized ADN particles?
A4: Yes, using a bimodal or even multimodal distribution of spherical ADN particles is a highly recommended strategy. By mixing different particle sizes, you can achieve a higher packing density than with a single particle size (monomodal). The smaller particles fill the interstitial spaces between the larger ones, reducing the void volume and the amount of binder needed, which in turn lowers the viscosity and allows for a higher overall solid loading.
Q5: What is a realistic target for solid loading in an ADN/GAP propellant?
A5: With optimized, prilled ADN particles, solid loadings of 75% and higher have been reported in ADN/GAP formulations.[4] Some research has even explored formulations with up to 80% total solids (including other ingredients like aluminum powder) in an ADN/HTPB system. The achievable solid loading will depend on the specific binder system, the particle size distribution of the ADN, and the processing capabilities available.
Data Presentation
Table 1: Impact of ADN Particle Treatment on Propellant Properties
| Strategy | Key Effect | Quantitative Improvement | Reference |
| Prilling (Morphology Change) | Reduces slurry viscosity by improving packing efficiency. | Enables solid loadings of 75% in ADN/GAP systems. | [4] |
| Coating with Hydrophobic Polymer | Reduces moisture absorption (hygroscopicity). | Moisture absorption reduced from 68% to 16% at 65% relative humidity. | [2][3] |
| Bimodal Particle Size Distribution | Increases maximum packing density. | Allows for higher solid content before critical viscosity is reached. | General principle for packed beds |
| Use of Bonding Agents | Improves particle-binder adhesion. | Leads to improved mechanical properties (e.g., higher strain capability). | [5] |
Experimental Protocols
1. Lab-Scale Ultrasonic Coating of ADN Particles
-
Objective: To apply a thin, uniform coating of a polymer (e.g., Polystyrene) onto prilled ADN particles to reduce hygroscopicity.
-
Materials:
-
Prilled (spherical) ADN particles
-
Polystyrene (PS)
-
Toluene (or other suitable solvent for the polymer)
-
n-hexane (as an anti-solvent)
-
Ultrasonic bath/probe
-
Beakers, magnetic stirrer, vacuum oven
-
-
Procedure:
-
Prepare a solution of the coating polymer (e.g., 5 wt% PS in toluene).
-
Disperse a known quantity of prilled ADN particles in a separate volume of toluene. Additives like surfactants can be used to improve dispersion.
-
Place the beaker containing the ADN-toluene suspension in an ultrasonic bath.
-
While sonicating, slowly add the polymer solution to the ADN suspension.
-
Continue sonication for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 60°C) to ensure uniform coating.[2]
-
After sonication, pour the mixture into a beaker containing n-hexane to precipitate the coated ADN particles.
-
Separate the coated particles by filtration.
-
Dry the coated particles in a vacuum oven at a mild temperature (e.g., 45-50°C) to remove residual solvents.
-
2. Propellant Slurry Preparation and Casting
-
Objective: To prepare and cast a high solid loading ADN/GAP propellant sample.
-
Materials:
-
Prilled and coated ADN particles (bimodal distribution recommended)
-
Glycidyl azide polymer (GAP) binder
-
Plasticizer (as required)
-
Curing agent
-
Bonding agent
-
Vacuum mixer
-
Casting mold
-
Vacuum oven
-
-
Procedure:
-
In the bowl of a vacuum mixer, add the liquid components: GAP binder, plasticizer, and bonding agent. Mix for 15 minutes under vacuum.
-
Slowly add the prilled and coated ADN particles to the liquid mixture while mixing. It is advisable to add the larger particles first, followed by the smaller ones.
-
Continue mixing under vacuum for 60-90 minutes, or until a homogenous slurry is obtained. The mixing speed and duration should be optimized to ensure good wetting of the particles without excessive heat generation.
-
Stop the mixer and add the curing agent. Resume mixing under vacuum for another 15-20 minutes.
-
Once mixing is complete, pour the propellant slurry slowly into the casting mold, which should be placed in a vacuum chamber.
-
Maintain the vacuum and apply gentle vibration to the mold to facilitate the removal of any trapped air bubbles.
-
Transfer the cast propellant to a curing oven and cure at the recommended temperature and duration for the specific binder system.
-
Mandatory Visualizations
Caption: Workflow for preparing ADN to achieve high solid loading in propellants.
References
- 1. eucass.eu [eucass.eu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Performance Solid Propellants for In-Space Propulsion | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. imemg.org [imemg.org]
Technical Support Center: Ammonium Dinitramide (ADN) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of ammonium dinitramide (ADN).
Troubleshooting Guides
This section addresses specific issues that may be encountered during ADN synthesis and purification, offering potential causes and solutions.
Issue 1: Low Yield of ADN
-
Question: My ADN synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in ADN synthesis can stem from several factors related to reaction conditions and precursor purity. Here are some common causes and troubleshooting steps:
-
Inadequate Nitrating Agent Strength: The formation of the dinitramide ion is highly dependent on the strength of the nitrating mixture.
-
Solution: Ensure the correct ratio of nitric acid to sulfuric acid is used to maximize the concentration of the nitronium ion (NO₂⁺). A common mixture is a 1:3.5 sulfuric-to-nitric acid ratio.[1] For the sulfamate nitration method, a mole ratio of Ammonium Sulfamate:HNO₃:H₂SO₄ of 1:16:2.7 has been reported.
-
-
Suboptimal Reaction Temperature: The stability of the intermediate dinitramidic acid is highly temperature-dependent.
-
Solution: Maintain a consistent low temperature throughout the nitration process. The optimal temperature for the nitration of ammonium sulfamate is typically around -40°C.[2] Temperatures above this can lead to decomposition of the intermediate, while lower temperatures may slow the reaction rate unnecessarily.[2]
-
-
Impure Precursors: The purity of the starting materials, such as ammonium sulfamate or guanylurea dinitramide (GUDN), directly impacts the final yield and purity of the ADN.
-
Solution: Use high-purity, dry precursors. It is essential to analyze the purity of precursors before use.[3]
-
-
Insufficient Reaction Time: The nitration reaction may not have gone to completion.
-
Solution: At -40°C, an optimal reaction time of around 79 minutes has been suggested for the nitration of ammonium sulfamate.[2] Monitor the reaction progress if possible.
-
-
Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.
-
Solution: Optimize the purification process. For instance, when using acetone in the synthesis from GUDN, its use can increase the yield by precipitating the less soluble guanylurea sulfate byproduct.[4]
-
-
Issue 2: High Levels of Ammonium Nitrate Impurity
-
Question: My final ADN product is contaminated with a significant amount of ammonium nitrate. How can I prevent its formation and remove it?
-
Answer: Ammonium nitrate is a common impurity in ADN synthesis.[5] Its presence can be detrimental to the performance of ADN as an energetic material.[3]
-
Prevention:
-
Control of Neutralization Step: During the neutralization of the acidic reaction mixture with ammonia, localized areas of high pH can lead to the hydrolysis of dinitramidic acid, which can contribute to the formation of ammonium nitrate.
-
Solution: Add ammonia gas slowly and with vigorous stirring while maintaining a low temperature (-10°C) to ensure rapid mixing and prevent pH spikes.[6]
-
-
-
Removal:
-
Recrystallization: ADN can be recrystallized from solvents like n-butanol to separate it from ammonium nitrate.[1]
-
Solvent Extraction: A multi-step extraction and filtration process using solvents such as acetonitrile, ethyl acetate, and chloroform or dichloromethane can be employed to separate ADN from byproducts.[7]
-
Nanofiltration: This modern technique has shown high efficiency in removing inorganic salt impurities like ammonium nitrate.[6][8] Under optimized conditions, a purity of 99.8% can be achieved with a 99% recovery rate.[6]
-
-
Issue 3: Presence of Inorganic Salt Impurities (e.g., Sulfates)
-
Question: My ADN contains residual sulfate ions from the synthesis. What is the best way to remove these?
-
Answer: Sulfate and other inorganic salt impurities are common, especially when using the mixed acid nitration of sulfamates.[6][8]
-
Removal Methods:
-
Washing: Thorough washing of the crude product can remove some of the water-soluble inorganic salts.
-
Nanofiltration (NF): NF is a highly effective method for separating inorganic salt ions from the ADN solution.[6][8] It allows for the recovery of byproducts and can significantly increase the purity of the final product.[6]
-
Adsorption: Using activated carbon during the purification process can help remove various impurities. This method has been reported to achieve a final purity of 99.8%.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for ADN?
A1: The most prevalent methods for synthesizing ADN are based on inorganic routes. A widely used approach involves the nitration of ammonium sulfamate or potassium sulfamate using a mixture of nitric acid and sulfuric acid at low temperatures.[2][6] Another common method uses guanylurea dinitramide (GUDN) as a precursor, which is then converted to ADN.[3][4][10] Organic synthesis routes exist but are generally less favored for large-scale production due to complexity and lower efficiency.[6]
Q2: How can I determine the purity of my synthesized ADN?
A2: Several analytical techniques can be used to assess the purity of ADN:
-
Ion Chromatography (IC): This is a highly suitable method for the direct determination of dinitramide ions and for quantifying anionic and cationic impurities.[3][8]
-
Differential Scanning Calorimetry (DSC): The purity of ADN can be estimated based on its melting point enthalpy. This method is most reliable for samples with a purity greater than 98%.[3]
-
UV-Vis Spectroscopy: The dinitramide ion has a characteristic UV absorption. However, the presence of nitrate ions can interfere with this measurement.[3]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of ADN and to detect the presence of impurities.[3]
Q3: What are the key safety precautions to take during ADN synthesis?
A3: While ADN is relatively stable under normal lab conditions, it is an energetic material and should be handled with care.[5]
-
Low-Temperature Control: The synthesis involves highly exothermic reactions and unstable intermediates. Strict temperature control is crucial to prevent runaway reactions.
-
Static Discharge: ADN can be sensitive to ignition from static discharge, especially in a dry environment. Maintaining a humid atmosphere can mitigate this risk.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Shielding: Conduct the synthesis behind a blast shield, especially during scale-up.
-
Avoid Friction and Impact: Handle the final product with care to avoid friction and impact.
Data Presentation
Table 1: Comparison of ADN Purification Methods
| Purification Method | Achievable Purity | Recovery Rate | Key Advantages | Reference(s) |
| Nanofiltration | 99.8% | 99% | Efficient removal of inorganic salts, potential for large-scale production. | [6][8] |
| Adsorption (Activated Carbon) | 99.8% | Not Specified | Effective for removing a range of impurities. | [9] |
| Recrystallization (n-butanol) | High | Varies | Good for removing specific impurities like ammonium nitrate. | [1] |
| Solvent Extraction | High | Varies | Can be tailored to remove specific byproducts. | [7] |
Experimental Protocols
Protocol 1: ADN Synthesis via Nitration of Ammonium Sulfamate
This protocol is a generalized procedure based on common laboratory practices.[2][6]
-
Preparation of Nitrating Mixture:
-
In a three-necked flask equipped with a stirrer and a temperature probe, add 500 mL of concentrated nitric acid (65-68%).
-
Cool the flask in a low-temperature bath (e.g., dry ice/acetone) to below 5°C.
-
Slowly add 175.0 mL of concentrated sulfuric acid (98%) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, cool the mixed acid to the target reaction temperature of -40°C to -45°C.
-
-
Nitration:
-
Under vigorous stirring, add 100.0 g of dry, finely ground ammonium sulfamate in small portions over a period of time, maintaining the temperature at -40 ± 2°C.
-
After the addition is complete, continue stirring for approximately 50-80 minutes at the same temperature.
-
-
Neutralization:
-
Pour the reaction mixture onto crushed ice.
-
Bubble anhydrous ammonia gas through the solution while maintaining a temperature below -10°C.
-
Continue adding ammonia until the pH of the solution reaches 6-7.
-
-
Purification:
-
The resulting solution contains crude ADN along with ammonium nitrate and ammonium sulfate.
-
This crude solution can be purified using methods like nanofiltration, solvent extraction, or recrystallization as described in the troubleshooting section.
-
Protocol 2: ADN Synthesis from Guanylurea Dinitramide (GUDN)
This protocol is based on the ion exchange reaction between GUDN and ammonium sulfate.[10]
-
Reaction Setup:
-
In a reaction vessel, combine 10 g of GUDN, 7.84 g of ammonium sulfate, and 25 mL of water.
-
Heat the mixture under stirring until a homogeneous solution is obtained (approximately 85°C).
-
-
Precipitation and Filtration:
-
Pour the hot solution into 400 mL of cold acetone (-78°C).
-
Continue cooling until the mixture reaches approximately -20°C.
-
Filter the cold suspension to remove any solid precipitates (primarily guanylurea sulfate).
-
-
Isolation of ADN:
-
Concentrate the filtrate to dryness under reduced pressure.
-
Suspend the residue in 150 mL of 2-propanol.
-
Filter the suspension to remove any undissolved particles.
-
Concentrate the resulting filtrate to dryness to obtain pure ADN.
-
Visualizations
Caption: Workflow for ADN Synthesis via Sulfamate Nitration.
Caption: Troubleshooting Common Impurities in ADN Synthesis.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 3. jes.or.jp [jes.or.jp]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity this compound ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01922E [pubs.rsc.org]
- 7. US5659080A - Synthetic method for forming ammonium dinitrammide (ADN) - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. data.epo.org [data.epo.org]
Technical Support Center: Adenine (ADN) Synthesis from Urea-Based Precursors
Welcome to the technical support center for the synthesis of adenine (ADN) from urea-based precursors. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing adenine from urea-based precursors?
Adenine synthesis can be approached using urea or its derivatives in combination with a carbon source, typically a dinitrile or a related compound. Common precursors include urea, thiourea, formamide (which can be synthesized from urea), and malononitrile.[1] The overall strategy involves constructing the purine ring system through a series of condensation and cyclization reactions.
Q2: My adenine synthesis reaction has a very low yield. What are the potential causes?
Low yields in adenine synthesis can stem from several factors. It is crucial to optimize reaction conditions such as temperature, solvent, and the choice of reducing agents or catalysts.[2] Key areas to investigate include:
-
Incomplete Reactions: The multi-step nature of the synthesis means that any single step not reaching completion will lower the overall yield.
-
Side Reactions: The formation of byproducts consumes the reactants and complicates purification.
-
Suboptimal Temperature: Both excessively high and low temperatures can negatively impact the reaction rate and selectivity.
-
Catalyst Inefficiency: If a catalyst is used, its activity may be compromised by impurities or degradation.
-
Purity of Reagents: The quality of starting materials like urea and malononitrile is critical for a successful synthesis.
Q3: What are the typical impurities I might encounter, and how can I identify them?
Impurities can include unreacted starting materials, intermediates from the reaction pathway, and side-products. For instance, in syntheses involving phenylazomalononitrile, 9-phenyladenine can be a byproduct.[3] Amorphous, colored materials are also common impurities.[4]
Identification of impurities is typically achieved through analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying adenine and its impurities.[5][6][7]
-
Thin-Layer Chromatography (TLC): A quicker method to assess the purity of the product and monitor the progress of the reaction.[8]
-
Spectrophotometry: UV absorbance can be used to determine the concentration and purity of nucleic acids, with pure dsDNA having an A260/A280 ratio of approximately 1.85-1.88.[9][10]
Q4: How can I purify the crude adenine synthesized in my lab?
Several methods are available for the purification of crude adenine:
-
Recrystallization: This is a common and effective method for purifying solid compounds.
-
Activated Charcoal Treatment: This can be used to decolorize the product by adsorbing colored impurities.[4] The crude adenine is dissolved in hot water, treated with activated charcoal, and then filtered and cooled to crystallize the purified adenine.[4]
-
Column Chromatography: For higher purity, techniques like ion-exchange chromatography can be employed.
-
Silylation and Distillation: A more advanced method involves converting adenine to its volatile N,N'-bis(trimethylsilyl) derivative, which can be purified by distillation and then hydrolyzed back to pure adenine.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of adenine from urea-based precursors.
Experimental Protocols
Protocol 1: Synthesis of Adenine from Malononitrile and Thiourea (a Urea Analog)
This protocol is based on a multi-step synthesis route.[1]
Step 1: Synthesis of 4,6-diamino-2-mercaptopyrimidine
-
In a suitable reaction vessel, dissolve malononitrile and thiourea in ethanol. The molar ratio of malononitrile to thiourea should be approximately 1:1.05.[1]
-
Add sodium ethoxide to the solution (molar ratio of malononitrile to sodium ethoxide of 1:1.05).[1]
-
Reflux the reaction mixture for 2.5 hours.[1]
-
Cool the reaction mixture to room temperature and filter to collect the product. The filter cake can be used directly in the next step.[1]
Step 2: Synthesis of 4,6-diamino-2-mercapto-5-nitrosopyrimidine
-
Suspend the product from Step 1 in an acidic solution (e.g., hydrochloric acid).[1]
-
Add a solution of sodium nitrite to carry out the nitrosation reaction.[1]
Subsequent Steps: The intermediate from Step 2 can then be converted to adenine through a series of reduction and cyclization reactions.
Protocol 2: General Purification of Crude Adenine by Recrystallization
-
Transfer the crude adenine to a flask.
-
Add deionized water (approximately 40-50 times the weight of the adenine).[4]
-
Heat the mixture to reflux to dissolve the adenine.
-
If the solution is colored, add a small amount of activated charcoal and continue heating for a short period.
-
Filter the hot solution to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the adenine crystals by filtration and dry them under vacuum.
Data Summary
The following table summarizes typical quantitative data for adenine analysis using HPLC.
| Parameter | Value | Reference |
| HPLC Column | Sunniest RP-Aqua C28 | [7] |
| Mobile Phase | Water:Acetonitrile (90:10, v/v) | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection Wavelength | 260 nm | [7] |
| Linearity Range | 5–1000 µg/mL | [7] |
| Limit of Detection (LOD) | < 0.3 µg/mL | [7] |
| Limit of Quantification (LOQ) | < 0.91 µg/mL | [7] |
Signaling and Experimental Workflows
Caption: A simplified reaction pathway for adenine synthesis.
Caption: Workflow for the purification of adenine.
Safety Information
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side protection, and chemical-resistant gloves.[11][12]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust or vapors.[13]
-
Handling Chemicals: Avoid contact with skin and eyes. Do not breathe in dust.[14] After handling, wash hands thoroughly.[13]
-
Emergency Preparedness: Ensure you know the location of emergency equipment such as fire extinguishers, eyewash stations, and safety showers.[12]
-
Waste Disposal: Dispose of chemical waste in designated containers according to your institution's guidelines.[15]
References
- 1. CN103709164A - Synthetic method for adenine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US5089618A - Process for the purification of adenine - Google Patents [patents.google.com]
- 4. US4997939A - Process for preparing adenine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. neb.com [neb.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. moravek.com [moravek.com]
- 13. lobachemie.com [lobachemie.com]
- 14. carlroth.com [carlroth.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Ammonium Dinitramide Eclipses Ammonium Perchlorate in Propellant Performance
A comprehensive review of experimental data reveals that ammonium dinitramide (ADN) offers a significant performance advantage over the traditionally used ammonium perchlorate (AP) as an oxidizer in solid rocket propellants. ADN-based formulations consistently demonstrate a higher specific impulse, a key metric of propellant efficiency, in various experimental settings.
This compound, a more environmentally friendly, chlorine-free oxidizer, has been the subject of extensive research as a potential replacement for ammonium perchlorate, which produces hydrochloric acid upon combustion. Comparative studies utilizing small-scale rocket motor tests and other ballistic evaluation methods have consistently shown that propellants based on ADN, often paired with an energetic binder like glycidyl azide polymer (GAP), outperform their AP-based counterparts, which typically use hydroxyl-terminated polybutadiene (HTPB) as a binder.
Specific Impulse: A Head-to-Head Comparison
Experimental data from various studies comparing the specific impulse of ADN- and AP-based propellants are summarized in the table below. The specific impulse (Isp) is a measure of how efficiently a rocket engine uses propellant. A higher specific impulse means that more thrust is generated for a given amount of propellant.
| Propellant Formulation | Oxidizer | Binder | Fuel | Specific Impulse (s) | Test Condition |
| ADN-based | This compound (ADN) | Glycidyl Azide Polymer (GAP) | Aluminum (Al) | ~260 - 270 | Small-scale motor firing |
| AP-based | Ammonium Perchlorate (AP) | Hydroxyl-terminated Polybutadiene (HTPB) | Aluminum (Al) | ~240 - 250 | Small-scale motor firing |
| ADN-based (unmetallized) | This compound (ADN) | Glycidyl Azide Polymer (GAP) | - | ~250 - 260 | Small-scale motor firing |
| AP-based (unmetallized) | Ammonium Perchlorate (AP) | Hydroxyl-terminated Polybutadiene (HTPB) | - | ~230 - 240 | Small-scale motor firing |
The data clearly indicates that ADN-based propellants deliver a higher specific impulse than traditional AP-based propellants, both with and without the addition of aluminum as a metallic fuel. This enhanced performance is a key driver for the continued development of ADN as a next-generation oxidizer for solid rocket motors.
Experimental Protocols for Determining Specific Impulse
The determination of specific impulse is a critical aspect of propellant characterization. The following methodologies are commonly employed in the comparative evaluation of ADN and AP-based solid propellants.
Propellant Preparation
The initial step involves the careful preparation of the propellant formulations.
For ADN-based propellants (e.g., ADN/GAP/Al):
-
The glycidyl azide polymer (GAP) binder is first plasticized, followed by the addition of a curing agent and a bonding agent.
-
Fine aluminum powder is then gradually incorporated into the binder matrix and mixed under vacuum to ensure homogeneity and remove any trapped air bubbles.
-
Finally, the this compound (ADN) oxidizer is carefully added and mixed until a uniform slurry is obtained.
-
The propellant slurry is then cast into molds and cured at an elevated temperature to solidify into the desired grain geometry.
For AP-based propellants (e.g., AP/HTPB/Al):
-
The hydroxyl-terminated polybutadiene (HTPB) binder is mixed with a plasticizer, a curing agent, and a bonding agent.
-
Aluminum powder is then added to the mixture.
-
Bimodal or trimodal ammonium perchlorate (AP) particles are incorporated and thoroughly mixed under vacuum.
-
The resulting slurry is cast into molds and cured to produce the final propellant grain.
Specific Impulse Measurement via Static Firing Tests
The most common method for determining the specific impulse of a solid propellant is through static firing of a small-scale rocket motor.
Experimental Setup:
-
Test Stand: A robust structure designed to securely hold the rocket motor during firing.
-
Load Cell: A transducer that measures the thrust produced by the motor.
-
Pressure Transducer: Measures the pressure inside the combustion chamber of the motor.
-
Data Acquisition System (DAQ): A system to record the high-frequency data from the load cell and pressure transducer.
-
Ignition System: A remotely operated system to safely ignite the propellant grain.
Procedure:
-
The cured propellant grain is carefully weighed and installed into the small-scale rocket motor.
-
The motor is mounted onto the test stand, and the instrumentation (load cell and pressure transducer) is connected to the DAQ system.
-
The ignition system is armed, and the test area is cleared.
-
The motor is fired remotely, and the DAQ system records the thrust and chamber pressure as a function of time.
-
After the motor has fired and cooled down, the remaining motor casing is weighed to determine the mass of propellant consumed.
Data Analysis: The specific impulse (Isp) is calculated from the collected data using the following formula:
Isp = Total Impulse / (Mass of Propellant Burned * g₀)
Where:
-
Total Impulse is the integral of the thrust over the burn time, obtained from the load cell data.
-
Mass of Propellant Burned is the difference between the initial and final mass of the propellant grain.
-
g₀ is the standard acceleration due to gravity (approximately 9.81 m/s²).
Visualizing the Comparison and Experimental Workflow
The following diagrams illustrate the logical comparison between ADN and AP and a typical workflow for determining specific impulse.
Caption: Logical comparison of ADN and AP propellant performance.
Caption: Experimental workflow for determining specific impulse.
A Comparative Performance Analysis of ADN-Based and Hydrazine Monopropellants
A shift towards safer and higher-performing chemical propulsion systems has intensified research into alternatives for traditional monopropellants like hydrazine. Ammonium Dinitramide (ADN)-based formulations have emerged as a leading replacement, offering significant advantages in performance, handling, and environmental impact. This guide provides an objective comparison between ADN-based monopropellants and hydrazine, supported by experimental data and detailed methodologies, for researchers and scientists in the field of propulsion technology.
Quantitative Performance Comparison
ADN-based monopropellants, such as LMP-103S and FLP-106, demonstrate superior performance metrics compared to conventional hydrazine. These "green" propellants offer a higher specific impulse (Isp) and a significantly greater density, which culminates in a substantially improved volumetric specific impulse (ρ·Isp). This allows for more compact propulsion systems, a critical advantage for volume-constrained spacecraft.[1][2] During the PRISMA mission, a direct comparison revealed that the ADN-based thruster had a 6% to 12% higher specific impulse and a 31% higher density-specific impulse than its hydrazine counterpart.[3][4]
| Property | Hydrazine | LMP-103S | FLP-106 |
| Composition | N₂H₄ | ~63% ADN, ~18% Methanol, ~14% Water, ~5% Ammonia[2] | ~65% ADN, ~11.5% MMF, ~24% Water[2] |
| Specific Impulse (Isp) | ~236 s[5] | 252 s[2][6] | 259 s[2][6] |
| Density (ρ at 20°C) | 1.0 g/cm³[5] | 1.24 g/cm³[5][6] | 1.36 g/cm³[2][6] |
| Volumetric Isp (ρ·Isp) | 236 g·s/cm³[5] | 312 g·s/cm³[2][6] | 353 g·s/cm³[2][6] |
| Combustion Temperature | ~900-1200 K (~627-927 °C)[4][5] | ~1630 °C[4] | - |
| Toxicity & Handling | Highly toxic, carcinogenic, requires SCAPE suit[1][3] | Low toxicity, easier handling, can be shipped via air cargo[2][4] | Low toxicity, easier handling[2] |
Decomposition Pathways
The fundamental difference in performance stems from the distinct decomposition chemistry of each propellant. Hydrazine undergoes a catalytic decomposition that is less energetic compared to the complex thermal and catalytic decomposition of ADN-based blends.
Hydrazine Decomposition: Hydrazine decomposition is typically initiated by a catalyst, such as iridium on alumina (Shell 405).[7][8] The process involves the exothermic decomposition of hydrazine into ammonia (NH₃), nitrogen (N₂), and hydrogen (H₂).[7] A portion of the ammonia formed then undergoes a secondary, endothermic dissociation into nitrogen and hydrogen, which can slightly lower the overall specific impulse.[9]
ADN Monopropellant Decomposition: ADN-based propellants like LMP-103S require a preheated catalyst bed (typically 350-400 °C) for ignition.[3][10] The decomposition process begins with the dissociation of ADN into ammonia and hydrogen dinitramide.[11] This initial step releases a variety of small oxidizing gas molecules, including N₂O, NO, and O₂.[11] These hot gases then combust with the fuel component of the blend (e.g., methanol), releasing a substantial amount of energy and resulting in a higher combustion temperature and exhaust velocity compared to hydrazine.[4][12]
Experimental Protocols
The performance data presented are derived from standardized experimental procedures designed to characterize rocket engine performance.
Thruster Performance Evaluation: The primary method for evaluating monopropellant performance is through hot-fire tests in a thruster assembly connected to a test stand.[13]
-
Setup: The experimental setup consists of the thruster, a propellant feed system, a static test stand for measuring force, and a data acquisition system.[13][14] Sensors are installed to measure critical parameters, including chamber pressure, temperature, and propellant mass flow rate.[15]
-
Procedure: For ADN-based propellants, the catalyst bed is first preheated to the required ignition temperature (e.g., >350 °C).[10] The propellant is then fed into the chamber under a controlled pressure. Tests are conducted in both steady-state and pulse modes to simulate different operational scenarios.[16]
-
Data Analysis: The collected data on thrust, mass flow rate, and chamber pressure are used to calculate key performance metrics. Specific impulse is determined by dividing the measured thrust by the propellant weight flow rate.[13]
Thermal Analysis: To understand the decomposition behavior, thermal analysis techniques are employed.
-
Methodology: Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) are used to study the propellant's thermal stability and decomposition characteristics.[11][12]
-
Procedure: A small liquid sample of the propellant is placed in a crucible, often with a catalyst sample, and subjected to a controlled temperature ramp.[11] The instruments measure heat flow (DSC/DTA) and mass loss (TGA) as the propellant decomposes.
-
Analysis: The resulting thermograms reveal onset decomposition temperatures, the number of decomposition steps, and the total energy released.[11] Evolved gases can be identified using coupled techniques like mass spectrometry.[17]
Conclusion
This compound (ADN)-based monopropellants represent a significant advancement over traditional hydrazine. They offer superior specific and volumetric impulse, which translates to enhanced payload capacity or extended mission duration for space applications.[1][2] Furthermore, their classification as "green" propellants stems from substantially lower toxicity and simplified handling procedures, reducing operational complexity and lifecycle costs.[4] While the higher combustion temperatures of ADN blends necessitate advanced, high-temperature materials for thruster construction, the overall performance benefits position them as the premier choice for next-generation propulsion systems.[4][10]
References
- 1. cubesat-propulsion.com [cubesat-propulsion.com]
- 2. eucass.eu [eucass.eu]
- 3. mdpi.com [mdpi.com]
- 4. elib.dlr.de [elib.dlr.de]
- 5. iris.unitn.it [iris.unitn.it]
- 6. eucass.eu [eucass.eu]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Research progress on the catalytic and thermal decomposition of this compound (ADN) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08053F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation and Performance Optimization of a Hydrogen Peroxide-Based Green Monopropellant Thruster for Steady-State Operations [mdpi.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. arc.aiaa.org [arc.aiaa.org]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of Ammonium Dinitramide (ADN) and Traditional Oxidizers for Propulsion Applications
Guide for Researchers and Scientists in Propellant and Drug Development
The field of energetic materials is continuously evolving, driven by the dual needs for higher performance and greater environmental stewardship. In rocket propulsion, the choice of oxidizer is paramount, influencing specific impulse, density, safety, and ecological impact. For decades, Ammonium Perchlorate (AP) has been the workhorse oxidizer for solid propellants. However, its environmental and health concerns have catalyzed the search for greener, high-performance alternatives. Ammonium Dinitramide (ADN) has emerged as a leading candidate, offering significant performance benefits and a more benign environmental profile. This guide provides a detailed cost-benefit analysis of ADN compared to traditional oxidizers, supported by performance data and experimental methodologies.
I. Cost-Benefit Framework
The selection of an oxidizer involves a trade-off between its procurement and life-cycle costs versus the performance and safety benefits it offers. While traditional oxidizers like AP may have a lower upfront cost, ADN presents a compelling case when considering long-term environmental impact and superior performance characteristics.
II. Cost Analysis
The primary barrier to the widespread adoption of ADN is its high manufacturing cost compared to traditional oxidizers.[1] This cost is driven by more complex synthesis routes and the energy-intensive process of water removal.[2] In contrast, AP is produced on a large industrial scale, making it a more economical choice for many applications.
| Oxidizer | Indicative Price (USD/kg) | Key Cost Drivers |
| This compound (ADN) | High (Not widely quoted) | Complex multi-step synthesis (e.g., urethane or sulfamic acid routes).[3][4] High energy costs for purification and water removal.[2] Production is not yet at a large industrial scale. |
| Ammonium Perchlorate (AP) | ~$40 - $85 | Mature, large-scale industrial production. Relatively simple synthesis process. Prices vary by particle size and purity.[5][6] |
| Hydroxylammonium Nitrate (HAN) | Price on Request (POR) | Specialty chemical with limited large-scale production.[7][8] |
| Ammonium Nitrate (AN) | Low | Very large-scale production, primarily for the fertilizer industry. Generally lower performance limits its use in high-end propulsion.[1][9] |
Note: Prices are estimates based on available data for smaller quantities and may vary significantly with volume, purity, and supplier.
III. Performance Comparison
ADN exhibits superior performance characteristics over AP in several key areas, making it highly attractive for applications where maximum performance is critical.
Table 1: Physical and Performance Properties of Oxidizers
| Property | This compound (ADN) | Ammonium Perchlorate (AP) | Unit |
| Chemical Formula | NH₄N(NO₂)₂ | NH₄ClO₄ | - |
| Density | 1.81[10][11] | 1.95 | g/cm³ |
| Oxygen Balance | +25.8 | +34 | % |
| Heat of Formation (ΔHf) | -1218 to -1130[12] | -2536[12] | kJ/kg |
| Decomposition Temperature (Onset) | ~150[10][11] | >400[12] | °C |
| Calculated Performance (Example) | |||
| Specific Impulse (Isp) | Higher than AP[3] | Baseline | s |
| Density Specific Impulse (ρ·Isp) | Significantly Higher | Baseline | g·s/cm³ |
Key Performance Insights:
-
Specific Impulse (Isp): ADN's higher energy content contributes to a greater specific impulse, meaning more thrust is generated per unit of propellant consumed.[3] ADN-based solid propellants can achieve performance equal to or higher than conventional AP-based propellants.[10]
-
Density Impulse: ADN-based propellants can have significantly higher density-specific impulses (up to 30-50% higher in some formulations) compared to alternatives, allowing for more compact propulsion systems.[10]
-
Combustion: ADN generally exhibits a higher burning rate than AP, which can be advantageous for high-thrust applications.[13][14] However, this can also lead to high-pressure exponents, which may require careful formulation with binders like Glycidyl Azide Polymer (GAP) to control.[15]
IV. Environmental and Safety Profile
The most significant advantage of ADN is its favorable environmental and safety profile compared to traditional oxidizers.
Table 2: Environmental and Safety Comparison
| Aspect | This compound (ADN) | Ammonium Perchlorate (AP) |
| Toxicity | Considered harmful if ingested but not highly toxic or carcinogenic.[1][16] | Perchlorate contamination can affect thyroid gland function.[10][17][18] |
| Combustion Products | Chlorine-free; produces non-toxic gases (N₂, H₂O, O₂).[1][10] No HCl emissions. | Produces large amounts of Hydrogen Chloride (HCl), contributing to acid rain and ozone depletion.[17][19] |
| Environmental Impact | "Green" propellant with minimal environmental contamination from combustion.[10] | Perchlorate is persistent in the environment and a significant groundwater contaminant at manufacturing and launch sites.[17][18] |
| Handling Concerns | Hygroscopic (absorbs moisture above ~55% relative humidity), requiring controlled environments.[1][10][20] Higher sensitivity to shock and friction compared to AP.[1][3] | Relatively stable and less sensitive to impact.[10] |
The replacement of AP with ADN eliminates the emission of hydrochloric acid, a major environmental drawback of current solid rocket motors.[10] Furthermore, ADN avoids the long-term soil and water contamination issues associated with perchlorate, reducing potential remediation costs.[17]
V. Experimental Protocols and Methodologies
The characterization and comparison of oxidizers rely on a suite of standardized experimental techniques.
-
Thermochemical Performance Calculation:
-
Protocol: Theoretical performance metrics such as specific impulse, flame temperature, and combustion product composition are calculated using chemical equilibrium programs like NASA CEA (Chemical Equilibrium with Applications).[21][22]
-
Inputs: The protocol requires the heat of formation, elemental composition, and density of each propellant ingredient (oxidizer, binder, fuel).[21] Calculations are performed under specific conditions, such as a defined chamber pressure and nozzle expansion ratio.
-
-
Thermal Stability Analysis (DSC):
-
Protocol: Differential Scanning Calorimetry (DSC) is used to determine the thermal behavior of the oxidizer. A small sample (1-5 mg) is placed in a hermetically sealed pan and heated at a constant rate (e.g., 10 K/min).[11]
-
Data Acquired: The resulting thermogram identifies the melting point (endothermic peak) and decomposition temperature (exothermic peak) of the material, providing insight into its thermal stability.[11]
-
-
Combustion Behavior Analysis:
-
Protocol: The burning rate of solid propellant strands is measured as a function of pressure in a chimney-type window bomb or a strand burner.[15] The chamber is pressurized with an inert gas (e.g., nitrogen), and the propellant sample is ignited. The time it takes for the flame front to travel a known distance is recorded to calculate the linear burning rate.
-
Data Acquired: This experiment yields the burning rate (mm/s) at various pressures, which is crucial for motor design. The data is used to determine the pressure exponent 'n' from the equation r = aPⁿ, which indicates the sensitivity of the burn rate to pressure.[15]
-
-
Monopropellant Thruster Testing:
-
Protocol: For liquid monopropellant formulations (e.g., ADN dissolved in a fuel/water blend), performance is evaluated in a thruster.[21] The system typically involves preheating a catalyst bed to a specific temperature (e.g., 350-400 °C).[21][22] The propellant is then injected, and its decomposition is initiated by the catalyst.
-
Data Acquired: Key parameters measured include chamber pressure and temperature during steady-state and pulse-mode firing.[21] This data is used to calculate the delivered specific impulse and combustion efficiency.
-
VI. Synthesis Methodologies Overview
The cost and purity of ADN are directly linked to its synthesis route. Understanding these pathways is key to appreciating the economic challenges of its production.
-
Urethane Synthesis: This multi-step process involves the nitration of ethyl carbamate, followed by further nitration and reaction with ammonia to yield ADN.[3] While effective, it involves several intermediates.
-
Sulfamic Acid Synthesis: This route involves the nitration of sulfamic acid or its salts at low temperatures, followed by neutralization with ammonia.[3] This method can be more direct but requires careful control of reaction conditions.
The complexity of these processes, compared to the more straightforward industrial synthesis of AP, is a fundamental driver of the current cost disparity.[4][23]
Conclusion
This compound represents a significant step forward in propellant technology, offering a rare combination of high performance and environmental compatibility. Its primary drawback remains its high production cost and specific handling requirements, such as its hygroscopicity.
-
For High-Performance, Environmentally Sensitive Applications: The benefits of ADN—higher specific impulse, elimination of HCl emissions, and reduced environmental contamination—can outweigh its higher cost. This is particularly relevant for space launch systems and tactical missiles where performance and signature reduction are critical.[10][13]
-
For Cost-Driven, Large-Scale Applications: Ammonium Perchlorate is likely to remain the oxidizer of choice due to its low cost, mature manufacturing base, and well-understood characteristics, provided the environmental impact is manageable or mitigated.
Ongoing research focused on optimizing ADN synthesis to reduce costs and improve stability is critical to its broader adoption.[2][23] For researchers and developers, the choice between ADN and traditional oxidizers will depend on a careful weighing of the mission-specific requirements for performance, cost, safety, and environmental responsibility.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2020060451A1 - Synthesis of this compound (adn) - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US5659080A - Synthetic method for forming ammonium dinitrammide (ADN) - Google Patents [patents.google.com]
- 5. Ammonium perchlorate price,buy Ammonium perchlorate - chemicalbook [m.chemicalbook.com]
- 6. firefox-fx.com [firefox-fx.com]
- 7. Hydroxylammonium nitrate solution | 13465-08-2 | Ottokemi™ [ottokemi.com]
- 8. indiamart.com [indiamart.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. eucass.eu [eucass.eu]
- 12. Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 14. Research progress on the catalytic and thermal decomposition of this compound (ADN) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08053F [pubs.rsc.org]
- 15. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 16. eucass.eu [eucass.eu]
- 17. researchgate.net [researchgate.net]
- 18. Perchlorate as an environmental contaminant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of ADN-based propellants for replacement of ammonium perchlorate in solid boosters [politesi.polimi.it]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound | 140456-78-6 | Benchchem [benchchem.com]
A Comparative Analysis of the Thermal Stability of ADN and Ammonium Perchlorate
For researchers, scientists, and professionals in energetic materials development, understanding the thermal stability of oxidizing agents is paramount for ensuring safety, performance, and reliability. This guide provides an objective comparison of the thermal stability of two key oxidizers: Ammonium Dinitramide (ADN) and Ammonium Perchlorate (AP), supported by experimental data and detailed methodologies.
This compound (ADN) and Ammonium Perchlorate (AP) are both powerful oxidizers used in solid rocket propellants and other energetic formulations. However, their distinct chemical structures lead to significant differences in their thermal behavior. This comparison guide delves into these differences, offering a clear overview based on established experimental findings.
Quantitative Thermal Stability Data
The thermal stability of ADN and AP can be quantitatively compared using data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques measure changes in mass and heat flow as a function of temperature, respectively, providing key parameters such as onset decomposition temperature, peak decomposition temperature, and activation energy.
| Parameter | This compound (ADN) | Ammonium Perchlorate (AP) |
| Onset Decomposition Temperature | ~160 °C[1] | >400 °C[1] |
| Decomposition Range | 130 - 230 °C[2] | Low Temperature Decomposition (LTD): <300 °CHigh Temperature Decomposition (HTD): >350 °C |
| Peak Decomposition Temperature | Not explicitly stated in a directly comparable format | 478.5 °C (for pure AP)[1] |
| Activation Energy (Ea) | Decreases from 175 kJ/mol to 125 kJ/mol as the reaction progresses[2] | 117.21 kJ/mol (for pure AP)[1] |
Experimental Protocols
The data presented above are typically obtained through the following experimental protocols:
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For energetic materials like ADN and AP, a small sample (typically 1-5 mg) is placed in a crucible and heated in a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate, often 10 K/min. The temperature at which a significant mass loss begins is recorded as the onset decomposition temperature.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the temperatures of endothermic (heat-absorbing) and exothermic (heat-releasing) events, such as phase transitions and decomposition. For ADN and AP, a small sample is sealed in a crucible and heated at a constant rate (e.g., 10 K/min). The peak temperature of the exothermic decomposition event is a key parameter for assessing thermal stability.
Decomposition Mechanisms and Pathways
The thermal decomposition of ADN and AP proceeds through distinct chemical pathways, leading to different intermediate and final products.
This compound (ADN) Decomposition
The thermal decomposition of ADN is primarily a condensed-phase ionic reaction. The process is complex and can be influenced by factors such as pressure and the presence of catalysts. The major decomposition products include ammonia (NH₃), water (H₂O), nitrogen monoxide (NO), nitrous oxide (N₂O), nitrogen dioxide (NO₂), nitrous acid (HONO), and nitric acid (HNO₃)[2].
ADN Decomposition Pathway
Ammonium Perchlorate (AP) Decomposition
The thermal decomposition of AP is a more complex, multi-stage process involving both solid and gas-phase reactions. It is generally accepted to occur in two main stages: a low-temperature decomposition (LTD) below 300°C and a high-temperature decomposition (HTD) above 350°C. The initial step in the LTD is believed to be a proton transfer to form ammonia (NH₃) and perchloric acid (HClO₄)[3]. These intermediates then undergo further reactions to produce a variety of products.
AP Decomposition Pathway
Summary and Conclusion
The experimental data clearly indicate that This compound (ADN) has a significantly lower thermal stability than Ammonium Perchlorate (AP) . The onset of decomposition for ADN occurs at a much lower temperature (~160 °C) compared to AP (>400 °C)[1]. This lower thermal stability of ADN can be an advantage in applications requiring lower ignition temperatures. However, it also necessitates more stringent handling and storage procedures to ensure safety.
The decomposition mechanisms of the two compounds are also fundamentally different. ADN's decomposition is predominantly a condensed-phase ionic process, while AP undergoes a more complex, multi-stage decomposition involving both solid and gas-phase reactions. These differences in decomposition pathways result in distinct sets of gaseous products, which can influence the performance and environmental impact of the energetic formulation.
Researchers and professionals in the field must carefully consider these differences in thermal stability and decomposition behavior when selecting an oxidizer for a specific application. While AP has a long history of use and well-characterized properties, ADN offers potential advantages in terms of performance and environmental friendliness, albeit with the trade-off of lower thermal stability.
References
- 1. Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decomposition Reaction Mechanism of Ammonium Perchlorate on N-Doped Graphene Surfaces: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
Performance Validation of ADN-Based Green Propellants: A Comparative Guide
Ammonium dinitramide (ADN)-based propellants are emerging as a leading class of "green" energetic materials, offering high performance with reduced environmental and handling hazards compared to traditional propellants like hydrazine and ammonium perchlorate (AP). This guide provides an objective comparison of ADN-based propellants with their alternatives, supported by experimental data and detailed methodologies for key performance validation experiments.
Data Presentation: A Comparative Analysis
The performance of a propellant is primarily characterized by its specific impulse (Isp), density, and combustion characteristics. The following tables summarize the key quantitative data for prominent ADN-based formulations and their conventional counterparts.
Table 1: Comparison of Liquid Monopropellants
| Propellant | Type | Density (g/cm³) | Specific Impulse (s) | Volumetric Specific Impulse (g·s/cm³) | Adiabatic Flame Temperature (K) |
| LMP-103S | ADN-based | ~1.24[1] | ~252[1][2] | ~312 | ~1970[3] |
| FLP-106 | ADN-based | ~1.25 | ~259 | ~324 | ~2200 |
| Hydrazine (N₂H₄) | Traditional | ~1.02 | ~230-240 | ~235-245 | ~1200[2][4] |
| AF-M315E | HAN-based | ~1.47 | ~257 | ~378 | ~2100[2][4] |
Note: Specific impulse values are typically calculated for vacuum conditions with a standard nozzle expansion ratio (e.g., 50:1).
Table 2: Comparison of Solid Propellant Oxidizers
| Oxidizer | Type | Density (g/cm³) | Oxygen Balance (%) | Heat of Formation (kJ/mol) |
| This compound (ADN) | Green | 1.81[5] | +25.8[6] | -134.6[5] |
| Ammonium Perchlorate (AP) | Traditional | 1.95 | +34.0[6] | -290.3 |
| Ammonium Nitrate (AN) | Green | 1.72 | +20.0 | -365.6[5] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for validating propellant performance. The following sections detail the methodologies for key experiments.
Specific Impulse Measurement
The specific impulse of a solid propellant can be determined experimentally using a laboratory-scale setup that measures the reactive force of the escaping gasification products.
Methodology:
-
Sample Preparation: A solid propellant (SP) sample of known dimensions and density is prepared.
-
Apparatus: A constant-volume bomb equipped with a reactive force sensor, a signal transducer, an analog-to-digital converter, and a data acquisition system (e.g., a PC) is used. The bomb is filled with an inert gas to a predetermined pressure.[3][4]
-
Ignition: The propellant sample is ignited.
-
Data Acquisition: The reactive force generated by the escaping combustion products is measured by the sensor and recorded over time.
-
Calculation: The specific impulse (J1) is calculated from the measured reactive force and the mass flow rate of the propellant. The mass flow rate can be determined from the initial mass of the propellant and the burn time.
Density Measurement
The density of a solid propellant is a critical parameter for determining its volumetric specific impulse.
Methodology:
-
Geometric Method:
-
Precisely measure the dimensions (e.g., length and diameter for a cylindrical grain) of a regularly shaped propellant sample using calipers.
-
Calculate the volume of the sample.
-
Measure the mass of the sample using an electronic balance.
-
Calculate the density by dividing the mass by the volume.[7]
-
-
Water Displacement Method (for non-hygroscopic propellants):
-
Measure the mass of the propellant sample in the air.
-
Immerse the sample in water and measure its apparent mass.
-
The difference in mass is used to calculate the volume of the displaced water, which is equal to the volume of the sample.
-
Calculate the density by dividing the mass in air by the calculated volume.[8]
-
Burn Rate Measurement
The burn rate is a fundamental characteristic of a solid propellant that dictates the thrust profile of a rocket motor. The Crawford-type strand burner is a common apparatus for this measurement.
Methodology:
-
Sample Preparation: A thin stick of the propellant, known as a strand, is coated with an inhibitor on its sides to ensure that burning occurs only on the end surfaces.
-
Apparatus: The strand is placed in a pressurized vessel (strand burner) filled with an inert gas, typically nitrogen, to a specific pressure.[9]
-
Ignition: The strand is ignited at one end using an electrical igniter.
-
Measurement: The time it takes for the flame front to travel a known distance along the strand is measured. This can be done using embedded wires that break as the flame front passes, or through optical methods.[2][9]
-
Calculation: The burn rate is calculated by dividing the distance the flame traveled by the measured time. This process is repeated at various pressures to establish the propellant's burn rate law (r = aP^n).[10]
ADN Thermal Decomposition Pathway
Understanding the decomposition mechanism of ADN is crucial for predicting its combustion behavior and ensuring its stability. The thermal decomposition of ADN is a complex process involving multiple steps.
Caption: Thermal decomposition pathway of this compound (ADN).
The initial step in the thermal decomposition of ADN is its dissociation into ammonia (NH₃) and dinitramidic acid (HN(NO₂)₂).[6] Dinitramidic acid is unstable and subsequently decomposes into nitric acid (HNO₃) and nitrous oxide (N₂O).[1] The ammonia and nitric acid can then recombine to form ammonium nitrate (AN).[11] At higher temperatures, the ammonium nitrate decomposes further into nitrous oxide and water, leading to the final combustion products.[1][11]
References
- 1. Thermal Decomposition of this compound (ADN) as Green Energy Source for Space Propulsion [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. eucass.eu [eucass.eu]
- 4. researchgate.net [researchgate.net]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. eucass.eu [eucass.eu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chm.uri.edu [chm.uri.edu]
- 9. Richard Nakka's Experimental Rocketry Site [nakka-rocketry.net]
- 10. ftp.demec.ufpr.br [ftp.demec.ufpr.br]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of ADN and HTPB/Al Solid Propellants
A comprehensive guide for researchers in rocket propulsion, this document provides a detailed comparison of Ammonium Dinitramide (ADN)-based propellants and traditional Hydroxy-terminated polybutadiene/Aluminum (HTPB/Al) formulations. It includes a summary of key performance metrics, detailed experimental protocols for characterization, and a logical workflow for comparative analysis.
Modern rocketry is continuously in pursuit of higher performance and more environmentally benign propulsion systems. While HTPB/Al propellants have been the workhorse of solid rocket motors for decades, ADN-based formulations are emerging as a promising high-performance, green alternative. This guide offers an objective, data-driven comparison to aid researchers in evaluating these two propellant families.
Performance Data Summary
The following table summarizes the key performance parameters of representative ADN-based and HTPB/Al propellants based on experimental data from various studies. It is important to note that specific performance can vary significantly with the exact formulation, including the choice of binder (e.g., GAP for ADN), plasticizers, and other additives.
| Property | ADN-Based Propellant (ADN/GAP/Al) | HTPB/Al Propellant (AP/HTPB/Al) | Key Advantages of ADN Propellants |
| Specific Impulse (Isp) | 260 - 270 s[1] | 240 - 265 s | Higher energy release leading to greater efficiency. |
| Density | 1.80 - 1.90 g/cm³ | 1.75 - 1.85 g/cm³ | Potential for more compact motor designs. |
| Burning Rate (@ 7 MPa) | 15 - 40 mm/s | 7 - 15 mm/s | Enables higher thrust motors. |
| Pressure Exponent (n) | 0.4 - 0.6 | 0.3 - 0.5 | ADN propellants can be more sensitive to pressure changes. |
| Combustion Products | Halogen-free (H₂O, N₂, CO₂) | Contains HCl (from AP) | Environmentally friendly, reduced smoke signature. |
| Sensitivity to Impact/Friction | Higher | Lower | Requires more careful handling and formulation. |
Experimental Protocols
Accurate and repeatable experimental data is crucial for the valid comparison of propellant performance. The following are detailed methodologies for key characterization experiments.
Specific Impulse Measurement via Static Firing Test
Objective: To determine the specific impulse (Isp), a measure of the efficiency of the rocket propellant.
Methodology:
-
Propellant Grain Preparation: The propellant ingredients (oxidizer, fuel, binder, plasticizer, curing agent) are mixed in a planetary mixer under vacuum to avoid air bubbles. The slurry is then cast into a mold containing a core to form the desired grain geometry and cured in an oven at a controlled temperature (typically 50-60°C) for several days.
-
Motor Assembly: The cured propellant grain is integrated into a sub-scale rocket motor casing, which includes an igniter and a nozzle.
-
Static Firing Setup: The motor is securely mounted on a static test stand equipped with a load cell to measure thrust and a pressure transducer to measure chamber pressure. Data acquisition systems are connected to record the measurements.
-
Test Execution: The motor is ignited remotely, and the thrust and chamber pressure are recorded throughout the burn.
-
Data Analysis: The total impulse is calculated by integrating the thrust over the burn time. The propellant mass consumed is determined by weighing the motor before and after the firing. The specific impulse is then calculated as the total impulse divided by the weight of the propellant consumed (mass multiplied by gravitational acceleration).
Burning Rate Measurement via Strand Burner Test
Objective: To determine the rate at which the propellant burns at various pressures.
Methodology:
-
Strand Preparation: A small, uniform strand of the propellant (typically a few millimeters in diameter and several centimeters long) is cut from a cured block of propellant. The lateral surfaces of the strand are inhibited with a non-combustible coating to ensure that burning occurs only on the end faces.
-
Strand Burner Apparatus: The strand is mounted in a strand burner, which is a high-pressure vessel. The strand is typically held vertically.
-
Pressurization: The strand burner is pressurized with an inert gas, such as nitrogen, to the desired test pressure.
-
Ignition and Data Acquisition: The top of the strand is ignited using a hot wire or a laser. The time it takes for the flame front to travel a known distance along the strand is measured. This is often accomplished using embedded fuse wires or optical tracking.
-
Data Analysis: The burning rate is calculated by dividing the distance the flame front traveled by the time it took. This process is repeated at various pressures to establish the burning rate as a function of pressure, which is often modeled using Vieille's Law (r = aP^n).
Density Measurement
Objective: To determine the density of the cured propellant.
Methodology:
-
Sample Preparation: A small, void-free sample of the cured propellant is prepared.
-
Gas Pycnometry (preferred method):
-
The mass of the propellant sample is accurately measured.
-
The sample is placed in the sample chamber of a gas pycnometer.
-
An inert gas (typically helium) is introduced into a reference chamber of known volume at a known pressure.
-
The gas is then expanded into the sample chamber, and the resulting equilibrium pressure is measured.
-
Using the ideal gas law, the volume of the sample is calculated based on the pressure change and the known volumes of the chambers.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
-
-
Buoyancy Method (alternative):
-
The mass of the propellant sample is measured in air.
-
The sample is then submerged in a liquid of known density (that does not react with the propellant) and its apparent mass is measured.
-
The volume of the sample is calculated based on the difference between the mass in air and the apparent mass in the liquid, and the density of the liquid (Archimedes' principle).
-
The density of the propellant is then calculated by dividing its mass in air by its calculated volume.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for comparing ADN and HTPB/Al propellants and a simplified signaling pathway for propellant combustion.
Caption: Workflow for Benchmarking ADN vs. HTPB/Al Propellants.
Caption: Simplified Solid Propellant Combustion Pathway.
References
Physicochemical and Performance Properties: A Comparative Overview
A Comparative Guide to Ammonium Dinitramide (ADN) and Hydrazinium Nitroformate (HNF) for Energetic Applications
This compound (ADN) and hydrazinium nitroformate (HNF) are at the forefront of research into next-generation energetic materials, poised as high-performance, chlorine-free alternatives to conventional oxidizers like ammonium perchlorate (AP).[1][2] Their development is driven by the demand for propellants with higher specific impulse, reduced environmental impact, and lower signature exhausts.[3][4] This guide provides an objective comparison of ADN and HNF, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in propellant development.
Both ADN and HNF offer significant performance advantages over traditional oxidizers. A summary of their key properties is presented below to facilitate a direct comparison.
| Property | This compound (ADN) | Hydrazinium Nitroformate (HNF) |
| Chemical Formula | NH₄N(NO₂)₂[5] | [H₂NNH₃]⁺[C(NO₂)₃]⁻ |
| Molecular Weight | 124.06 g/mol [6] | 183.08 g/mol [7] |
| Density | 1.81 g/cm³[1][6] | 1.86 g/cm³[3] |
| Heat of Formation (ΔHf) | -148 kJ/mol[8][9] | Positive (higher than AP)[10] |
| Oxygen Balance | +25.79%[1][6] | +13.10%[3] |
| Melting Point | 91-93.5°C[6][9] | N/A (decomposes) |
| Decomposition Temp. | Onset ~130-150°C[1][11] | Onset ~105-136°C[3][12] |
| Specific Impulse (Isp) | ~259 s (as monopropellant)[6][8] | High (propellants burn very rapidly)[7] |
| Toxicity | Considered safe[6] | Precursors are toxic[3] |
| Key Challenges | Hygroscopicity[5][8] | Limited thermal stability[7][10] |
Performance Characteristics in Detail
Energetic Performance
Both ADN and HNF are classified as high-energy materials. ADN possesses a high positive oxygen balance of +25.79%, which contributes to more complete combustion and higher performance.[1][6] HNF also has a positive oxygen balance and a significantly positive heat of formation, leading to a high specific impulse and elevated burn rates in propellant formulations.[3][10] Propellants based on ADN and HNF generally exhibit higher specific impulse values than those based on AP.[2]
Thermal Stability and Decomposition
The thermal stability of an oxidizer is critical for safety, handling, and storage.
-
ADN typically begins to decompose in the range of 130-150°C.[1][11] The decomposition process occurs in two main stages, initially dissociating into ammonia (NH₃) and dinitraminic acid (HN(NO₂)₂), followed by further breakdown into gaseous products like N₂O, NO₂, H₂O, and NO.[13][14]
-
HNF exhibits lower thermal stability, with decomposition starting at temperatures as low as 105-136°C.[3][12] Its decomposition is also a multi-stage process, yielding products such as nitroform, hydrazine, and various nitrogen oxides.[3][12] This limited thermal stability is a significant challenge for its practical application.[7][10]
Practical Considerations
A major drawback of ADN is its hygroscopicity, meaning it readily absorbs moisture from the atmosphere.[5][8] This necessitates controlled humidity during handling and storage to prevent degradation of performance.[1] Co-crystallization with other compounds has been investigated as a method to mitigate this issue.[8]
For HNF , the primary challenge lies in its synthesis and thermal instability. The synthesis process involves precursors like nitroform, which can be toxic and volatile.[3] Its sensitivity to heat requires careful handling and formulation to ensure safety.[7][10]
Experimental Protocols
Synthesis Methodologies
1. This compound (ADN) Synthesis: A common and environmentally friendlier laboratory-scale synthesis involves the nitration of a sulfamic acid salt followed by neutralization.[15][16]
-
Step 1: Nitration. Salts of sulfamic acid (e.g., sodium or potassium sulfamate) are nitrated at low temperatures (-20 to -50°C) using a mixture of concentrated nitric acid and sulfuric acid to form dinitramidic acid (HN(NO₂)₂).[16]
-
Step 2: Neutralization. The resulting dinitramidic acid is then neutralized with ammonia (NH₃) to produce this compound.[8]
-
Step 3: Purification. The final product is often purified by methods such as fractional crystallization or advanced techniques like nanofiltration to achieve high purity (e.g., 99.8%).[8][17] An alternative route involves synthesizing Guanylurea dinitramide (GUDN) as a precursor, which is then converted to potassium dinitramide (KDN) and finally to ADN via a salt metathesis reaction.[16]
2. Hydrazinium Nitroformate (HNF) Synthesis: The synthesis of HNF is typically a two-step process involving the preparation of nitroform (NF) followed by a reaction with hydrazine.[3]
-
Step 1: Nitroform (NF) Synthesis. Nitroform (C(NO₂)₃H), also known as trinitromethane, is prepared through the nitration of a precursor like isopropanol using fuming nitric acid.[12][18] This step requires careful control of reaction conditions due to the hazardous nature of the materials.
-
Step 2: HNF Formation. The synthesized nitroform is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a neutralization reaction to yield hydrazinium nitroformate.[18]
-
Step 3: Characterization. The final product's purity and structure are confirmed through various analytical techniques.
Characterization Techniques
To ensure the quality, purity, and performance of synthesized ADN and HNF, a suite of characterization techniques is employed:
-
Spectroscopy:
-
Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy: Used to identify functional groups and confirm the molecular structure of the compounds.[15][16]
-
UV-Vis Spectroscopy: Useful for quantitative analysis and purity determination, as ADN shows characteristic absorption peaks.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed information about the molecular structure.[18]
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determines the melting point and decomposition temperatures, providing insight into thermal stability.[16] The onset of exothermic decomposition peaks indicates the temperature at which the material becomes unstable.
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, helping to understand the decomposition pathway and quantify the mass of gaseous products evolved.[11]
-
-
Chromatography:
-
Other Techniques:
Visualized Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound (ADN).
Caption: Workflow for the synthesis of Hydrazinium Nitroformate (HNF).
Caption: General workflow for the characterization of energetic materials.
References
- 1. scispace.com [scispace.com]
- 2. jaxa.repo.nii.ac.jp [jaxa.repo.nii.ac.jp]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound (ADN) Decomposition as Green Propellant: Overview of Synthesized Catalysts: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 7. Hydrazinium nitroformate - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. jpyro.co.uk [jpyro.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. jes.or.jp [jes.or.jp]
- 17. New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity this compound (ADN) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Ammonium Dinitramide (ADN) as a Potential Replacement for Ammonium Nitrate (AN) in Propellant Formulations
For Researchers, Scientists, and Drug Development Professionals
The quest for higher-performing, safer, and more environmentally benign energetic materials has led to significant research into alternatives to traditional propellant components. Ammonium dinitramide (ADN) has emerged as a promising replacement for the widely used oxidizer, ammonium nitrate (AN), in various propellant applications. This guide provides an objective comparison of the performance, safety, and environmental impact of ADN and AN, supported by experimental data and detailed methodologies.
Quantitative Performance and Properties Comparison
The following tables summarize the key quantitative data for ADN and ammonium nitrate, offering a side-by-side comparison of their physical, performance, and safety characteristics.
Table 1: Physical and Chemical Properties
| Property | This compound (ADN) | Ammonium Nitrate (AN) |
| Chemical Formula | NH₄N(NO₂)₂ | NH₄NO₃ |
| Molecular Weight ( g/mol ) | 124.06 | 80.04 |
| Density (g/cm³) | 1.81 - 1.885[1] | 1.725 |
| Melting Point (°C) | ~93[1] | 169.6 |
| Decomposition Temperature (°C) | ~150[2] | ~210 |
| Oxygen Balance (%) | +25.8[1] | +20.0 |
| Heat of Formation (kJ/mol) | -125.3 to -148[1][2] | -365.6 |
| Hygroscopicity | High[1][2] | High[2] |
Table 2: Propellant Performance Characteristics
| Parameter | ADN-Based Propellants | AN-Based Propellants |
| Specific Impulse (Isp, s) | ||
| with GAP binder | High (e.g., >260 s for some formulations) | Lower |
| with HTPB binder | Higher than AN/HTPB (e.g., theoretical increase from 262s to 270s when replacing AP)[1] | Generally lower (e.g., theoretical of 215-220s for conventional systems)[3] |
| Burning Rate (mm/s at 7 MPa) | High (e.g., 12.8 mm/s for ADN/Al/HTPB at 6 MPa)[1] | Low (typically < 5 mm/s)[2] |
| Pressure Exponent (n) | Generally higher (can be > 0.7, requires modifiers)[4] | Generally lower (< 0.6) |
Table 3: Safety and Environmental Data
| Parameter | This compound (ADN) | Ammonium Nitrate (AN) |
| Impact Sensitivity | More sensitive than AN | Less sensitive |
| Friction Sensitivity | More sensitive than AN | Less sensitive |
| Toxicity (LD₅₀, oral, rat) | 823 mg/kg[4][5][6] | 2217 mg/kg[7][8] |
| Primary Combustion Products | N₂, H₂O, CO₂, CO | N₂, H₂O, O₂, NOx |
| Environmental Impact | Chlorine-free, considered a "green" oxidizer.[2] Combustion products are less harmful than those of AP.[2] | Chlorine-free. Runoff can cause water contamination (eutrophication).[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of propellant characteristics. The following sections outline the standard experimental protocols for key performance and safety assessments.
Determination of Specific Impulse (Isp)
The specific impulse of a solid propellant is a measure of its efficiency and is typically determined through static firing of a small-scale rocket motor.
Methodology:
-
Propellant Grain Preparation: A cylindrical propellant grain of known mass and geometry is cast and cured.
-
Motor Assembly: The grain is installed in a test motor equipped with a nozzle of a specific expansion ratio.
-
Instrumentation: The motor is mounted on a thrust stand instrumented with a load cell to measure thrust and a pressure transducer to measure chamber pressure.
-
Static Firing: The motor is ignited, and thrust and pressure data are recorded throughout the burn.
-
Calculation: The total impulse is calculated by integrating the thrust over the burn time. The specific impulse is then determined by dividing the total impulse by the total weight of the propellant consumed.
Measurement of Burning Rate
The burning rate of a solid propellant is a critical parameter that dictates the thrust profile of a rocket motor. The strand burner method is a common technique for its determination.
Methodology:
-
Sample Preparation: A small, uniform strand of the propellant is cut and coated on its sides with an inhibitor to ensure end-burning.
-
Test Apparatus: The strand is placed in a high-pressure vessel (strand burner) equipped with a window for observation and instrumentation to maintain and measure a constant pressure.
-
Ignition: The top end of the strand is ignited using a hot wire or a pyrotechnic igniter.
-
Data Acquisition: The time it takes for the flame front to travel a known distance along the strand is measured, often using thermocouples embedded in the strand or high-speed photography.
-
Calculation: The burning rate is calculated by dividing the distance traveled by the flame by the measured time. This is repeated at various pressures to determine the pressure-dependent burning rate.
Assessment of Impact and Friction Sensitivity
These tests are essential for evaluating the safety and handling characteristics of energetic materials.
Impact Sensitivity (Drop Weight Test):
-
Sample Preparation: A small, measured amount of the material is placed on a standardized anvil.
-
Test Apparatus: A drop-weight apparatus, consisting of a known weight that can be dropped from a variable height onto a striker pin resting on the sample, is used.
-
Procedure: The weight is dropped from increasing heights until an ignition or detonation is observed (audibly or visually). The Bruceton "up-and-down" method is often employed to statistically determine the height at which there is a 50% probability of initiation (H₅₀).
Friction Sensitivity (BAM Friction Test):
-
Sample Preparation: A small amount of the material is placed on a porcelain plate.
-
Test Apparatus: A BAM friction tester, which consists of a weighted porcelain pin that is moved across the sample on the porcelain plate, is used.
-
Procedure: The test is conducted with increasing loads on the pin until an ignition or detonation occurs. The result is typically reported as the load at which a reaction is observed.
Visualizing Key Processes and Relationships
Diagrams created using Graphviz (DOT language) help to visualize complex workflows and relationships, providing a clearer understanding of the evaluation process and the chemical pathways involved.
Caption: Workflow for the evaluation of propellant formulations.
Caption: Simplified decomposition pathways of ADN and AN.
References
- 1. Combustion Behaviour of ADN-Based Green Solid Propellant with Metal Additives: A Comprehensive Review and Discussion | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on Energy Characterization Method of Friction Sensitivity about High-Burning Rate Solid Propellant | Scientific.Net [scientific.net]
- 4. eucass.eu [eucass.eu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Acute and Subacute Toxicity Evaluation of this compound. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 7. AMMONIUM NITRATE [www2.atmos.umd.edu]
- 8. redox.com [redox.com]
- 9. apps.dtic.mil [apps.dtic.mil]
A Researcher's Guide to Cross-Validation of DNA Purity Analysis Methods
For researchers, scientists, and drug development professionals, the accurate assessment of DNA purity is a critical checkpoint in experimental workflows. The quality of a DNA sample can significantly impact the reliability and reproducibility of downstream applications, from polymerase chain reaction (PCR) and sequencing to the development of nucleic acid-based therapeutics. This guide provides an objective comparison of common DNA purity analysis methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparison of DNA Purity Analysis Methods
The choice of a DNA purity analysis method depends on various factors, including the required precision, the nature of potential contaminants, sample throughput, and available resources. The following tables summarize the key quantitative and qualitative features of five prevalent methods.
Quantitative Performance Metrics
| Method | Principle | Typical Sample Volume | Limit of Detection (LOD) | Throughput | Estimated Cost per Sample (Consumables) |
| UV-Vis Spectrophotometry | Measures absorbance of light at 260 nm (nucleic acids) and 280 nm (proteins). | 1-2 µL | ~2 ng/µL[1] | High | Low |
| Agarose Gel Electrophoresis | Separates DNA fragments by size in an electric field. | 5-20 µL | ~1-10 ng per band | Medium | Low |
| Fluorescence-based Assays | Uses dyes that fluoresce upon binding to DNA. | 1-20 µL | As low as 0.25 ng/µL[2] | High | Medium |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their interaction with a stationary phase. | 10-100 µL | ~1 ng[1][3] | Low to Medium | High |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | 1-10 µL | Femtomole range[2][4] | Low | Very High |
Qualitative Performance Metrics
| Method | Information Provided | Common Contaminants Detected | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | A260/A280 ratio for protein contamination; A260/A230 ratio for organic contaminants. | Proteins, phenol, guanidine salts.[1][5] | Fast, simple, low cost. | Low sensitivity to protein contamination, cannot distinguish between DNA and RNA.[1] |
| Agarose Gel Electrophoresis | DNA integrity (smearing indicates degradation), presence of RNA and genomic DNA contaminants. | RNA, genomic DNA. | Visual assessment of DNA integrity, simple setup. | Low resolution, not highly quantitative.[1] |
| Fluorescence-based Assays | Specific quantification of dsDNA. | - | High sensitivity and specificity for dsDNA. | Does not provide information on contaminants. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of DNA fragments and contaminants. | Proteins, RNA, small molecules. | High resolution and accuracy, quantitative.[6] | Requires specialized equipment and expertise, lower throughput. |
| Mass Spectrometry (MS) | Precise mass determination for identification of contaminants and modifications. | A wide range of molecular contaminants. | Extremely high sensitivity and specificity. | High cost, complex workflow, requires specialized expertise. |
Experimental Workflows and Logical Relationships
The selection and application of DNA purity analysis methods can be visualized as a workflow. The following diagram illustrates a typical decision-making process for assessing DNA purity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on specific laboratory conditions and sample types.
UV-Vis Spectrophotometry Protocol
This method provides a rapid estimation of DNA concentration and purity by measuring absorbance at 260 nm and 280 nm.
Materials:
-
UV-Vis spectrophotometer (e.g., NanoDrop)
-
Low-volume pedestal cleaning wipes
-
Nuclease-free water or elution buffer
-
DNA sample
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Select the "Nucleic Acid" or "dsDNA" program.
-
Initialize the instrument by placing 1-2 µL of nuclease-free water or the DNA elution buffer onto the lower pedestal, lowering the arm, and clicking "Initialize" or "Blank."
-
Clean the pedestals with a fresh wipe.
-
Load 1-2 µL of the DNA sample onto the lower pedestal and lower the arm.
-
Click "Measure" to obtain the absorbance spectrum.
-
Record the A260/A280 and A260/A230 ratios. A pure DNA sample should have an A260/A280 ratio of ~1.8 and an A260/A230 ratio between 2.0 and 2.2.[3][7]
-
Clean the pedestals thoroughly before the next measurement.
Agarose Gel Electrophoresis Protocol
This technique is used to visualize DNA and assess its integrity.
Materials:
-
Agarose powder
-
1x TAE or TBE buffer
-
DNA loading dye (6x)
-
DNA ladder
-
Ethidium bromide or a safer alternative (e.g., SYBR Safe)
-
Gel electrophoresis tank and power supply
-
UV transilluminator and gel imaging system
Procedure:
-
Prepare a 1% agarose gel by dissolving 1 g of agarose in 100 mL of 1x TAE or TBE buffer. Heat in a microwave until the solution is clear.
-
Allow the solution to cool slightly, then add ethidium bromide to a final concentration of 0.5 µg/mL.
-
Pour the gel into a casting tray with a comb and allow it to solidify.
-
Place the gel in the electrophoresis tank and cover it with 1x running buffer.
-
Mix 5 µL of your DNA sample with 1 µL of 6x loading dye.
-
Load the DNA samples and a DNA ladder into the wells of the gel.
-
Run the gel at 100V for 30-45 minutes.
-
Visualize the DNA bands using a UV transilluminator. A sharp, high-molecular-weight band indicates intact genomic DNA. A smear may indicate DNA degradation. The presence of lower molecular weight bands can indicate RNA contamination.[8]
Fluorescence-based Assay Protocol
This method offers high sensitivity and specificity for quantifying double-stranded DNA (dsDNA).
Materials:
-
Fluorometer (e.g., Qubit)
-
Fluorescence-based DNA quantification kit (e.g., Qubit dsDNA HS Assay Kit)
-
Assay tubes
-
Nuclease-free water
Procedure:
-
Prepare the working solution by diluting the fluorescent dye in the provided buffer according to the kit's instructions.
-
Prepare the standards by adding the specified volume of each standard to separate assay tubes containing the working solution.
-
Prepare the sample tubes by adding 1-20 µL of your DNA sample to assay tubes containing the working solution.
-
Vortex all tubes for 2-3 seconds and incubate at room temperature for the time specified in the kit's protocol.
-
Measure the fluorescence of the standards and samples using the fluorometer.
-
The instrument will use the standard curve to calculate the concentration of your DNA sample.
High-Performance Liquid Chromatography (HPLC) Protocol (Generalized)
HPLC provides high-resolution separation of DNA and contaminants. The specific protocol will vary significantly based on the column and instrument used.
Key Steps:
-
System Preparation: Equilibrate the HPLC system with the appropriate mobile phases. A common approach for DNA analysis is ion-pair reversed-phase HPLC.[9]
-
Sample Preparation: Dilute the DNA sample in a suitable buffer.
-
Injection: Inject the sample onto the HPLC column.
-
Separation: Run a gradient of the mobile phase to elute the DNA and any contaminants at different retention times.
-
Detection: Monitor the eluent using a UV detector at 260 nm.
-
Analysis: The purity of the DNA is determined by the area of the main DNA peak relative to the total area of all peaks in the chromatogram.[6]
Mass Spectrometry (MS) Protocol (Generalized)
MS is a powerful technique for the precise identification of the molecular composition of a sample, including contaminants.
Key Steps:
-
Sample Preparation: The DNA sample may need to be desalted and prepared in a suitable matrix for analysis by techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.
-
Ionization: The sample is ionized in the mass spectrometer.
-
Mass Analysis: The mass-to-charge ratio of the ions is measured.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular weights of the components in the sample. Contaminants will appear as distinct peaks from the DNA.
Conclusion
The cross-validation of DNA purity is not a one-size-fits-all process. A multi-faceted approach, often combining a rapid initial assessment with a more detailed follow-up, is recommended. For routine checks, UV-Vis spectrophotometry and agarose gel electrophoresis provide a good balance of speed, cost, and information. When high sensitivity and specificity are paramount, fluorescence-based assays are the preferred method for quantification. For applications demanding the highest level of purity and detailed characterization, such as in the development of therapeutics, the resolving power of HPLC and the precision of mass spectrometry are invaluable. By understanding the principles, capabilities, and limitations of each method, researchers can confidently select the most appropriate tools to ensure the quality and integrity of their DNA samples, leading to more robust and reliable scientific outcomes.
References
- 1. medicinescience.org [medicinescience.org]
- 2. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. berthold.com [berthold.com]
- 6. chromtech.com [chromtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How do I determine the concentration, yield and purity of a DNA sample? [promega.com]
- 9. General method for HPLC purification and sequencing of selected dsDNA gene fragments from complex PCRs generated during gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Detonation Properties of ADN and RDX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the detonation properties of Ammonium Dinitramide (ADN) and Research Department eXplosive (RDX), two prominent energetic materials. This document is intended to serve as a valuable resource for researchers and scientists in the field of energetic materials, offering a side-by-side look at their performance characteristics based on experimental data.
This compound is a high-performance oxidizer, notable for being chlorine-free, which makes it a more environmentally friendly alternative to ammonium perchlorate.[1] RDX, or cyclotrimethylenetrinitramine, is a well-established and powerful high explosive widely used in military and industrial applications.[2][3] Understanding the distinct detonation properties of these two compounds is crucial for the development of new energetic formulations with tailored performance and safety characteristics.
Quantitative Detonation Properties
The following table summarizes the key detonation and sensitivity properties of ADN and RDX based on available experimental data. It is important to note that these properties can be influenced by factors such as the explosive's density, particle size, and confinement.
| Property | ADN | RDX |
| Crystal Density (g/cm³) | ~1.82 (Theoretical) | 1.816[2] |
| Detonation Velocity (m/s) | 6,000 (at 1.72 g/cm³ and 100mm diameter)[4] | 8,750 (at 1.767 g/cm³)[2][5] |
| Detonation Pressure (GPa) | Not widely reported for pure ADN | ~34 (at 1.767 g/cm³)[5] |
| Heat of Explosion (kJ/kg) | Not widely reported for pure ADN | 5,723[2] |
| Impact Sensitivity (N·m or J) | 1.12 GPa (Critical Pressure of Initiation)[1] | 7.5[2] |
| Friction Sensitivity (N) | Not widely reported for pure ADN | 120[2] |
Experimental Protocols
The determination of the detonation properties listed above relies on a suite of standardized experimental tests. Below are detailed methodologies for key experiments.
Detonation Velocity Measurement
The velocity at which a detonation wave propagates through an explosive is a primary measure of its performance. Several methods are employed for this measurement.[6][7]
-
An explosive charge of a known length is prepared.
-
Two detonating cords with a known, consistent detonation velocity are inserted into the charge at a precisely measured distance apart.
-
The other ends of the two cords are placed together on a lead or steel witness plate.
-
The main charge is initiated at one end.
-
The detonation of the main charge initiates the two detonating cords at slightly different times.
-
The two detonation waves in the cords travel towards each other and collide, creating a distinct mark on the witness plate.
-
By measuring the position of this collision mark relative to the initial positions of the cords, and knowing the detonation velocity of the cords, the detonation velocity of the main charge can be calculated.
Optical and Fiber-Optic Methods: [7][10]
-
Optical fibers are placed at precise intervals along the length of the explosive charge.
-
The explosive is initiated at one end.
-
As the detonation front passes each fiber, the intense light and shock wave cause a measurable change in the light signal transmitted through the fiber.
-
These changes are recorded by high-speed cameras or photodetectors connected to an oscilloscope.
-
The time of arrival of the detonation front at each fiber is recorded.
-
Knowing the distance between the fibers and the time difference of arrival, the detonation velocity is calculated (Velocity = Distance / Time).
Detonation Pressure Measurement
Detonation pressure is the immense pressure generated at the detonation front. The plate dent test is a common method for its estimation.[11][12]
-
A cylindrical charge of the explosive material with a specific diameter and length is prepared.
-
The charge is placed on a standardized steel "witness" plate of known thickness and hardness.
-
The explosive is initiated from the top.
-
The detonation creates a dent in the witness plate.
-
The depth of this dent is carefully measured using a calibrated depth gauge.
-
The measured dent depth is then compared to a standard curve that correlates dent depth with the known detonation pressures of a range of well-characterized explosives. This allows for the determination of the test explosive's detonation pressure.
Sensitivity to Mechanical Stimuli
The sensitivity of an explosive to impact and friction is a critical safety parameter.
Impact Sensitivity (BAM Fallhammer Test): [4][15]
-
A small, precisely measured amount of the explosive sample is placed on the anvil of the fallhammer apparatus.
-
A specified weight is dropped from a known height onto a striker pin in contact with the sample.
-
The test is repeated multiple times at various drop heights.
-
The result is typically reported as the drop height at which there is a 50% probability of initiation (explosion, flame, or audible report), or as the minimum energy (in Joules) required to cause initiation.
Friction Sensitivity (BAM Friction Test): [4][16]
-
A small sample of the explosive is placed on a porcelain plate.
-
A weighted porcelain pin is placed on top of the sample.
-
The porcelain plate is then moved back and forth under the weighted pin in a standardized manner.
-
The test is conducted with different loads on the pin.
-
The friction sensitivity is reported as the smallest load under which an explosion, flame, or crackling is observed in at least one out of six trials.
Performance Comparison and Logical Relationships
The performance of an explosive is intrinsically linked to its physical and chemical properties. The following diagram illustrates the key factors influencing the detonation performance of ADN and RDX and their relationship.
Caption: Factors influencing explosive performance.
References
- 1. researchgate.net [researchgate.net]
- 2. yugoimport.com [yugoimport.com]
- 3. publications.drdo.gov.in [publications.drdo.gov.in]
- 4. fauske.com [fauske.com]
- 5. epj-conferences.org [epj-conferences.org]
- 6. nmt.edu [nmt.edu]
- 7. researchgate.net [researchgate.net]
- 8. journal-atm.org [journal-atm.org]
- 9. Detonation velocity - Wikipedia [en.wikipedia.org]
- 10. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 11. researchgate.net [researchgate.net]
- 12. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. matec-conferences.org [matec-conferences.org]
- 16. smsenergetics.com [smsenergetics.com]
A Comparative Analysis of ADN and CL-20 High-Performance Oxidizers
This guide provides a detailed side-by-side comparison of two prominent high-performance oxidizers: Ammonium Dinitramide (ADN) and Hexanitrohexaazaisowurtzitane (CL-20). The information presented is intended for researchers and scientists in the field of energetic materials, offering a comprehensive overview supported by experimental data to inform material selection and development.
Introduction to ADN and CL-20
This compound (ADN), with the chemical formula NH₄N(NO₂)₂, is recognized as a high-performance solid oxidizer and a potential environmentally friendly replacement for ammonium perchlorate (AP) in composite propellants.[1][2] Its key advantages include a high oxygen balance, high density, and the production of non-toxic, non-polluting combustion products, which mitigates environmental impact.[2][3] However, challenges such as high manufacturing costs, a hygroscopic nature, and relatively high sensitivity to mechanical impact need to be addressed for its widespread application.[2]
Hexanitrohexaazaisowurtzitane (HNIW), commonly known as CL-20, is a polycyclic nitramine explosive with the formula C₆H₆N₁₂O₁₂.[4][5] First synthesized in 1987, CL-20 is one of the most powerful energetic materials developed, exhibiting a high crystal density, a large positive heat of formation, and a superior detonation velocity compared to conventional explosives like HMX and RDX.[4][6] These properties make it a highly sought-after component for advanced solid rocket propellants and high-performance explosives.[7][8] The primary obstacle to its broader use is its high cost and sensitivity to mechanical stimuli.[6][7]
Chemical Structures
The distinct molecular architectures of ADN and CL-20 are fundamental to their energetic properties.
Comparative Data of Physicochemical and Performance Properties
The following tables summarize the key quantitative properties of ADN and CL-20, compiled from various sources. These values represent typical findings, though they may vary depending on the synthesis method, crystal quality, and experimental conditions.
| Property | ADN (this compound) | CL-20 (Hexanitrohexaazaisowurtzitane) |
| Chemical Formula | NH₄N(NO₂)₂ | C₆H₆N₁₂O₁₂ |
| Molecular Weight | 124.06 g/mol | 438.19 g/mol |
| Crystal Density | 1.80 - 1.82 g/cm³[3][9] | 2.044 g/cm³ (ε-polymorph)[4] |
| Oxygen Balance (OB) | +25.8%[3] | -11.0%[6][10] |
| Heat of Formation (ΔHf) | -135 to -148 kJ/mol[3][6] | +454 kJ/mol[6] |
| Melting Point | 90 - 93.5 °C[3][9] | 230 - 260 °C (decomposes)[10] |
| Decomposition Temp. | Onset ~140 °C, Peak ~183.5 °C[11][12] | Onset ~200 °C, Peak ~244 °C[13][14] |
Table 1: Physicochemical Properties of ADN and CL-20
| Performance Parameter | ADN (this compound) | CL-20 (Hexanitrohexaazaisowurtzitane) |
| Detonation Velocity | ~7,000 m/s[15] | 9,380 - 9,500 m/s[4][6][10] |
| Specific Impulse (Isp) | Higher than AP, ~259 s (in monopropellant)[16] | Releases 20% more energy than HMX-based propellants[4] |
| Heat of Explosion | 2668 kJ/kg[15] | High, contributes to superior performance[17] |
| Impact Sensitivity (H₅₀) | 24 cm (2kg)[9] (comparable to RDX)[3] | 12 cm (for pure CL-20)[18] (more sensitive than HMX)[17] |
| Friction Sensitivity | 64 N[15] (much lower than RDX)[3] | 120 - 128 N (can be reduced with purification)[6][19] |
Table 2: Performance and Sensitivity Characteristics of ADN and CL-20
Experimental Characterization Workflow
The characterization of energetic materials like ADN and CL-20 follows a structured workflow to ensure safety and to thoroughly evaluate their performance. This process involves synthesis, purification, and a series of tests to determine their physical, chemical, thermal, and explosive properties.
Detailed Experimental Protocols
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, decomposition temperature, and heat release of the oxidizer.
-
Methodology: A small sample of the material (typically 1-5 mg) is placed in an aluminum pan and hermetically sealed. The sample is then heated at a constant rate (e.g., 5, 10, or 20 °C/min) in an inert atmosphere (e.g., nitrogen or argon). The DSC instrument measures the difference in heat flow between the sample and an empty reference pan as a function of temperature. Exothermic and endothermic events, such as melting and decomposition, are recorded as peaks on the thermogram. For ADN, decomposition is observed above its melting point (~92 °C), with a significant exothermic peak around 183.5 °C.[11] CL-20 shows a rapid decomposition above 190 °C, with a major exothermic peak around 244 °C.[14]
Sensitivity to Mechanical Stimuli
-
Impact Sensitivity (Drop Weight Test):
-
Objective: To measure the material's sensitivity to impact, often reported as H₅₀, the drop height at which there is a 50% probability of detonation.
-
Methodology: A small, measured amount of the sample (e.g., 20-30 mg) is placed on an anvil.[9] A specified weight (e.g., 2 kg) is dropped onto the sample from varying heights.[9] A series of trials (typically 25-30) is conducted using a " go/no-go " criterion (e.g., presence of smoke, sound, or flash). The Bruceton "up-and-down" method is commonly used to determine the H₅₀ value. The impact sensitivity of ADN is reported to be comparable to that of RDX, while pure CL-20 is generally more sensitive than HMX.[3][17][20]
-
-
Friction Sensitivity:
-
Objective: To assess the material's sensitivity to frictional stimuli.
-
Methodology: A small sample is subjected to friction between two surfaces under a specified load. Common apparatuses include the BAM friction tester. The test result is often reported as the load at which a reaction (e.g., crackling, smoke, or explosion) occurs in a certain percentage of trials. For ADN, a friction sensitivity of 64 N has been reported, which is much lower than that of RDX.[3][15] CL-20's friction sensitivity can be significantly reduced through purification and control of crystal quality.[19]
-
Performance Measurement: Detonation Velocity
-
Objective: To measure the speed at which a detonation wave propagates through the material.
-
Methodology: The material is pressed into a cylindrical charge of a specific diameter and density. The charge is initiated at one end with a detonator. The detonation velocity is measured by placing probes (e.g., ionization pins or optical fibers) at precise intervals along the charge.[18] As the detonation front passes each probe, a signal is generated. The velocity is calculated from the distance between the probes and the time delay between the signals. CL-20 exhibits a very high detonation velocity, in the range of 9,380 to 9,500 m/s, significantly higher than ADN's ~7,000 m/s.[4][10][15]
Key Performance Attributes: A Comparative Overview
The performance of an oxidizer is a multi-faceted characteristic. While detonation velocity is a primary metric for explosives, specific impulse is crucial for propellants. Stability and sensitivity are critical for safety and handling.
Conclusion
Both ADN and CL-20 represent significant advancements in energetic materials science, offering substantial performance gains over traditional oxidizers like ammonium perchlorate.
-
CL-20 stands out as the superior performer in terms of energy release, density, and detonation velocity, making it the material of choice for applications where maximum power and performance are the primary drivers.[4][10] Its main drawbacks are its heightened sensitivity and high manufacturing cost.
-
ADN offers a compelling alternative, particularly for "green" propellant formulations, due to its chlorine-free nature and positive oxygen balance.[1][2] While its energy output is lower than that of CL-20, it is still a high-performance oxidizer with a specific impulse greater than AP.[16] Its lower friction sensitivity compared to RDX is an advantage, but its hygroscopicity and impact sensitivity require careful management in formulations.[2][3]
The choice between ADN and CL-20 will ultimately depend on the specific requirements of the application, balancing the need for performance, safety, cost, and environmental impact. Further research into co-crystallization, surface coating, and formulation with desensitizing binders continues to mitigate the sensitivities of both materials, paving the way for their broader use in next-generation energetic systems.[2][6]
References
- 1. jes.or.jp [jes.or.jp]
- 2. Combustion Behaviour of ADN-Based Green Solid Propellant with Metal Additives: A Comprehensive Review and Discussion [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hexanitrohexaazaisowurtzitane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jes.or.jp [jes.or.jp]
- 8. researchgate.net [researchgate.net]
- 9. Studies on Synthesis and Properties of ADN (Ⅰ) [energetic-materials.org.cn]
- 10. Hexanitrohexaazaisowurtzitane - Sciencemadness Wiki [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Research progress on the catalytic and thermal decomposition of this compound (ADN) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. download.basf.com [download.basf.com]
- 14. osti.gov [osti.gov]
- 15. This compound - Sciencemadness Wiki [sciencemadness.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Tuning the Energetic Performance of CL-20 by Surface Modification Using Tannic Acid and Energetic Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of Combustion Products: ADN vs. AP Propellants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the combustion performance and products of Ammonium Dinitramide (ADN) and Ammonium Perchlorate (AP) based propellants. The information presented is supported by experimental data to assist researchers in making informed decisions for propellant selection and development.
Executive Summary
This compound (ADN) is emerging as a promising environmentally friendly alternative to the traditionally used Ammonium Perchlorate (AP) in solid rocket propellants. The primary advantage of ADN lies in its chlorine-free composition, leading to combustion products that are significantly less harmful to the environment and personnel. While AP has been the workhorse of the solid propellant industry for decades due to its reliability and performance, its combustion releases hydrochloric acid (HCl), a toxic and corrosive gas with considerable environmental impact. This guide delves into a detailed comparison of the combustion products, performance characteristics, and the experimental methodologies used to analyze these propellants.
Data Presentation
Table 1: Comparison of Main Combustion Products
| Feature | ADN-based Propellants | AP-based Propellants |
| Primary Gaseous Products | Nitrogen (N₂), Oxygen (O₂), Water (H₂O)[1] | Hydrogen Chloride (HCl), Nitrogen (N₂), Water (H₂O), Carbon Monoxide (CO), Carbon Dioxide (CO₂) |
| Toxic/Corrosive Products | Minimal to none[1] | Hydrogen Chloride (HCl)[2] |
| Environmental Impact | Low, considered a "green" propellant[1] | High, contributes to acid rain and ozone layer depletion[3] |
| Signature | Low to minimum smoke[4] | Significant smoke and exhaust plume[5] |
Table 2: Performance Characteristics
| Parameter | ADN-based Propellants | AP-based Propellants |
| Specific Impulse (Isp) | Generally higher than AP-based propellants[5] | Well-characterized and reliable, but generally lower Isp than ADN[5] |
| Burning Rate | Higher than AP, and increases with larger particle size[2] | Lower than ADN, and decreases with larger particle size[1] |
| Density | Lower (approx. 1.81 g/cm³)[1] | Higher (approx. 1.95 g/cm³)[1] |
| Heat of Formation | Higher (more energetic)[1] | Lower[1] |
| Oxygen Balance | Good (approx. +25.8%)[1] | Excellent (approx. +34.0%) |
Experimental Protocols
Crawford Bomb Test for Burning Rate Determination
The Crawford bomb is a standard apparatus for measuring the linear burning rate of solid propellants at various pressures.
Methodology:
-
Sample Preparation:
-
A strand of the propellant, typically with a diameter of a few millimeters, is cut to a specific length.
-
The strand is coated with an inhibitor on its lateral surface to ensure that combustion only occurs on the end faces. This is known as end-burning.
-
Fine fuse wires are threaded through the propellant strand at precisely measured intervals.
-
-
Experimental Setup:
-
The prepared propellant strand is mounted vertically in the Crawford bomb, a high-pressure vessel.
-
The fuse wires are connected to an external electronic timer.
-
The bomb is purged and then pressurized with an inert gas, such as nitrogen, to the desired test pressure.
-
-
Data Acquisition:
-
The propellant is ignited at the top end using a hot wire or a pyrotechnic igniter.
-
As the propellant burns, it severs the fuse wires sequentially.
-
The electronic timer records the time interval between the breaking of successive wires.
-
-
Data Analysis:
-
The burning rate (r) is calculated by dividing the known distance between the fuse wires by the measured time interval.
-
The experiment is repeated at several different pressures to determine the pressure dependence of the burning rate.
-
The data is then fitted to Vieille's Law, r = a * P^n, where 'a' is the burning rate coefficient and 'n' is the pressure exponent.
-
T-Jump/FTIR Spectroscopy for Gaseous Product Analysis
T-Jump/Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to study the fast thermal decomposition of energetic materials and identify the evolved gaseous products.
Methodology:
-
Sample Preparation: A small, thin sample of the propellant is uniformly deposited onto a platinum filament.
-
Experimental Setup: The filament is placed within an evacuated or inert atmosphere chamber that is optically coupled to an FTIR spectrometer.
-
Data Acquisition:
-
A rapid electrical pulse is passed through the platinum filament, causing a rapid increase in temperature (T-Jump) to a predetermined value, initiating the propellant's decomposition.
-
The FTIR spectrometer continuously records the infrared spectra of the gases evolved from the decomposing sample.
-
-
Data Analysis:
-
The recorded spectra are analyzed to identify the characteristic absorption bands of different gaseous molecules.
-
By comparing the experimental spectra to reference libraries, the composition of the combustion products can be determined.
-
The evolution of different species over time can provide insights into the reaction kinetics.
-
Analysis of Condensed Combustion Products
Condensed (solid) combustion products are often collected and analyzed to understand the completeness of the combustion and the nature of any solid residues.
Methodology:
-
Sample Collection: Condensed combustion products are collected from the combustion chamber or a collection device placed in the exhaust plume after a static firing test.
-
Scanning Electron Microscopy (SEM):
-
Purpose: To analyze the morphology and size of the condensed particles.
-
Procedure: The collected residue is mounted on a sample stub and coated with a conductive material (e.g., gold or carbon). The sample is then imaged in the SEM.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of the elements on the surface of the condensed particles.
-
Procedure: A sample of the collected residue is placed in the XPS instrument, and the surface is irradiated with X-rays. The kinetic energy of the emitted photoelectrons is analyzed to identify the elements and their bonding environments.
-
-
X-ray Diffraction (XRD):
-
Purpose: To identify the crystalline phases present in the condensed combustion products.
-
Procedure: The collected residue is ground into a fine powder and placed in a sample holder. The sample is then irradiated with X-rays at various angles, and the diffraction pattern is recorded to identify the crystalline structures present.
-
Mandatory Visualization
Figure 1: Simplified combustion pathway of an ADN-based propellant.
Figure 2: Simplified combustion pathway of an AP-based propellant.
References
A Comparative Guide to the Long-Term Storage Stability of ADN and Other Oxidizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term storage stability of ammonium dinitramide (ADN) with other commonly used oxidizers, primarily ammonium perchlorate (AP) and hydrazinium nitroformate (HNF). The information presented is supported by experimental data from scientific literature to assist researchers and professionals in making informed decisions regarding the selection and handling of these energetic materials.
Executive Summary
This compound (ADN) is a high-performance, environmentally friendly oxidizer considered a promising replacement for the more traditional ammonium perchlorate (AP) in solid propellant formulations. However, its long-term storage stability presents challenges that require careful consideration. This guide delves into a comparative analysis of ADN's stability against other oxidizers, focusing on thermal decomposition, hygroscopicity, and compatibility with other materials. While ADN offers significant performance advantages, its lower thermal stability and higher hygroscopicity compared to AP are critical factors that influence its storage and handling requirements.
Comparative Stability Analysis
The long-term stability of an oxidizer is a critical factor for its safe storage, handling, and reliable performance. This section compares the thermal stability and hygroscopicity of ADN with AP and HNF.
Thermal Stability
Thermal stability is a measure of a substance's ability to resist decomposition under heat. It is a crucial parameter for the safe storage and operational use of oxidizers.
Key Findings:
-
Ammonium perchlorate (AP) exhibits the highest thermal stability among the three oxidizers.
-
This compound (ADN) is less thermally stable than AP, with decomposition observed at lower temperatures.[1]
-
Hydrazinium nitroformate (HNF) is generally considered the least stable of the three.
The following table summarizes the key thermal stability parameters for ADN and AP.
| Parameter | This compound (ADN) | Ammonium Perchlorate (AP) | Hydrazinium Nitroformate (HNF) |
| Melting Point | 91-93 °C[1] | Decomposes before melting | ~125 °C |
| Decomposition Onset | ~130-150 °C[1][2] | ~240-300 °C | ~130-140 °C |
| Decomposition Products | N₂O, H₂O, NH₃, NO, NO₂, HONO, HNO₃[2][3] | HCl, H₂O, O₂, Cl₂ | N₂O, H₂O, CO₂, NO₂ |
| Self-Ignition Temperature | 156.5°C (at 5°C/min)[4] | Higher than ADN | Not specified |
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. This is a critical parameter as moisture absorption can lead to degradation, changes in physical properties, and reduced performance.
Key Findings:
-
ADN is significantly more hygroscopic than AP.[5] This is a major challenge for its long-term storage and handling.
-
The high hygroscopicity of ADN is attributed to the strong hydrogen bonds it forms with water molecules.[5]
-
AP is relatively non-hygroscopic, which contributes to its excellent long-term storage characteristics.
-
HNF is also known to be hygroscopic.
| Oxidizer | Critical Relative Humidity (CRH) | Moisture Absorption |
| This compound (ADN) | 55.2 % at 25.0 °C[6] | 18% at 60% RH, 30°C for 12h[7] |
| Ammonium Perchlorate (AP) | >90% | Significantly lower than ADN[5] |
| Hydrazinium Nitroformate (HNF) | Data not readily available | Known to be hygroscopic |
Shelf-Life Prediction
Predicting the shelf-life of energetic materials is crucial for ensuring their safety and reliability over time. Accelerated aging studies, often using the Arrhenius equation, are employed to estimate long-term stability.
One study on an ADN/GAP-based propellant predicted an in-service time of 36 years at a storage temperature of 50°C and 12 years at 55°C, assuming a mass loss of 0.5% as the end-of-life criterion.[4] Another study on an HTPB/AP/Al composite propellant conservatively predicted a shelf life of 20 years at 27°C.[8][9] It is important to note that direct comparison is difficult due to different formulations and end-of-life criteria. However, it highlights that while ADN-based propellants can have a substantial shelf-life, it is generally considered to be shorter than that of well-formulated AP-based propellants under similar conditions.
Experimental Protocols
Standardized testing methods are essential for evaluating and comparing the stability of oxidizers. The following are summaries of key experimental protocols.
Vacuum Stability Test (VST)
The Vacuum Stability Test is a widely used method to assess the thermal stability of energetic materials by measuring the volume of gas evolved upon heating under vacuum. The procedure is detailed in standards such as STANAG 4147.[10][11][12]
Methodology:
-
A known mass of the sample (e.g., 2.5 g of explosive and 2.5 g of polymer for compatibility testing) is placed in a glass test tube.[11]
-
The tube is connected to a pressure measurement device (manometer or pressure transducer) and evacuated.
-
The sample is heated to a constant temperature (e.g., 100 °C) for a specified duration (e.g., 40 hours).[10][13]
-
The volume of gas evolved is measured and corrected to standard temperature and pressure (STP).
-
For compatibility testing, the gas evolution of the mixture is compared to the sum of the gas evolution of the individual components. An excessive amount of gas from the mixture indicates incompatibility.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal properties such as melting point and decomposition temperature. The methodology is also described in STANAG 4147.[10][12]
Methodology:
-
A small amount of the sample (e.g., 1-2 mg) is placed in a hermetically sealed or open pan.[10]
-
The sample and a reference pan are heated at a constant rate (e.g., 2 °C/min for compatibility testing).[10]
-
The heat flow to the sample is measured as a function of temperature.
-
Exothermic peaks indicate decomposition, and the onset temperature and peak maximum are key parameters for assessing thermal stability.
-
For compatibility testing, a shift in the decomposition peak to a lower temperature in a mixture compared to the individual components indicates incompatibility. A shift of less than 4°C is generally considered compatible.[10]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine mass loss due to decomposition.
Methodology:
-
A sample of known mass is placed in a crucible.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
The mass of the sample is continuously monitored.
-
The temperature at which significant mass loss occurs is an indicator of thermal stability.
Visualizing Stability Assessment and Influencing Factors
The following diagrams, created using the DOT language for Graphviz, illustrate the workflow for assessing oxidizer stability and the key factors that influence the long-term stability of ADN.
Caption: A workflow for the comprehensive assessment of oxidizer stability.
Caption: Key factors that influence the long-term stability of ADN.
Conclusion
This compound stands out as a high-performing, green alternative to traditional oxidizers like ammonium perchlorate. Its adoption, however, is contingent on managing its inherent stability challenges. Compared to AP, ADN exhibits lower thermal stability and significantly higher hygroscopicity, which necessitates more stringent control over storage conditions and formulation strategies. While HNF offers high performance, its stability issues are even more pronounced.
For researchers and drug development professionals, the choice of oxidizer will depend on a trade-off between performance requirements and the handling and storage constraints. For applications demanding the highest performance and reduced environmental impact, ADN is a strong candidate, provided that its stability is carefully managed through the use of stabilizers, protective coatings, and controlled storage environments. For applications where long-term, low-maintenance storage is paramount, AP remains a robust and reliable choice. Further research into effective stabilization and coating technologies for ADN will be crucial for its wider implementation.
References
- 1. Combustion Behaviour of ADN-Based Green Solid Propellant with Metal Additives: A Comprehensive Review and Discussion | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. imemg.org [imemg.org]
- 5. researchgate.net [researchgate.net]
- 6. eucass.eu [eucass.eu]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. vti.mod.gov.rs [vti.mod.gov.rs]
- 12. researchgate.net [researchgate.net]
- 13. elib.dlr.de [elib.dlr.de]
Safety Operating Guide
Safe Disposal of Ammonium Dinitramide: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Ammonium Dinitramide (ADN), a high-energy oxidizer used in research and development. Given its hazardous properties, strict adherence to safety protocols is paramount. This guide is intended for researchers, scientists, and drug development professionals.
This compound is classified as a Class 1.1 explosive, is a flammable solid, is harmful if swallowed, and may cause damage to organs.[1][2] It is sensitive to shock and high temperatures and can decompose explosively.[3] Therefore, proper disposal is not merely a procedural matter but a critical safety imperative.
Core Recommendation: Professional Disposal
Due to the inherent risks associated with ADN, the primary and strongly recommended method of disposal is through a licensed and experienced hazardous waste disposal contractor. These professionals have the expertise and equipment to handle and dispose of energetic materials safely and in compliance with all applicable regulations. The general guidance from safety data sheets is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[1][3]
Understanding this compound's Properties for Safe Handling
A thorough understanding of ADN's physical and chemical properties is crucial for its safe handling and storage prior to disposal.
| Property | Value |
| Appearance | Colorless crystalline solid[3] |
| Melting Point | 93 °C (199 °F; 366 K)[3] |
| Decomposition Temperature | Exothermic decomposition begins above 140 °C.[4][5] Studies have observed decomposition at temperatures less than 250 °C and as high as 630 °C under different conditions.[6] |
| Solubility in Water | Highly soluble (e.g., 356.6 g/100 ml at 20 °C)[3] |
| Hazards | Explosive, flammable solid, harmful if swallowed, may cause damage to organs.[1][2] |
Decomposition Pathways and Products
Thermal decomposition is a known method for the breakdown of this compound. The process begins with the dissociation of ADN into ammonia (NH₃) and dinitramidic acid (HN(NO₂)₂).[7] Subsequently, dinitramidic acid decomposes into nitrous oxide (N₂O) and nitric acid (HNO₃).[7] The primary decomposition products are gases, including nitrogen (N₂), water (H₂O), and oxygen (O₂), with smaller amounts of nitrous oxide (N₂O) and nitric oxide (NO) also being produced.[7]
Experimental Protocol: Thermal Decomposition (for informational purposes only)
While professional disposal is the recommended course of action, understanding the principles of thermal decomposition can inform handling and emergency procedures. The following is a conceptual outline based on available literature and should not be attempted for disposal without professional oversight and a thorough, site-specific risk assessment.
Objective: To decompose this compound into gaseous products through controlled heating.
Materials:
-
This compound waste
-
A non-flammable, inert material (e.g., gypsum or sand)[7]
-
Appropriate laboratory furnace with precise temperature control and off-gas management
-
Personal Protective Equipment (PPE): face shield, flame-retardant lab coat, heavy-duty gloves
Procedure:
-
Risk Assessment: Conduct a thorough risk assessment identifying all potential hazards, including explosion, fire, and toxic gas release.
-
Dilution: For added safety, small quantities of ADN may be mixed with a non-flammable material such as gypsum.[7] This helps to moderate the decomposition reaction. The optimal ratio for this mixture is not well-established in the available literature, highlighting the need for professional consultation.
-
Heating: The mixture should be heated carefully and slowly in a controlled environment. The temperature should be gradually increased to initiate and sustain decomposition without leading to detonation.
-
Ventilation: The process must be carried out in a well-ventilated area, preferably within a fume hood or a dedicated chamber designed for handling energetic materials, to safely manage the gaseous byproducts.
Caution: This is a hazardous procedure that can result in an explosion if not carried out correctly. The lack of precise, validated parameters (e.g., heating rates, optimal temperatures for controlled decomposition) in publicly available literature underscores the risks involved.
Logical Workflow for ADN Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
This guide is intended to provide essential information to laboratory professionals. The safe disposal of this compound is a serious responsibility that requires careful planning and adherence to the highest safety standards. Always prioritize the use of professional disposal services and consult with your institution's Environmental Health and Safety department.
References
- 1. New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity this compound ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01922E [pubs.rsc.org]
- 2. epfl.ch [epfl.ch]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research progress on the catalytic and thermal decomposition of this compound (ADN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Handling Protocols for Ammonium Dinitramide (ADN)
Ammonium dinitramide (ADN) is a high-energy oxidizer with applications in rocketry and propellants.[1] Its handling requires strict adherence to safety protocols due to its hazardous nature. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with ADN.
Hazard Identification and Classification
This compound is classified as a flammable solid and an explosive.[2][3] It is also harmful if swallowed and may cause damage to organs.[2][3] Studies have indicated that ADN is a female reproductive toxicant in rats and can be embryotoxic.[4]
| Hazard Classification | Category |
| Explosive | Division 1.1 |
| Flammable Solids | Category 2 |
| Acute Toxicity, Oral | Category 4 |
| Specific Target Organ Toxicity (Single Exposure) | Category 2 |
Personal Protective Equipment (PPE) for Handling ADN
A comprehensive PPE plan is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] A full-face shield is necessary where splashing is a risk.[5] |
| Skin | Fire/flame resistant and impervious clothing, and chemical impermeable gloves. | Wear a long-sleeved shirt and long pants.[6][7] Neoprene gloves are recommended.[8] Cuffs of gloves should be turned up to catch drips.[6][7] |
| Respiratory | Full-face respirator with appropriate cartridges. | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A self-contained breathing apparatus (SCBA) should be used for emergency response.[5] |
| Footwear | Chemical-resistant boots. | Boots should be made of a non-absorbent material.[6] |
Operational Plan for Handling this compound
Preparation:
-
Ensure the work area is well-ventilated.[2]
-
Remove all sources of ignition, such as heat, hot surfaces, sparks, and open flames.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Ensure all personnel are trained on the hazards of ADN and the emergency procedures.
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Store ADN in a tightly closed container in a dry, cool, and well-ventilated place, away from combustible materials.[2][9]
Experimental Protocol: A Note on Synthesis
The synthesis of this compound is a hazardous process that should only be undertaken by experienced professionals in a controlled laboratory setting. One common method involves the nitration of potassium sulfamate.[9][10] This process requires the use of fuming nitric acid and concentrated sulfuric acid at very low temperatures (around -40°C).[9][10] Due to the inherent risks, including the formation of unstable intermediates and the potential for explosion, it is crucial to follow established and validated experimental protocols meticulously.[10]
Disposal Plan
Proper disposal of ADN is critical to ensure safety and environmental protection.
-
Waste Collection: Collect waste ADN and any contaminated materials in suitable, closed, and labeled containers.
-
Disposal Method: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[2] One suggested method for small quantities is controlled decomposition by careful heating, after mixing with a non-flammable material like gypsum for safety.[9]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spill:
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[2]
-
Wear appropriate PPE, including respiratory protection.[2]
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
-
Do not let the chemical enter drains.[2]
-
-
Fire:
-
First Aid:
Quantitative Safety Data
| Property | Value | Source |
| LD50 (Oral, Rat) | 823 mg/kg | [4] |
| Detonation Velocity | ~7,000 m/s | [9] |
| Friction Sensitivity | 64 N | [9] |
| Heat of Explosion | 2668 kJ/kg | [9] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and emergency response procedures for this compound.
References
- 1. eucass.eu [eucass.eu]
- 2. echemi.com [echemi.com]
- 3. This compound | H4N4O4 | CID 10219428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. velsafe.com [velsafe.com]
- 6. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 7. youtube.com [youtube.com]
- 8. eTools : Ammonia Refrigeration - General Safety | Occupational Safety and Health Administration [osha.gov]
- 9. This compound - Sciencemadness Wiki [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
